beta-L-fucose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310005 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16562-59-7, 28553-11-9 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucopyranosyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Structure, Significance, and Synthesis of β-L-Fucose 1-Phosphate: A Core Intermediate in Glycobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-L-fucose 1-phosphate is a pivotal phosphorylated monosaccharide that serves as a central metabolic intermediate in the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the universal donor substrate for fucosyltransferases, GDP-L-fucose is indispensable for the fucosylation of glycoconjugates, a post-translational modification critical to a vast array of biological processes including cell adhesion, signaling, immune responses, and pathogenesis. Consequently, a comprehensive understanding of β-L-fucose 1-phosphate—from its precise molecular architecture to its synthesis and biological context—is fundamental for researchers in glycobiology, oncology, and infectious disease, as well as for professionals engaged in the development of novel therapeutics targeting glycosylation pathways. This guide provides an in-depth examination of the structure, physicochemical properties, metabolic role, and synthesis of β-L-fucose 1-phosphate, offering field-proven insights and detailed methodologies to support advanced research and development.
Molecular Structure and Physicochemical Properties
The functional identity of β-L-fucose 1-phosphate is dictated by its unique three-dimensional structure. It is a derivative of L-fucose, a deoxyhexose sugar, which distinguishes it from more common hexoses like glucose and galactose by the absence of a hydroxyl group at the C6 position.
Core Chemical Structure
β-L-fucose 1-phosphate consists of an L-fucopyranose ring with a phosphate group attached to the anomeric carbon (C1). The key structural features are:
-
L-Configuration: It is an L-sugar, which is less common in nature than D-sugars, with a specific stereochemical arrangement of hydroxyl groups.
-
Deoxy Sugar: The C6 position is a methyl group (CH₃) rather than a hydroxymethyl group (CH₂OH).
-
Pyranose Ring: The sugar exists predominantly as a six-membered tetrahydropyran ring.
-
β-Anomeric Configuration: The phosphate group at the anomeric carbon (C1) is in the equatorial position relative to the plane of the ring. This orientation is crucial for its recognition and processing by downstream enzymes like GDP-L-fucose pyrophosphorylase.
The IUPAC name for this compound is {[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid[1].
Physicochemical Data Summary
A precise understanding of the molecule's properties is essential for its handling, synthesis, and analysis. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃O₈P | [1][2][3][] |
| Average Molecular Weight | 244.136 g/mol | [1][2][] |
| Monoisotopic Molecular Weight | 244.034804377 g/mol | [1] |
| CAS Registry Number | 16562-59-7 (for the acid form) | [1] |
| Appearance | Solid powder (often as a salt) | [][5] |
| Solubility | Soluble in water (50 mg/mL for bis(cyclohexylammonium) salt) | [5] |
| Storage Temperature | -20°C | [][5] |
Biological Significance and Metabolic Context
β-L-fucose 1-phosphate is not merely a static chemical entity but a dynamic intermediate in a critical metabolic pathway known as the "salvage pathway" for L-fucose. This pathway allows cells to recycle free L-fucose, derived from dietary sources or the breakdown of endogenous glycoproteins, into the activated sugar nucleotide GDP-L-fucose.
The Salvage Pathway for Fucosylation
The conversion of free L-fucose into a form suitable for fucosylation involves two key enzymatic steps:
-
Phosphorylation: L-fucokinase (EC 2.7.1.52) catalyzes the phosphorylation of L-fucose at the C1 position using ATP as the phosphate donor, yielding β-L-fucose 1-phosphate.
-
Activation: GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30) catalyzes the reversible reaction between β-L-fucose 1-phosphate and guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate[1]. This reaction is typically magnesium-dependent[1].
GDP-L-fucose then serves as the substrate for fucosyltransferases, which attach fucose to various glycans on proteins and lipids. These fucosylated structures are vital for numerous biological functions, including cell-cell adhesion, protein glycosylation, and tissue development[2]. Dysregulation of this pathway is implicated in diseases such as cancer and inflammation[2][].
Metabolic Pathway Diagram
The following diagram illustrates the central role of β-L-fucose 1-phosphate in connecting free L-fucose to the fucosylation machinery of the cell.
Caption: The L-fucose salvage pathway.
Synthesis and Characterization Protocols
The availability of high-purity β-L-fucose 1-phosphate is essential for studying the kinetics of GFPP, screening for inhibitors, and as a starting material for the synthesis of GDP-L-fucose and its analogs. Both chemical and enzymatic methods have been developed for its synthesis.
Chemical Synthesis Approach
Chemical synthesis offers a route for large-scale production. A practical method was developed that achieves a high overall yield by leveraging a neighboring group participation strategy.
Principle: This synthesis proceeds from L-fucose via per-O-acetylation, selective anomeric bromination, and finally phosphorylation. A key step involves a Koenigs-Knorr-like glycosylation where a benzoyl group at the C2 position participates, directing the stereochemistry to favor the desired β-anomer[6].
Experimental Protocol: Large-Scale Chemical Synthesis of β-L-Fucopyranosyl Phosphate[6]
This protocol is an illustrative summary based on published methods and should be adapted and optimized under appropriate laboratory safety standards.
-
Per-O-benzoylation of L-Fucose: L-fucose is treated with a benzoylating agent (e.g., benzoyl chloride in pyridine) to protect all hydroxyl groups. The C2-benzoyl group is critical for the stereochemical outcome in the glycosylation step.
-
Anomeric Bromination: The 1-O-benzoyl group is selectively replaced with bromine using HBr in an appropriate solvent, yielding the glycosyl bromide donor.
-
Phosphate Glycosylation: The glycosyl bromide is reacted with a suitable phosphate donor (e.g., dibenzyl phosphate) in the presence of a promoter. The neighboring C2-benzoyl group participates to form an intermediate that sterically hinders attack from the alpha-face, leading predominantly to the β-phosphate product.
-
Deprotection: The benzoyl and benzyl protecting groups are removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final β-L-fucopyranosyl phosphate.
-
Purification and Salt Formation: The product is purified using ion-exchange chromatography and can be isolated as a stable salt, such as the dicyclohexylammonium salt, for improved handling and storage[6].
Enzymatic Synthesis Approach
Enzymatic synthesis provides exceptional stereospecificity, yielding the β-anomer exclusively under mild reaction conditions. This method is ideal for producing biologically active material for biochemical assays.
Principle: The synthesis utilizes L-fucokinase to directly phosphorylate L-fucose. This enzyme is highly specific for its substrates, L-fucose and ATP, preventing the formation of unwanted byproducts.
Experimental Protocol: Enzymatic Synthesis of β-L-Fucose 1-Phosphate[7]
-
Reaction Mixture Preparation: Prepare a buffered reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
L-fucose (e.g., 10-20 mM)
-
ATP (1.5-2.0 molar equivalents)
-
Magnesium chloride (MgCl₂) (e.g., 10 mM) as a cofactor
-
-
Enzyme Addition: Add a purified preparation of recombinant L-fucokinase to the reaction mixture. The optimal amount of enzyme should be determined empirically to achieve a desired reaction rate.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a period of 2-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the depletion of ATP or the formation of product using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Purification: Terminate the reaction by heat inactivation of the enzyme or by adding cold ethanol. The product, β-L-fucose 1-phosphate, can be purified from the reaction mixture using anion-exchange chromatography to separate it from unreacted fucose, ATP, and ADP.
Synthesis Workflow Visualization
The following diagram outlines the logical flow for producing and verifying β-L-fucose 1-phosphate for research applications.
Caption: General workflow for synthesis and purification.
Structural Characterization
Confirmation of the synthesized product's identity and purity is non-negotiable. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the fucopyranose ring structure and the stereochemistry, while ³¹P NMR confirms the presence and chemical environment of the phosphate group. The anomeric configuration (β) can be determined by the coupling constant of the anomeric proton (H1).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the compound, confirming its elemental composition[8]. Tandem MS (MS/MS) can provide structural information through fragmentation patterns[8].
Conclusion and Future Perspectives
β-L-fucose 1-phosphate is a deceptively simple molecule that holds a position of immense strategic importance in cellular metabolism. Its role as the direct precursor to GDP-L-fucose places it at the gateway to all cellular fucosylation. For researchers, a deep understanding of its structure and chemistry is the foundation for exploring the broader field of glycobiology. For drug development professionals, the enzymes that produce and consume this intermediate, L-fucokinase and GDP-L-fucose pyrophosphorylase, represent attractive targets for therapeutic intervention in diseases characterized by aberrant glycosylation. The continued development of robust and scalable synthesis protocols for β-L-fucose 1-phosphate and its analogs will remain a critical endeavor, fueling future discoveries in this dynamic field.
References
- Human Metabolome Database. (n.d.).
- G-G, H., & C, P. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.
- National Center for Biotechnology Information. (n.d.). Beta-L-fucose 1-phosphate.
- Fessner, W. D., & Sinerius, G. (2004). Enzymatic synthesis of L-fucose and L-fucose analogs.
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-1109. [Link]
- Nunez, H. A., & Barker, R. (1977). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure.
- Wikimedia Commons. (2007).
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- 5. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of L-fucose. 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
The Cornerstone of Fucose Salvage: A Technical Guide to the Discovery and History of L-fucose 1-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a deoxyhexose monosaccharide, plays a critical role in a myriad of biological processes, from cell adhesion and signaling to immune responses and cancer metastasis. The incorporation of fucose into glycoconjugates is dependent on the activated sugar donor, GDP-L-fucose. While the de novo synthesis of GDP-L-fucose from GDP-mannose is the primary route, a crucial salvage pathway exists to reutilize free L-fucose. Central to this salvage pathway is the intermediate, L-fucose 1-phosphate. This technical guide provides an in-depth exploration of the discovery and history of L-fucose 1-phosphate, detailing the seminal experiments that elucidated its existence and the characterization of the key enzymes responsible for its metabolism. We will delve into the causality behind the experimental designs of the pioneers in the field and provide contemporary protocols for the enzymatic synthesis and analysis of this pivotal molecule, offering valuable insights for researchers in glycobiology and drug development.
Introduction: The Significance of L-Fucose and its Metabolic Pathways
L-fucose (6-deoxy-L-galactose) is a structurally unique monosaccharide distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration.[1] This seemingly subtle modification confers profound functional diversity to the glycans it adorns. Fucosylated glycans are integral components of N- and O-linked glycoproteins and glycolipids, where they often occupy terminal positions, acting as critical recognition motifs in cell-cell interactions.[2] The biological importance of fucosylation is underscored by its involvement in processes such as selectin-mediated leukocyte adhesion, blood group antigen determination, and host-microbe interactions.[2][3] Aberrant fucosylation is a hallmark of several pathological states, including cancer and inflammation, making the enzymes of fucose metabolism attractive targets for therapeutic intervention.[2]
Mammalian cells utilize two distinct pathways to synthesize the universal fucose donor, guanosine diphosphate L-fucose (GDP-L-fucose).[2] The predominant de novo pathway, first outlined by Victor Ginsburg in the early 1960s, converts GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions.[4] Complementing this is the salvage pathway, which recycles free L-fucose derived from dietary sources or the catabolism of endogenous glycoconjugates.[2][5] This pathway, while contributing a smaller fraction to the total GDP-L-fucose pool under normal conditions, is of significant biological and therapeutic interest.[2] At the heart of this salvage pathway lies a phosphorylated intermediate: L-fucose 1-phosphate .
The Discovery of L-fucose 1-phosphate: A Historical Perspective
The elucidation of the fucose salvage pathway and the identification of L-fucose 1-phosphate as a key intermediate was a landmark achievement in glycobiology. The seminal work in this area was conducted by Ishihara, Massaro, and Heath in 1968. Their research provided the first direct evidence for the enzymatic phosphorylation of L-fucose to form L-fucose 1-phosphate.
The Pivotal Experiments of Ishihara, Massaro, and Heath (1968)
Working with porcine liver extracts, Ishihara and colleagues demonstrated the presence of an enzymatic activity that catalyzed the transfer of a phosphate group from ATP to L-fucose.[6] This enzyme, which they named L-fucokinase , was shown to be specific for L-fucose and required a divalent cation, such as Mg²⁺, for its activity.[6]
The experimental design was elegant in its directness. The researchers incubated L-fucose with ATP and a partially purified enzyme preparation from porcine liver. The formation of a phosphorylated fucose derivative was monitored using various chromatographic and electrophoretic techniques.[6] Through meticulous characterization, including chemical analysis and comparison with synthetically prepared standards, they unequivocally identified the product as β-L-fucose 1-phosphate .[6]
In a companion paper published in the same year, Ishihara and Heath further solidified the role of L-fucose 1-phosphate as a metabolic intermediate.[7] They identified and characterized a second enzyme, GTP:β-L-fucose-1-phosphate guanylyltransferase (now more commonly known as fucose-1-phosphate guanylyltransferase or FPGT), which catalyzes the reaction between L-fucose 1-phosphate and GTP to form GDP-L-fucose and pyrophosphate.[7][8] This discovery provided the complete two-step sequence of the fucose salvage pathway, firmly establishing L-fucose 1-phosphate as the central intermediate.
The Salvage Pathway: Enzymology of L-fucose 1-phosphate Metabolism
The fucose salvage pathway is a two-enzyme cascade that efficiently converts free L-fucose into the activated sugar nucleotide GDP-L-fucose.
Caption: The L-fucose salvage pathway.
Fucokinase (FUK)
Fucokinase (EC 2.7.1.52) catalyzes the first committed step of the salvage pathway: the phosphorylation of L-fucose at the anomeric position to yield β-L-fucose 1-phosphate.[9][10] The enzyme utilizes ATP as the phosphate donor.[9] Studies on the anomeric specificity of fucokinase have revealed that it preferentially phosphorylates β-L-fucose.[11] The reaction is as follows:
L-fucose + ATP ⇌ β-L-fucose 1-phosphate + ADP[10]
The identification and characterization of the human L-fucokinase gene provided further insights into its structure and function. The enzyme contains conserved sugar kinase motifs in its C-terminal domain, which is responsible for its catalytic activity.
Fucose-1-phosphate Guanylyltransferase (FPGT)
Fucose-1-phosphate guanylyltransferase (EC 2.7.7.30), also known as GDP-L-fucose pyrophosphorylase, catalyzes the second and final step of the salvage pathway.[7] This enzyme facilitates the transfer of a guanosine monophosphate (GMP) moiety from GTP to β-L-fucose 1-phosphate, resulting in the formation of GDP-L-fucose and the release of pyrophosphate.[7][8] The reaction is as follows:
β-L-fucose 1-phosphate + GTP ⇌ GDP-L-fucose + PPi
The hydrolysis of pyrophosphate by ubiquitous pyrophosphatases renders this reaction essentially irreversible in the cell, providing a thermodynamic driving force for the salvage pathway.
| Enzyme | EC Number | Substrates | Products | Cofactors | Cellular Localization |
| Fucokinase (FUK) | 2.7.1.52 | L-fucose, ATP | β-L-fucose 1-phosphate, ADP | Mg²⁺ | Cytosol |
| Fucose-1-phosphate Guanylyltransferase (FPGT) | 2.7.7.30 | β-L-fucose 1-phosphate, GTP | GDP-L-fucose, PPi | Mg²⁺ | Cytosol |
Table 1: Key enzymes in the L-fucose salvage pathway.
Experimental Protocols: Chemoenzymatic Synthesis of L-fucose 1-phosphate
For researchers investigating the fucose salvage pathway or utilizing its enzymes for synthetic purposes, the ability to produce L-fucose 1-phosphate is crucial. The following protocol outlines a robust chemoenzymatic approach for its synthesis.
Principle
This protocol utilizes a recombinant fucokinase to catalyze the phosphorylation of L-fucose using ATP as the phosphate donor. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and the product is purified using ion-exchange chromatography.
Materials and Reagents
-
Recombinant human fucokinase (can be expressed and purified from E. coli)
-
L-fucose
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 M)
-
Dithiothreitol (DTT) (1 M)
-
Dowex AG1-X8 resin (formate form)
-
Formic acid
-
Ammonium formate
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., isopropanol:ammonia:water, 6:3:1 v/v/v)
-
Phosphate detection reagent for TLC (e.g., molybdenum blue spray reagent)
Step-by-Step Methodology
-
Reaction Setup:
-
In a suitable reaction vessel, combine the following components to the final concentrations indicated:
-
L-fucose: 50 mM
-
ATP: 60 mM
-
Tris-HCl (pH 7.5): 100 mM
-
MgCl₂: 10 mM
-
DTT: 2 mM
-
-
Add purified recombinant fucokinase to a final concentration of 0.1 mg/mL.
-
Adjust the final volume with sterile deionized water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).
-
-
Reaction Monitoring by TLC:
-
Spot a small aliquot (1-2 µL) of the reaction mixture and standards (L-fucose, ATP, and a phosphate standard) onto a TLC plate.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under UV light (for ATP) and by staining with a phosphate-specific reagent. The product, L-fucose 1-phosphate, will appear as a new phosphate-containing spot with a lower Rf value than L-fucose.
-
-
Reaction Termination:
-
Once the reaction has reached completion (as determined by the consumption of L-fucose), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
-
Purification by Ion-Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated Dowex AG1-X8 (formate form) column.
-
Wash the column extensively with deionized water to remove unreacted L-fucose and other non-anionic components.
-
Elute the bound L-fucose 1-phosphate using a linear gradient of ammonium formate or formic acid.
-
Collect fractions and analyze for the presence of L-fucose 1-phosphate using a phosphate assay or by TLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure L-fucose 1-phosphate.
-
Remove the salt by repeated co-evaporation with water or by using a suitable desalting column.
-
Lyophilize the desalted product to obtain L-fucose 1-phosphate as a stable white powder.
-
Sources
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- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Identification of human L-fucose kinase amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
beta-L-fucose 1-phosphate molecular weight and formula
An In-Depth Technical Guide to β-L-Fucose 1-Phosphate
Executive Summary
β-L-fucose 1-phosphate is a pivotal intermediate in the salvage pathway for the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the activated sugar donor for all fucosyltransferase-catalyzed reactions, GDP-L-fucose is essential for the fucosylation of glycoconjugates, a post-translational modification critical to numerous biological processes including cell adhesion, signal transduction, and immune responses.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biochemical significance, and practical applications of β-L-fucose 1-phosphate, tailored for researchers, scientists, and professionals in drug development. We delve into its metabolic context, detail methodologies for its enzymatic synthesis and analysis, and explore its role as a tool in glycobiology and as a precursor for therapeutic agents.
Introduction: The Significance of Fucosylation
L-fucose is a deoxyhexose sugar that plays a profound role in mammalian biology.[2] Unlike most other sugars, it possesses an L-configuration and lacks a hydroxyl group at the C-6 position.[2] Fucose is typically found at the terminus of glycan chains on proteins and lipids, where it acts as a critical recognition motif in a wide array of biological events.[3] The addition of fucose, or fucosylation, is mediated by a family of enzymes known as fucosyltransferases, which transfer L-fucose from the activated donor, GDP-L-fucose, to an acceptor glycan.[2]
Mammalian cells utilize two primary pathways to synthesize GDP-L-fucose: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose from lysosomal degradation or nutritional sources.[2] β-L-fucose 1-phosphate is the direct, indispensable precursor to GDP-L-fucose within this salvage pathway, making it a key regulatory node in cellular fucosylation.[1][4] Aberrant fucosylation is a hallmark of various diseases, including cancer and inflammatory disorders, driving significant interest in the enzymes and intermediates of these pathways as therapeutic targets.[][6]
Physicochemical Properties of β-L-Fucose 1-Phosphate
β-L-fucose 1-phosphate is the phosphorylated derivative of L-fucose, existing primarily in the β-anomeric form.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃O₈P | [1][] |
| Molecular Weight | 244.14 g/mol | [1][][7] |
| Monoisotopic Weight | 244.03480 Da | [4] |
| CAS Number | 16562-59-7 | [] |
| IUPAC Name | [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | [] |
| Synonyms | Fucose 1-phosphate, 6-Deoxy-β-L-galactose 1-phosphate | [] |
| Appearance | Solid | [] |
| Solubility | Soluble in water (50 mg/mL) | |
| Storage Temperature | -20°C | [] |
Note: This compound is often sold commercially as a salt, such as β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt (CAS 40591-57-9), which will have a different molecular weight (442.48 g/mol ).[8]
Biochemical Synthesis and Metabolism
β-L-fucose 1-phosphate is a central metabolite in the fucose salvage pathway. This pathway provides an efficient mechanism for cells to reutilize L-fucose, complementing the de novo synthesis route.
The key enzymatic steps involving β-L-fucose 1-phosphate are:
-
Phosphorylation of L-fucose: Free L-fucose in the cytosol is phosphorylated at the anomeric C-1 position by the enzyme L-fucokinase (EC 2.7.1.52), utilizing adenosine triphosphate (ATP) as the phosphate donor. This reaction yields β-L-fucose 1-phosphate.[4][9]
-
Activation to GDP-L-fucose: β-L-fucose 1-phosphate is then converted into the activated sugar nucleotide GDP-L-fucose by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30).[4][10] This reversible reaction uses guanosine triphosphate (GTP) and requires magnesium as a cofactor for optimal activity.[1][4]
GDP-L-fucose is subsequently transported into the Golgi apparatus, where it serves as the universal substrate for fucosyltransferases.
Caption: The Salvage Pathway for GDP-L-Fucose Biosynthesis.
Role in Drug Development and Research Applications
The critical role of fucosylation in pathophysiology has established the salvage pathway as a target for therapeutic intervention and a subject of intense research.
-
Substrate for Enzymatic Studies: β-L-fucose 1-phosphate is an essential substrate for identifying, characterizing, and differentiating fucose-1-phosphate guanylyltransferase (FPGT) enzymes. It is used in kinetic assays to determine enzyme efficiency and screen for potential inhibitors.
-
Therapeutic Potential of Fucosylation Inhibitors: Over-fucosylation is a common feature of cancer cells, contributing to metastasis and chemoresistance. Therefore, inhibiting fucosylation is a promising therapeutic strategy.[6] Analogs of fucose pathway intermediates, including fluorinated fucose-1-phosphates, are being developed as potent inhibitors.[6] These molecules can be metabolized to form GDP-fucose analogs that either act as feedback inhibitors of the de novo pathway or competitive inhibitors of fucosyltransferases.[3][6]
-
Production of Afucosylated Antibodies: A major application in biopharmaceuticals is the production of monoclonal antibodies (mAbs) with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). The absence of core fucose on the N-glycans of the antibody's Fc region dramatically increases its binding affinity to the FcγRIIIa receptor on immune effector cells. Fucosylation inhibitors, derived from fucose-1-phosphate analogs, can be used in cell culture to produce these more potent, afucosylated therapeutic antibodies.[3]
Experimental Methodologies
Enzymatic Synthesis of β-L-Fucose 1-Phosphate
This protocol describes the in vitro synthesis of β-L-fucose 1-phosphate from L-fucose using recombinant L-fucokinase. This method is based on the enzymatic activity described by Ishihara et al. (1968).[9]
Objective: To produce β-L-fucose 1-phosphate for use as an analytical standard or as a substrate for subsequent enzymatic reactions.
Materials:
-
L-Fucose
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Recombinant L-fucokinase
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium Chloride (MgCl₂) (1 M)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60)
-
TLC Mobile Phase: e.g., 1-butanol:acetic acid:water (2:1:1 v/v/v)
-
Phosphate stain (e.g., Molybdenum Blue spray reagent)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Deionized water (to a final volume of 1 mL)
-
Tris-HCl buffer (100 µL, final concentration 100 mM)
-
MgCl₂ (10 µL, final concentration 10 mM)
-
L-Fucose (16.4 mg, final concentration 100 mM)
-
ATP (60.5 mg, final concentration 110 mM, slight excess)
-
-
Enzyme Addition: Add an optimized amount of L-fucokinase to initiate the reaction. The exact quantity depends on the specific activity of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring by TLC:
-
Periodically (e.g., at t=0, 1h, 2h, 4h), take a small aliquot (1-2 µL) of the reaction mixture and spot it onto a TLC plate.
-
Spot standards of L-fucose and ATP for comparison.
-
Develop the TLC plate in the prepared mobile phase.
-
Dry the plate and visualize the spots. The product, β-L-fucose 1-phosphate, is phosphate-positive and should have a lower Rf value than L-fucose.
-
-
Reaction Quenching: Once the reaction reaches completion (as determined by TLC), terminate it by boiling the mixture for 2-3 minutes to denature the enzyme.
-
Purification (Optional):
-
Centrifuge the quenched reaction mixture to pellet the denatured protein.
-
The supernatant containing β-L-fucose 1-phosphate can be further purified using techniques like anion-exchange chromatography or gel filtration to remove unreacted ATP and other salts.
-
Caption: Workflow for Enzymatic Synthesis of β-L-Fucose 1-Phosphate.
Conclusion
β-L-fucose 1-phosphate stands as a molecule of fundamental importance in glycobiology. While its primary role is that of a metabolic intermediate, its position within the fucose salvage pathway makes it a critical nexus for controlling cellular fucosylation. For researchers, it is an indispensable tool for elucidating enzyme function and for developing novel therapeutic strategies targeting diseases linked to glycosylation abnormalities. The continued exploration of this pathway and its intermediates promises to yield new insights into cellular regulation and provide innovative solutions for drug development, particularly in the fields of oncology and immunology.
References
- BOC Sciences. β-L-Fucose-1-phosphate (CAS 16562-59-7). URL: https://www.bocsci.
- Smolecule. (2023). beta-L-fucose 1-phosphate (28553-11-9). URL: https://www.smolecule.
- Sigma-Aldrich. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt. URL: https://www.sigmaaldrich.com/US/en/product/sigma/f1395
- Sigma-Aldrich. Application note for β-L-Fucose 1-phosphate. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/384/218/f1395-pis.pdf
- Wikipedia. Fucose-1-phosphate guanylyltransferase. URL: https://en.wikipedia.
- Santa Cruz Biotechnology. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt (CAS 40591-57-9). URL: https://www.scbt.com/p/beta-l-fucose-1-phosphate-bis-cyclohexylammonium-salt-40591-57-9
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. URL: https://academic.oup.com/glycob/article/13/7/41R/2903703
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-1109. URL: https://pubmed.ncbi.nlm.nih.gov/5646161/
- Molbase. 1-(β-L-fucose) phosphate. URL: https://www.molbase.com/en/name-1-(b-L-fucose)
- Human Metabolome Database. Fucose 1-phosphate (HMDB0001265). URL: https://hmdb.ca/metabolites/HMDB0001265
- PubChem, National Center for Biotechnology Information. This compound (CID 65369). URL: https://pubchem.ncbi.nlm.nih.gov/compound/65369
- van der Vorm, S., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Chemistry – A European Journal, 27(13), 4022-4027. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986812/
- Robinson, Z. R., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Proceedings of the National Academy of Sciences, 121(27), e2318880121. URL: https://www.pnas.org/doi/10.1073/pnas.2318880121
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Navigating the Fucosylome: A Technical Guide to beta-L-fucose 1-phosphate and Its Nomenclature
This guide provides an in-depth exploration of beta-L-fucose 1-phosphate, a critical intermediate in fucose metabolism. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, its central role in cellular fucosylation, and methodologies for its synthesis and analysis. Our focus is to deliver not just protocols, but a foundational understanding of the biochemical principles that govern the selection of experimental strategies.
Deciphering the Identity: Synonyms and Nomenclature of this compound
Accurate scientific communication hinges on precise terminology. This compound is known by several names across chemical and biological databases, which can be a source of confusion. Understanding these synonyms is paramount for comprehensive literature searches and unambiguous data interpretation.
The nomenclature of this molecule is derived from its parent sugar, L-fucose, a deoxyhexose that is an epimer of L-galactose at positions C-3 and C-5, and is distinguished by the absence of a hydroxyl group at the C-6 position. The "beta" designation refers to the stereochemistry at the anomeric carbon (C-1), where the phosphate group is oriented in the equatorial position in the pyranose ring structure. The "1-phosphate" indicates the phosphorylation at this anomeric carbon.
A comprehensive list of synonyms is presented in Table 1, compiled from authoritative sources including PubChem, KEGG, and ChEBI.[][2][3][4]
| Synonym | Source/Context |
| Fucose 1-phosphate | General biochemical shorthand.[][4] |
| L-Fucose 1-phosphate | Emphasizes the L-configuration of the fucose moiety.[][2][4] |
| 6-Deoxy-L-galactose 1-phosphate | A more systematic chemical name highlighting its relationship to galactose.[][2][4][5] |
| 6-deoxy-beta-L-galactopyranose 1-(dihydrogen phosphate) | A highly descriptive IUPAC-style name.[] |
| beta-L-Fucopyranosyl phosphate | Denotes the pyranose ring form.[4] |
| Fucopyranosyl phosphate | A more general term for the phosphorylated pyranose form.[][4] |
| 6-deoxy-1-O-phosphono-beta-L-galactopyranose | Specifies the O-linkage of the phosphate group.[][4] |
| [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | The formal IUPAC name.[][6] |
Table 1: Synonyms for this compound. This table provides a non-exhaustive list of alternative names for this compound, facilitating comprehensive database searches and literature review.
The Salvage Pathway: A Pivotal Role in Fucosylation
In mammalian cells, the activated sugar nucleotide GDP-L-fucose is the universal donor for all fucosylation reactions, which are catalyzed by fucosyltransferases.[7][8] The biosynthesis of GDP-L-fucose occurs through two primary routes: the de novo pathway and the salvage pathway.[7][8][9] this compound is a key intermediate exclusive to the salvage pathway.[9]
The salvage pathway utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[9] This pathway is a critical mechanism for recycling and efficiently utilizing available fucose.
The core reactions of the salvage pathway are as follows:
-
Phosphorylation of L-fucose: Free L-fucose is phosphorylated at the C-1 position by the enzyme fucokinase (EC 2.7.1.52), utilizing ATP as the phosphate donor, to yield this compound.[4][10]
-
Formation of GDP-L-fucose: this compound is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (or fucose-1-phosphate guanylyltransferase, FPGT) (EC 2.7.7.30).[4][11][12] This reaction involves the transfer of a guanylyl group from GTP to this compound, releasing pyrophosphate.
The following diagram illustrates the central position of this compound in the salvage pathway and its relationship to the de novo pathway for GDP-L-fucose synthesis.
Figure 1: The Salvage Pathway for GDP-L-fucose Synthesis. This diagram illustrates the central role of this compound as an intermediate in the salvage pathway, which converts free L-fucose into the activated sugar donor, GDP-L-fucose.
Methodologies for Synthesis and Analysis
The study of fucosylation and the enzymes involved often requires access to pure this compound. Both enzymatic and chemical synthesis routes have been developed.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers high specificity and stereoselectivity, yielding the desired beta-anomer. The key enzyme for this process is fucokinase.
Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from the principles described in the literature for the enzymatic phosphorylation of fucose.[13]
Materials:
-
L-fucose
-
ATP (disodium salt)
-
Recombinant fucokinase (e.g., from E. coli)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Reaction vessel
-
Incubator/water bath at 37°C
-
Enzyme inactivation reagents (e.g., heat block, perchloric acid)
-
Analytical HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM L-fucose
-
15 mM ATP
-
20 mM MgCl₂
-
1-5 µg of recombinant fucokinase
-
Adjust the final volume to 1 mL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C. The optimal reaction time should be determined empirically by taking aliquots at various time points (e.g., 30, 60, 120, and 240 minutes) and analyzing for product formation.
-
Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the fucokinase. Alternatively, add perchloric acid to a final concentration of 0.5 M, followed by neutralization with KOH. Centrifuge to remove the denatured protein or precipitated salts.
-
Analysis and Purification:
-
Analyze the formation of this compound using an appropriate analytical method, such as anion-exchange HPLC or porous graphitic carbon (PGC) HPLC coupled with mass spectrometry.
-
Purify the product from the reaction mixture using preparative anion-exchange chromatography.
-
Causality Behind Experimental Choices:
-
Excess ATP: A molar excess of ATP is used to drive the reaction towards product formation and to compensate for any potential non-enzymatic hydrolysis.
-
Magnesium Ions: Mg²⁺ is a crucial cofactor for most kinases, including fucokinase, as it coordinates with the phosphate groups of ATP, facilitating the phosphoryl transfer.[10]
-
pH 7.5: This pH is generally optimal for the activity of many fucokinases.
-
Enzyme Inactivation: Heat or acid treatment is essential to stop the reaction at a specific time point and to prepare the sample for downstream analysis by removing the active enzyme.
Chemical Synthesis of this compound
Chemical synthesis can provide larger quantities of the compound but may require more complex purification to separate anomeric mixtures and other byproducts. One common approach is the MacDonald procedure, which involves the fusion of a protected fucose derivative with phosphoric acid.[14]
Conceptual Workflow for Chemical Synthesis:
Figure 2: Conceptual Workflow for the Chemical Synthesis of this compound. This diagram outlines the key steps in a typical chemical synthesis route, starting from L-fucose and involving protection, phosphorylation, and purification steps.
Fusion of beta-L-fucopyranose tetraacetate with phosphoric acid for a short duration at a controlled temperature can yield a mixture of alpha- and beta-pyranosyl phosphates, with the beta-anomer being a significant component.[14] Longer reaction times tend to favor the thermodynamically more stable alpha-anomer.[14] Careful control of reaction conditions and subsequent chromatographic purification are critical for isolating the desired beta-anomer.
Conclusion and Future Directions
A thorough understanding of the nomenclature and metabolic context of this compound is fundamental for researchers in glycobiology and drug development. As the key intermediate in the fucose salvage pathway, its synthesis and detection are critical for studying the enzymes of this pathway and for developing inhibitors of fucosylation, which has emerged as a potential therapeutic strategy in cancer and inflammation.[][15] The methodologies outlined in this guide provide a starting point for the reliable synthesis and analysis of this important biomolecule, empowering further research into the intricate world of the fucosylome.
References
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. [Link]
- Engels, L., et al. (2013). WbgL: a novel bacterial α1,2-fucosyltransferase for the synthesis of 2'-fucosyllactose. Glycobiology, 24(2), 170-178. [Link]
- Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R-184R. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Pastuszak, I., et al. (1998). GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. The Journal of Biological Chemistry, 273(46), 30165-30174. [Link]
- Prihar, H. S., & Behrman, E. J. (1973). The synthesis and characterization of alpha- and beta-L-fucopyranosyl phosphates and GDP fucose. Biochemistry, 12(6), 997-1002. [Link]
- Quirk, S., et al. (2005). Substrate discrimination by the human GTP fucose pyrophosphorylase. Biochemistry, 44(32), 10854-10863. [Link]
- The Human Metabolome Database.
- van der Woude, L. N., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Angewandte Chemie International Edition, 60(13), 7041-7047. [Link]
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- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. The Journal of Biological Chemistry, 243(6), 1103-1109. [Link]
- Wikipedia.
- ResearchGate.
- PubMed.
- PubMed Central. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity. [Link]
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- Journal of Biological Chemistry. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. [Link]
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A Technical Guide to the Role of the Fucose Salvage Pathway and its Intermediate, β-L-Fucose 1-Phosphate, in Modulating Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosylation, the enzymatic addition of an L-fucose sugar moiety to glycans, is a post-translational modification of profound significance in cell biology. It is instrumental in governing a vast array of cellular processes, including intercellular recognition, immune responses, and the fine-tuning of signal transduction pathways.[1][2][3] Dysregulation of fucosylation is a well-established hallmark of numerous pathologies, particularly in cancer, where it drives malignant progression, metastasis, and therapeutic resistance.[4][5] The execution of fucosylation is entirely dependent on the availability of a universal fucose donor, GDP-L-fucose. This guide delves into the metabolic pathways responsible for its synthesis, with a specific focus on the fucose salvage pathway and its pivotal, yet often overlooked, intermediate: beta-L-fucose 1-phosphate. While not a direct signaling molecule itself, β-L-fucose 1-phosphate stands as the committed product of the salvage pathway's initial step, representing a critical metabolic node that dictates the flux of fucose into cellular glycoconjugates. Understanding the regulation and function of this intermediate and its associated enzymes is therefore essential for developing novel strategies to therapeutically modulate cell signaling in disease.
Part 1: The Centrality of Fucosylation in Cellular Communication
L-fucose is a deoxyhexose sugar, unique among mammalian monosaccharides for its L-configuration and the absence of a hydroxyl group at the C-6 position.[6] Its incorporation onto N-linked glycans, O-linked glycans, and glycolipids is catalyzed by a family of fucosyltransferases (FUTs) in the Golgi apparatus.[4][6] These modifications can be terminal, such as in the formation of sialyl Lewis X antigens crucial for leukocyte adhesion, or internal ("core" fucosylation), which directly modifies the N-glycan core attached to proteins.[1][6]
The functional consequences of fucosylation are vast and context-dependent. By altering the structure of glycans, fucosylation directly modulates the function of glycoproteins, including:
-
Receptor-Ligand Interactions: Affecting the binding affinity and specificity of growth factor receptors (e.g., EGFR, TGF-βR) and adhesion molecules (e.g., selectins, integrins).[1][2]
-
Receptor Dimerization and Activation: Influencing the clustering and subsequent activation of cell surface receptors, thereby controlling downstream signaling cascades.[1]
-
Protein Conformation and Stability: Modifying the three-dimensional structure and half-life of proteins.
This regulatory layer is integral to signaling pathways that control cell proliferation, differentiation, adhesion, and migration.[1][5]
Part 2: The Biosynthesis of GDP-L-Fucose: A Tale of Two Pathways
Mammalian cells generate the essential fucose donor, GDP-L-fucose, through two distinct cytosolic pathways: the de novo pathway and the salvage pathway.[6][7]
-
The De Novo Pathway: This is typically the dominant route, synthesizing GDP-L-fucose from GDP-D-mannose in a two-enzyme process.[6][8][9] It ensures a steady supply of GDP-L-fucose derived from the general hexose pool.
-
The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates.[6][10] While contributing a smaller fraction to the total GDP-fucose pool under normal conditions, the salvage pathway is a critical and regulatable system.[6][11] It proceeds in two sequential enzymatic steps, with β-L-fucose 1-phosphate as the key intermediate.
The salvage pathway is the sole route by which exogenous fucose can be utilized, making it a key target for both metabolic studies and therapeutic intervention.[11][12]
Part 5: Experimental Methodologies for Investigating the Fucose Salvage Pathway
To dissect the role of β-L-fucose 1-phosphate and the salvage pathway, researchers can employ a combination of metabolic tracing, pharmacological inhibition, and genetic manipulation.
Experimental Protocol 1: Assessing Salvage Pathway Flux with Stable Isotope Tracing
This protocol allows for the direct quantification of fucose metabolism through the salvage pathway.
Objective: To measure the incorporation of exogenous fucose into β-L-fucose 1-phosphate, GDP-L-fucose, and cellular glycoproteins.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., cancer cell line) and grow to ~70% confluency.
-
Metabolic Labeling: Replace standard culture medium with medium containing a known concentration of L-fucose labeled with a stable isotope (e.g., [1-¹³C]-L-Fucose or fully ¹³C-labeled L-fucose). [12]Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate medium and wash cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the plate.
-
Scrape cells and collect the cell/methanol suspension.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing polar metabolites (including β-L-fucose 1-phosphate and GDP-fucose). The pellet contains proteins and other macromolecules.
-
-
LC-MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a suitable chromatography method (e.g., HILIC) to separate sugar phosphates and nucleotide sugars.
-
Monitor the mass-to-charge ratio (m/z) for both the unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) forms of β-L-fucose 1-phosphate and GDP-L-fucose.
-
-
Data Analysis: Quantify the peak areas for labeled and unlabeled species to determine the isotopic enrichment and calculate the metabolic flux through the salvage pathway. [12]
Experimental Protocol 2: Pharmacological Inhibition of Fucosylation via the Salvage Pathway
Fucose analogs are powerful tools to probe the functional consequences of fucosylation.
Objective: To inhibit global fucosylation and assess the impact on a specific signaling pathway (e.g., ERK activation).
Methodology:
-
Inhibitor Preparation: Prepare stock solutions of a fucosylation inhibitor, such as 2-fluorofucose (2-FF). [13]2-FF is taken up by cells and metabolized by the salvage pathway into GDP-2-FF, which acts as a competitive inhibitor of fucosyltransferases. [8][14]2. Cell Treatment: Treat cells with a range of 2-FF concentrations (e.g., 1-100 µM) for 24-72 hours to determine the optimal inhibitory concentration. Include a vehicle control.
-
Assessment of Fucosylation:
-
Lyse cells and perform lectin blotting on the protein lysate using a lectin that recognizes fucose, such as Aleuria aurantia lectin (AAL), to confirm a global reduction in fucosylation.
-
-
Signaling Pathway Analysis:
-
After inhibitor treatment, starve cells (if necessary) and then stimulate with a relevant growth factor (e.g., EGF).
-
Lyse cells at various time points post-stimulation.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., phospho-ERK1/2) and total protein levels.
-
-
Data Analysis: Quantify band intensities to determine if inhibiting fucosylation alters the activation of the signaling pathway.
Part 6: Therapeutic and Drug Development Implications
The critical role of fucosylation in pathology, particularly cancer, makes the enzymes of the GDP-fucose biosynthetic pathways attractive targets for drug development.
-
Inhibition of Fucosylation: Small molecule inhibitors that target fucosylation are being actively investigated. By entering the salvage pathway, compounds like 2-FF can remodel the cancer cell glycome, leading to decreased proliferation, reduced migration, and impaired cell adhesion. [13][15]This strategy can disrupt tumor progression and potentially overcome chemoresistance. [1]* Targeting the Salvage Pathway in Metastasis: Studies have shown that re-activating the fucose salvage pathway in some cancers, like melanoma, can inhibit invasion and metastasis. [16]This suggests a highly context-dependent role where promoting specific types of fucosylation (e.g., α-1,2 fucosylation) can have anti-tumor effects. [16]This opens up a paradoxical but promising therapeutic avenue of enhancing salvage pathway activity in specific contexts.
-
Modulating Immune Responses: Fucosylation is critical for immune cell function. For example, the absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances antibody-dependent cellular cytotoxicity (ADCC). [14]Inhibiting fucosylation in antibody-producing cells is a clinically validated strategy to improve the efficacy of therapeutic monoclonal antibodies.
Conclusion
This compound occupies a pivotal position in cellular metabolism, serving as the committed intermediate of the fucose salvage pathway. While it does not function as a classical second messenger, its significance in cell signaling is profound and undeniable. Its synthesis and subsequent conversion to GDP-L-fucose represent a critical metabolic flux point that fuels the fucosylation of a multitude of proteins that lie at the heart of cellular signaling networks. From Notch-mediated developmental decisions to growth factor-driven proliferation and integrin-dependent migration, the covalent attachment of fucose—made possible by the pathway in which β-L-fucose 1-phosphate is central—provides an essential layer of regulatory control. For researchers and drug developers, understanding and targeting the enzymes that govern the metabolism of this sugar phosphate offers a powerful and sophisticated strategy to modulate cellular behavior in health and disease.
References
- Keeley, T. S., Yang, S., & Lau, E. (2022). The Diverse Contributions of Fucose Linkages in Cancer. MDPI.
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An In-Depth Technical Guide on the Natural Occurrence of beta-L-Fucose 1-Phosphate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of beta-L-fucose 1-phosphate, a critical intermediate in fucose metabolism. We will delve into its natural occurrence, biosynthetic pathways, biological significance, and the methodologies for its study, grounding all claims in verifiable, authoritative sources.
Introduction: The Significance of a Fucosylated World
Fucosylation, the addition of the deoxyhexose L-fucose to glycans, is a pivotal post-translational modification influencing a vast array of biological processes, from cell-cell recognition and immune responses to cancer progression and metastasis.[1][2] The central donor molecule for these reactions is GDP-L-fucose. The synthesis of this activated sugar nucleotide occurs via two main routes: the de novo pathway and the salvage pathway.[3] While the de novo pathway synthesizes GDP-L-fucose from GDP-mannose, the salvage pathway recycles free L-fucose from the extracellular environment or lysosomal degradation of glycoconjugates.[1][3] At the heart of this salvage pathway lies our molecule of interest: this compound.
This compound is the direct product of the phosphorylation of L-fucose by the enzyme L-fucokinase (FUK) and serves as the immediate precursor for the synthesis of GDP-L-fucose, a reaction catalyzed by GTP:beta-L-fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase.[4][5][6] Understanding the dynamics of this compound is therefore crucial for comprehending the regulation of fucosylation and its implications in health and disease.
Natural Occurrence and Distribution
While L-fucose is a common component of mammalian glycans, constituting 7.2% of studied oligosaccharides, the intracellular concentration of its phosphorylated intermediate, this compound, is less well-documented and is generally considered to be low.[1] This is due to its transient nature as a metabolic intermediate, being rapidly converted to GDP-L-fucose.
The salvage pathway, and by extension the presence of this compound, is particularly active in certain mammalian tissues such as the liver and kidney.[7] Its presence is intrinsically linked to the availability of free L-fucose, which can be derived from dietary sources or the turnover of glycoproteins and glycolipids.[1]
Table 1: Factors Influencing the Intracellular Pool of this compound
| Factor | Description | Impact on this compound levels |
| Extracellular L-fucose | Availability of free fucose from diet or the cellular environment. | Increased availability can lead to a larger pool of this compound, assuming the salvage pathway enzymes are not saturated. |
| Lysosomal degradation | Breakdown of fucosylated glycoconjugates releases free fucose. | Contributes to the intracellular fucose pool available for phosphorylation. |
| Fucokinase (FUK) activity | The enzyme responsible for phosphorylating L-fucose to this compound. | Higher activity can lead to increased production of this compound. |
| FPGT activity | The enzyme that converts this compound to GDP-L-fucose. | High activity will lead to rapid consumption of this compound, keeping its steady-state concentration low. |
| Cellular fucosylation demand | The rate at which GDP-L-fucose is utilized by fucosyltransferases. | High demand can pull the equilibrium towards GDP-L-fucose synthesis, thus influencing the turnover of this compound. |
Biosynthetic and Metabolic Pathways
The synthesis of this compound is the first committed step of the fucose salvage pathway.
Figure 1: The Fucose Salvage Pathway.
Regulation of the Pathway:
The salvage pathway is tightly regulated to meet the cell's demands for fucosylation while avoiding the unnecessary expenditure of energy.
-
Transcriptional Regulation: The expression of the fucokinase (FUK) gene is regulated by transcription factors such as HNF1A, HNF4A, and FOXA2 in hepatic cells, indicating tissue-specific control of the salvage pathway.
-
Feedback Inhibition: Fucokinase activity can be inhibited by GDP-L-fucose, the end product of the pathway.[5] This feedback mechanism likely serves to maintain homeostasis of the fucosylation precursor pool.
Biological Roles and Significance in Drug Development
The salvage pathway, and therefore the metabolism of this compound, has significant implications for cellular function and disease. Aberrant fucosylation is a known hallmark of cancer, and modulating this process is a promising therapeutic strategy.[1][2] For instance, the degree of fucosylation on antibodies can dramatically impact their efficacy in antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for many therapeutic antibodies.
By understanding and potentially manipulating the salvage pathway, researchers can explore novel approaches to:
-
Modulate fucosylation in cancer cells: Altering the fucosylation of cell surface receptors can impact cell signaling, adhesion, and metastasis.
-
Enhance the efficacy of therapeutic antibodies: Controlling the fucosylation of recombinant antibodies can improve their therapeutic potential.
-
Develop novel therapies for congenital disorders of glycosylation: Deficiencies in the fucosylation pathways can lead to severe developmental disorders.[8]
Experimental Methodologies
The study of this compound presents analytical challenges due to its low intracellular concentration and polar nature. However, several techniques can be adapted for its detection and quantification.
Sample Preparation
A critical first step is the efficient extraction of this polar metabolite from biological samples while minimizing degradation. A typical workflow involves:
-
Rapid Quenching of Metabolism: To prevent enzymatic degradation, cell or tissue samples should be rapidly quenched, often using cold methanol or other organic solvents.
-
Cell Lysis: Sonication or freeze-thaw cycles are commonly used to disrupt cells and release intracellular metabolites.
-
Protein Precipitation: Cold organic solvents (e.g., acetonitrile or methanol) are used to precipitate proteins, which can interfere with subsequent analyses.[9]
-
Extraction of Polar Metabolites: A liquid-liquid extraction is often employed to separate the polar metabolites (including sugar phosphates) into an aqueous phase.
Detection and Quantification
Several advanced analytical techniques can be employed for the analysis of this compound.
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the sensitive and specific quantification of metabolites. For sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.[10]
Protocol: HILIC-LC-MS for this compound Quantification
-
Chromatographic Separation:
-
Column: A HILIC column (e.g., amide-based) is used to retain the polar this compound.
-
Mobile Phase: A gradient of a weak acidic buffer (e.g., ammonium acetate or ammonium formate) and a polar organic solvent (e.g., acetonitrile) is used for elution.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The transition would be from the precursor ion (m/z of this compound) to a specific fragment ion (e.g., the phosphate group).
-
Figure 2: LC-MS workflow for this compound analysis.
2. Anion-Exchange Chromatography:
Anion-exchange chromatography is well-suited for separating charged molecules like sugar phosphates.[11][12][13][14]
Protocol: Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
Chromatographic Separation:
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series) is used.
-
Elution: A gradient of sodium hydroxide and sodium acetate is used to elute the sugar phosphates based on their charge.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD): This highly sensitive detection method is ideal for underivatized carbohydrates.
-
3. Capillary Electrophoresis (CE):
CE offers high separation efficiency and is particularly useful for charged, polar molecules.[2][15][16][17][18]
Protocol: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
-
Separation:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte: A buffer system is chosen to optimize the separation of sugar phosphates.
-
-
Detection:
-
Mass Spectrometry: Coupling CE to a mass spectrometer allows for sensitive and specific detection and identification of this compound.
-
Future Perspectives and Conclusion
The study of this compound and the fucose salvage pathway is a rapidly evolving field. While significant progress has been made in understanding its role in fucosylation, several key areas warrant further investigation. The development of more sensitive and robust analytical methods will be crucial for accurately quantifying the intracellular flux through the salvage pathway in various physiological and pathological states. Furthermore, a deeper understanding of the regulatory mechanisms governing this pathway will open new avenues for therapeutic intervention in diseases characterized by aberrant fucosylation. This in-depth guide provides a solid foundation for researchers to explore the fascinating biology of this compound and its impact on human health.
References
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Key properties of 6-deoxy-beta-L-galactose 1-phosphate
An In-Depth Technical Guide to 6-Deoxy-β-L-galactose 1-Phosphate (β-L-Fucose 1-Phosphate)
Abstract
6-Deoxy-β-L-galactose 1-phosphate, more commonly known as β-L-fucose 1-phosphate, is a pivotal intermediate in the salvage pathway for nucleotide sugar biosynthesis. This phosphorylated monosaccharide is the direct product of L-fucokinase activity and the essential substrate for GDP-L-fucose pyrophosphorylase, leading to the formation of GDP-L-fucose, the universal donor for all fucosylation reactions. Fucosylated glycoconjugates are integral to a vast array of biological processes, including cell-cell recognition, inflammation, and host-pathogen interactions. Consequently, the enzymes that synthesize and consume β-L-fucose 1-phosphate are of significant interest to researchers in glycobiology, oncology, and infectious disease. This guide provides a detailed examination of the core physicochemical properties, biological context, and enzymatic synthesis of β-L-fucose 1-phosphate, offering field-proven insights and methodologies for its study and application.
Introduction to 6-Deoxy-β-L-galactose 1-Phosphate
Nomenclature and Chemical Structure
The compound of interest is a phosphorylated derivative of L-fucose. L-Fucose is a deoxyhexose that is structurally equivalent to 6-deoxy-L-galactose.[1][2] The phosphorylation occurs at the anomeric carbon (C1), and the "β" designation refers to the stereochemistry at this position, where the phosphate group is oriented equatorially (up) in the chair conformation. Therefore, the names 6-deoxy-β-L-galactose 1-phosphate and β-L-fucose 1-phosphate are used interchangeably.[3] It is a key metabolite in the interconversion pathway that salvages free L-fucose for the synthesis of activated sugar donors.
Physicochemical Properties
The inherent instability of sugar phosphates makes them challenging to isolate and store as free acids. They are often supplied as more stable salt forms, such as the bis(cyclohexylammonium) salt.[3] Key quantitative properties are summarized below.
| Property | Value | Source |
| Systematic Name | 6-Deoxy-β-L-galactopyranosyl phosphate | |
| Common Name | β-L-Fucose 1-phosphate | [3] |
| Molecular Formula | C₆H₁₃O₈P (Free Acid) | Calculated |
| Molecular Weight | 244.14 g/mol (Free Acid) | Calculated |
| CAS Number (Salt Form) | 40591-57-9 (bis(cyclohexylammonium) salt) | [3] |
| Purity (Commercial) | ≥98% | [3] |
| Solubility | Soluble in water.[4] | |
| Storage Conditions | Store at -20°C or below to prevent degradation. | [1] |
The Central Role in Glycobiology
In mammals and many bacteria, protein and lipid glycosylation is a critical post-translational modification. Fucosylation, the addition of fucose residues, is mediated by a family of enzymes called fucosyltransferases. These enzymes exclusively use guanosine diphosphate-L-fucose (GDP-L-fucose) as the activated sugar donor.[5] β-L-fucose 1-phosphate is the direct and indispensable precursor to GDP-L-fucose in the salvage pathway, placing it at a crucial metabolic nexus.[6][7] The integrity of this pathway is vital for the assembly of important glycan structures, such as the H and Lewis blood group antigens and selectin ligands involved in leukocyte trafficking.[1]
The GDP-L-Fucose Salvage Pathway
Organisms synthesize GDP-L-fucose through two main routes: the de novo pathway, which converts GDP-D-mannose into GDP-L-fucose, and the salvage pathway, which recycles free L-fucose derived from the breakdown of glycoproteins and glycolipids.[5] β-L-fucose 1-phosphate is exclusive to the salvage pathway.
Enzymatic Synthesis: The Role of L-Fucokinase (FCSK)
The first committed step of the salvage pathway is the phosphorylation of L-fucose. This reaction is catalyzed by L-fucokinase (EC 2.7.1.52), which transfers the γ-phosphate from a nucleoside triphosphate donor, typically ATP, to the C1 hydroxyl group of L-fucose.[7]
Reaction: L-Fucose + ATP → β-L-Fucose 1-phosphate + ADP
The causality for this initial phosphorylation step is twofold. First, it "traps" the fucose inside the cell, as the negatively charged phosphate group prevents its diffusion across the cell membrane. Second, it activates the anomeric carbon, preparing it for the subsequent nucleophilic attack in the next step of the pathway.
Enzymatic Consumption: The Role of GDP-L-Fucose Pyrophosphorylase (FPGT)
The second and final step of the salvage pathway is the conversion of β-L-fucose 1-phosphate to GDP-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase (EC 2.7.7.30).[3][7] The enzyme facilitates the nucleophilic attack of the phosphate oxygen of β-L-fucose 1-phosphate on the α-phosphate of GTP, releasing pyrophosphate (PPi).
Reaction: β-L-Fucose 1-phosphate + GTP → GDP-L-fucose + PPi
In some organisms, such as the gut bacterium Bacteroides fragilis, the fucokinase and pyrophosphorylase activities are fused into a single bifunctional enzyme (termed FKP), which provides a potential advantage in metabolic channeling by passing the intermediate directly from one active site to the next.[6][8]
Diagram of the Salvage Pathway
The logical flow of the GDP-L-Fucose salvage pathway is illustrated below, highlighting the central position of β-L-Fucose 1-Phosphate.
Caption: The GDP-L-Fucose Salvage Pathway.
Methodologies for Synthesis and Analysis
The study of fucosyltransferases and FPGT requires a reliable source of β-L-fucose 1-phosphate. While it is commercially available, in vitro enzymatic synthesis offers a cost-effective and highly pure alternative.
Enzymatic Synthesis of β-L-Fucose 1-Phosphate
This protocol describes a one-pot enzymatic synthesis using a recombinant L-fucokinase. The choice of an enzymatic approach is dictated by its exquisite stereospecificity, ensuring the exclusive production of the β-anomer without the need for complex protecting group chemistry associated with chemical synthesis. This protocol is designed to be self-validating by monitoring substrate conversion via thin-layer chromatography (TLC) or HPLC. A similar cascade strategy has been successfully used for producing related sugar phosphates like L-rhamnulose 1-phosphate.[9]
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a suitable reaction vessel, combine the following reagents to their final concentrations in a buffered solution (e.g., 50 mM HEPES, pH 7.5):
-
L-Fucose: 20 mM
-
ATP (disodium salt): 25 mM (a slight excess is used to drive the reaction to completion)
-
Magnesium Chloride (MgCl₂): 30 mM (Mg²⁺ is a critical cofactor for kinase activity)
-
Recombinant L-Fucokinase: 0.1 - 0.5 mg/mL (optimal concentration to be determined empirically)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at the enzyme's optimal temperature (typically 25-37°C) with gentle agitation.
-
Reaction Monitoring: Periodically (e.g., every hour), withdraw a small aliquot (5-10 µL) and spot it on a silica TLC plate. Develop the plate using a solvent system such as isopropanol:ethyl acetate:water (3:1:1 v/v/v). Visualize spots using a molybdate stain. The product, β-L-fucose 1-phosphate, will have a lower Rf value than L-fucose due to its charge. The reaction is complete when the L-fucose spot is no longer visible.
-
Reaction Quenching: Once the reaction reaches completion (typically 4-16 hours), terminate it by heating the mixture to 95°C for 5 minutes to denature and precipitate the kinase.
-
Enzyme Removal: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated enzyme. Carefully collect the supernatant containing the product.
-
Purification: The supernatant can be purified using anion-exchange chromatography. Load the supernatant onto a DEAE-Sephadex or similar column equilibrated with a low-concentration buffer (e.g., 25 mM triethylammonium bicarbonate, TEAB). Elute the product using a linear gradient of increasing TEAB concentration (e.g., 25 mM to 1 M). The negatively charged β-L-fucose 1-phosphate will bind to the column and elute at a characteristic salt concentration.
-
Desalting and Lyophilization: Pool the fractions containing the product (as determined by a phosphate assay or HPLC) and remove the volatile TEAB salt by repeated co-evaporation with water or by dialysis. Lyophilize the final solution to obtain the product as a stable, dry powder.
Diagram of the Synthesis Workflow
The workflow for the enzymatic synthesis and purification of β-L-fucose 1-phosphate is depicted below.
Caption: Workflow for enzymatic synthesis.
Applications in Research and Drug Development
A Critical Substrate for Enzyme Assays
The primary application of β-L-fucose 1-phosphate is as a substrate for assaying the activity of GDP-L-fucose pyrophosphorylase (FPGT). By providing saturating concentrations of β-L-fucose 1-phosphate and GTP, researchers can determine the kinetic parameters (Vmax, Km) of FPGT. This is fundamental for characterizing the enzyme from different species or for screening potential inhibitors, which could serve as novel therapeutic agents.
Probing Fucosylation Pathways
β-L-fucose 1-phosphate and its analogs are invaluable tools for probing the fucosylation machinery of cells. For instance, fluorinated versions of fucose can be metabolically incorporated into cellular glycoconjugates, allowing for their visualization and tracking.[10] The synthesis of the corresponding 1-phosphate derivative is a key step in creating these molecular probes.
The Salvage Pathway as a Therapeutic Target
While humans possess both de novo and salvage pathways for GDP-L-fucose synthesis, the relative importance of each pathway can vary in different cell types and disease states. Furthermore, many pathogenic bacteria rely heavily on their own fucose and rhamnose (6-deoxy-L-mannose) metabolic pathways for constructing their cell walls and virulence factors.[11][12] Since these bacterial pathways can be distinct from human ones, their constituent enzymes, including fucokinases and pyrophosphorylases, represent attractive targets for the development of novel antibiotics.[12][13] Inhibitors designed to mimic β-L-fucose 1-phosphate could potentially block the production of essential bacterial glycans, leading to arrested growth or reduced virulence.
Conclusion
6-Deoxy-β-L-galactose 1-phosphate is more than a mere metabolic intermediate; it is a linchpin in the salvage of L-fucose, a critical monosaccharide in eukaryotic and prokaryotic biology. Its precise enzymatic synthesis and consumption underscore its importance in maintaining the cellular pool of activated fucose for glycosylation. A thorough understanding of its properties and the enzymes that govern its metabolism provides researchers and drug developers with essential tools to investigate the complex world of glycobiology and to design novel therapeutic strategies targeting fucosylation in disease.
References
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- Saha, S., & Manna, M. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L -rhamnose. bioRxiv.
- Ma, Y., et al. (2021).
- Chang, C. W., et al. (2018). Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. The FEBS Journal, 285(10), 1915-1931. [Link]
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- Watanabe, J., et al. (2012). Fungal pathway for L -rhamnose catabolism. The intermediates and en.
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A Comprehensive Technical Guide to β-L-Fucopyranosyl Phosphate: Synthesis, Biological Significance, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-L-fucopyranosyl phosphate is a pivotal phosphorylated monosaccharide that serves as a key intermediate in the salvage pathway for the biosynthesis of guanosine diphosphate β-L-fucose (GDP-fucose). As the universal donor substrate for fucosyltransferases, GDP-fucose is essential for the fucosylation of glycans, a post-translational modification critical to a myriad of biological processes, including cell adhesion, signaling, and immune responses. Consequently, the ability to synthesize and analyze β-L-fucopyranosyl phosphate and its analogs is of paramount importance for researchers investigating glycosylation pathways and for the development of novel therapeutics targeting fucosylation-dependent diseases such as cancer and inflammatory disorders.
This in-depth technical guide provides a comprehensive overview of β-L-fucopyranosyl phosphate, detailing its chemical and enzymatic synthesis, its central role in cellular metabolism, and the analytical techniques employed for its characterization. The content is structured to provide both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.
I. Synthesis of β-L-Fucopyranosyl Phosphate
The generation of β-L-fucopyranosyl phosphate can be achieved through both chemical and enzymatic methodologies. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and specialized enzymes.
Chemical Synthesis
Chemical synthesis offers a robust approach for producing β-L-fucopyranosyl phosphate, particularly for large-scale preparations and for the synthesis of analogs with unnatural modifications. Key strategies often involve the phosphorylation of a suitably protected fucose derivative.
A practical and scalable chemical synthesis of β-L-fucopyranosyl phosphate can be achieved using a Koenigs-Knorr-like glycosylation reaction. This method takes advantage of a neighboring group participation mechanism to control the stereochemistry at the anomeric center, yielding the desired β-anomer. A notable synthesis achieved a 63% overall yield on a 15-mmol scale[1].
Experimental Protocol: Koenigs-Knorr-like Synthesis of β-L-Fucopyranosyl Dicyclohexylammonium Phosphate
Step 1: Preparation of 1-O-Acetyl-2,3,4-tri-O-benzoyl-L-fucopyranose
-
L-fucose is first per-benzoylated to protect the hydroxyl groups.
-
The anomeric position is then selectively acetylated.
Step 2: Glycosyl Bromide Formation
-
The acetylated and benzoylated fucose derivative is treated with HBr in acetic acid to generate the corresponding glycosyl bromide.
Step 3: Phosphorylation
-
The glycosyl bromide is reacted with a phosphorylating agent, such as silver dibenzyl phosphate, in an inert solvent like toluene. The neighboring benzoyl group at C-2 participates in the reaction, leading to the stereoselective formation of the β-phosphate.
Step 4: Deprotection and Isolation
-
The benzyl protecting groups on the phosphate are removed by hydrogenolysis.
-
The benzoyl protecting groups on the fucose ring are removed by treatment with a base, such as sodium methoxide in methanol.
-
The final product is purified by ion-exchange chromatography.
-
The purified β-L-fucopyranosyl phosphate is often isolated as a stable salt, such as the dicyclohexylammonium salt, by treatment with dicyclohexylamine[1].
Diagram: Koenigs-Knorr-like Synthesis Workflow
Caption: Workflow for the chemical synthesis of β-L-fucopyranosyl phosphate.
The MacDonald procedure provides an alternative chemical route to glycosyl phosphates. This method involves the fusion of a peracetylated sugar with phosphoric acid. For L-fucose, fusing β-L-fucopyranose tetraacetate with phosphoric acid for a short duration (e.g., 1 minute at 50°C) yields a mixture of anomeric phosphates, with the α-anomer being the major product. Longer reaction times lead exclusively to the α-anomer[2]. While this method is straightforward, achieving a high yield of the β-anomer can be challenging.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient method for the production of β-L-fucopyranosyl phosphate, often under milder reaction conditions than chemical methods. The key enzyme in this process is L-fucokinase.
L-fucokinase catalyzes the transfer of a phosphate group from ATP to the anomeric hydroxyl group of L-fucose, specifically forming β-L-fucopyranosyl phosphate. This reaction is the first step in the salvage pathway for GDP-fucose biosynthesis[3][4]. For preparative-scale synthesis, a bifunctional enzyme from Bacteroides fragilis possessing both L-fucokinase and GDP-L-fucose pyrophosphorylase activities is often employed[3].
Experimental Protocol: Enzymatic Synthesis of β-L-Fucopyranosyl Phosphate
Step 1: Expression and Purification of L-Fucokinase
-
The gene encoding L-fucokinase (e.g., from Bacteroides fragilis) is cloned into an appropriate expression vector (e.g., pET vector with a His-tag) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The cells are lysed, and the His-tagged L-fucokinase is purified using affinity chromatography (e.g., Ni-NTA resin).
Step 2: Enzymatic Reaction
-
The reaction mixture is prepared containing L-fucose, ATP, a suitable buffer (e.g., Tris-HCl with MgCl₂), and the purified L-fucokinase.
-
To drive the reaction to completion and for economic viability on a larger scale, an ATP regeneration system is often included. This can consist of an enzyme like polyphosphate kinase and a phosphate donor like polyphosphate[5].
-
The reaction is incubated at an optimal temperature (e.g., 37°C) and the progress is monitored by a suitable analytical method (e.g., TLC or HPLC).
Step 3: Purification of β-L-Fucopyranosyl Phosphate
-
Once the reaction is complete, the enzyme is removed (e.g., by heat inactivation and centrifugation or by affinity resin if the enzyme is tagged).
-
The reaction mixture is then subjected to purification, typically using anion-exchange chromatography, to separate the product from unreacted substrates and byproducts like ADP and inorganic phosphate.
Diagram: Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of β-L-fucopyranosyl phosphate.
II. Biological Role of β-L-Fucopyranosyl Phosphate
β-L-fucopyranosyl phosphate is a central metabolite in the GDP-fucose salvage pathway, which allows cells to recycle free L-fucose derived from the breakdown of fucosylated glycoconjugates or from extracellular sources.
The GDP-Fucose Salvage Pathway
The salvage pathway for GDP-fucose synthesis involves two key enzymatic steps:
-
Phosphorylation of L-fucose: L-fucokinase catalyzes the ATP-dependent phosphorylation of L-fucose to yield β-L-fucopyranosyl phosphate.
-
Conversion to GDP-fucose: GDP-L-fucose pyrophosphorylase (also known as fucose-1-phosphate guanylyltransferase) then catalyzes the reaction of β-L-fucopyranosyl phosphate with GTP to produce GDP-fucose and pyrophosphate[6].
This pathway is an alternative to the de novo pathway, which synthesizes GDP-fucose from GDP-mannose.
Diagram: GDP-Fucose Biosynthesis Pathways
Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.
III. Analytical Characterization
Accurate characterization of β-L-fucopyranosyl phosphate is crucial for confirming its identity and purity after synthesis and for its quantification in biological samples. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of β-L-fucopyranosyl phosphate. Both ¹H and ³¹P NMR are highly informative.
-
¹H NMR: The proton NMR spectrum provides information about the stereochemistry and conformation of the fucose ring. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly diagnostic for distinguishing between the α and β anomers[2][7]. For the L-fuco derivatives, the pyranose ring typically exists in the ¹C₄ conformation[2].
-
³¹P NMR: Phosphorus-31 NMR is used to directly observe the phosphate group. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, including its esterification state and the surrounding pH[8][9]. The coupling between the phosphorus nucleus and the anomeric proton (³J(P,H1)) can further confirm the β-configuration. The pK'a2 of the β-anomers of glycopyranosyl phosphates is generally lower than that of the α-anomers[2].
Table 1: Representative NMR Data for Glycopyranosyl Phosphates
| Nucleus | Anomer | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) | Reference |
| ¹H (H-1) | β-L-fuco | ~5.2-5.4 (in D₂O) | ³J(H1,H2) ≈ 8 | [7] |
| ³¹P | β-glyco | Lower field than α-anomer | ³J(P,H1) ≈ 6-8 | [2][8] |
Mass Spectrometry (MS)
Mass spectrometry is employed for the accurate mass determination of β-L-fucopyranosyl phosphate and for its sensitive detection and quantification, especially in complex biological matrices. Electrospray ionization (ESI) is the most common ionization technique for analyzing phosphorylated sugars.
-
Full Scan MS: In negative ion mode, β-L-fucopyranosyl phosphate is typically observed as the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions. The fragmentation pattern of sugar phosphates often involves the neutral loss of water (H₂O) and the phosphate group (H₃PO₄ or HPO₃). The fragmentation pattern can help to distinguish between different sugar phosphate isomers[10].
Table 2: Expected Mass Spectrometry Data for β-L-Fucopyranosyl Phosphate
| Parameter | Expected Value |
| Chemical Formula | C₆H₁₃O₈P |
| Exact Mass | 244.0348 |
| [M-H]⁻ (m/z) | 243.0275 |
| Common Fragment Ions (m/z) | 97 (H₂PO₄⁻), 79 (PO₃⁻) |
IV. Applications in Research and Drug Development
The primary application of β-L-fucopyranosyl phosphate in drug development is as a synthetic precursor for the generation of GDP-fucose analogs. These analogs are invaluable tools for studying the function of fucosyltransferases and for developing inhibitors of these enzymes.
Fucosyltransferase Inhibitors
Aberrant fucosylation is a hallmark of several diseases, including cancer, where it can contribute to metastasis and drug resistance. Therefore, fucosyltransferases are attractive targets for therapeutic intervention.
-
GDP-Fucose Mimetics: By modifying the fucose or the guanosine diphosphate moiety, researchers can synthesize GDP-fucose analogs that act as competitive inhibitors of fucosyltransferases[11][12][13]. β-L-fucopyranosyl phosphate is a key starting material for the synthesis of these analogs. For instance, fluorinated fucose-1-phosphate derivatives have been developed as potent inhibitors of cellular fucosylation[10]. These compounds are cell-permeable prodrugs that are intracellularly converted to the corresponding GDP-fucose analogs, which then inhibit fucosyltransferases[10].
-
Diversity-Oriented Synthesis: Diversity-oriented synthesis approaches have been employed to create libraries of GDP-fucose mimics, leading to the discovery of novel fucosyltransferase inhibitors[11].
Probes for Studying Glycosylation
Isotopically labeled or chemically tagged β-L-fucopyranosyl phosphate can be used to synthesize corresponding GDP-fucose analogs. These probes can be used to track the metabolic fate of fucose, to identify the substrates of fucosyltransferases, and to visualize fucosylated glycans in cells and tissues.
Conclusion
β-L-fucopyranosyl phosphate is a molecule of significant interest in glycobiology and drug discovery. Its synthesis, whether through chemical or enzymatic routes, provides access to a key building block for investigating fucosylation. A thorough understanding of its biological role and the application of modern analytical techniques for its characterization are essential for advancing our knowledge of glycosylation and for the development of novel therapeutic strategies targeting fucosylation-dependent pathologies. This guide provides a solid foundation for researchers to confidently work with and utilize β-L-fucopyranosyl phosphate in their scientific endeavors.
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Foreword: Beyond a Simple Sugar - The Critical Role of L-Fucose Metabolism
An In-Depth Technical Guide to the Biochemical Pathways of Beta-L-Fucose 1-Phosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
L-fucose, a deceptively simple 6-deoxy-L-galactose, stands as a unique and pivotal monosaccharide in mammalian biology. Unlike most sugars, it exists in the L-configuration and often serves as a terminal modification on a vast array of glycoconjugates, playing a profound role in orchestrating complex cellular events.[1][2] The biological functionality of fucose is conferred through its incorporation into N- and O-linked glycans and glycolipids, a process known as fucosylation. This modification is fundamental to cell-cell recognition, leukocyte-endothelial adhesion, host-microbe interactions, and critical signaling pathways such as Notch signaling.[1][3] Consequently, aberrant fucosylation is a well-established hallmark of numerous pathological states, including cancer and inflammatory diseases.[1][4]
The central currency of all fucosylation reactions is the activated nucleotide sugar, guanosine diphosphate L-fucose (GDP-L-fucose).[1] The cellular pool of this critical donor is maintained by two distinct, yet interconnected, biosynthetic routes: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose, the salvage pathway provides an efficient mechanism to recycle free L-fucose derived from extracellular sources or the breakdown of endogenous glycans.
This technical guide provides an in-depth exploration of these core biochemical pathways, with a specific focus on the salvage pathway and its central, eponymous intermediate: This compound . We will dissect the enzymatic steps, explore the regulatory interplay between the pathways, provide field-proven experimental methodologies for their study, and discuss the implications for therapeutic development. Understanding the intricacies of this compound metabolism is not merely an academic exercise; it is fundamental to harnessing control over cellular fucosylation for the next generation of diagnostics and therapeutics.
The Two Convergent Pathways of GDP-L-Fucose Biosynthesis
In mammalian cells, the cytosolic pool of GDP-L-fucose, the universal substrate for all fucosyltransferases, is the product of two pathways.[1] While often considered separate, these pathways exhibit a dynamic interplay to maintain cellular fucosylation homeostasis.[5][6]
-
The De Novo Pathway: This route is generally responsible for the majority of the cellular GDP-L-fucose pool, estimated at around 90% under basal conditions.[5][6][7] It begins with GDP-D-mannose, which is converted to GDP-L-fucose in a two-enzyme, three-step process. First, GDP-mannose 4,6-dehydratase (GMDS) creates the intermediate GDP-4-keto-6-deoxymannose.[5][6] This intermediate is then acted upon by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3, also known as FX protein), which performs both the epimerization and reduction steps to yield the final product, GDP-L-fucose.[5][8]
-
The Salvage Pathway: This pathway specializes in the utilization of free L-fucose. This fucose can be transported into the cell from extracellular sources (e.g., diet or culture medium) or derived from the lysosomal degradation of fucosylated glycoproteins and glycolipids.[9] The salvage pathway is a highly efficient two-step process that converts L-fucose into GDP-L-fucose via the key intermediate, this compound. It is this pathway that forms the core of our investigation.
A Deep Dive into the L-Fucose Salvage Pathway
The salvage pathway represents a critical metabolic hub for fucose homeostasis. Its central intermediate, this compound, is the product of the first committed step and the substrate for the final activation.
Sourcing the Substrate: The Origins of Free L-Fucose
The substrate for the salvage pathway, free L-fucose, has two primary origins:
-
Extracellular Uptake: L-fucose from the diet or supplemented in cell culture media is transported across the plasma membrane into the cytoplasm.[9]
-
Lysosomal Recycling: Endogenous glycoproteins and glycolipids undergo degradation in the lysosome. Enzymes known as α-L-fucosidases cleave terminal fucose residues from these molecules.[5][6]
An important enzymatic subtlety arises from lysosomal recycling. α-L-fucosidases release the α-anomer of L-fucose. However, the first enzyme of the salvage pathway, fucokinase, is specific for the β-anomer.[5][6] This necessitates the action of a fucose mutarotase , an enzyme that converts L-fucose from its α- to β-anomeric form, making it available for phosphorylation.[5][6]
Step 1: Phosphorylation via Fucokinase (FCSK)
The first committed step of the salvage pathway is the ATP-dependent phosphorylation of L-fucose, catalyzed by fucokinase (EC 2.7.1.52).[9]
Reaction: L-fucose (β-anomer) + ATP → This compound + ADP
-
Causality & Expertise: This phosphorylation reaction is a classic metabolic strategy. The addition of the negatively charged phosphate group effectively "traps" the fucose molecule within the cytoplasm, preventing its diffusion back across the cell membrane. This ensures a committed flux of fucose into the salvage pathway. The reaction requires a divalent cation, typically Mg²⁺, for activity, which is essential for coordinating the phosphate groups of ATP.[9]
Step 2: Activation via GDP-L-Fucose Pyrophosphorylase (FPGT)
The second and final step is the conversion of this compound into the high-energy sugar nucleotide donor, GDP-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase (EC 2.7.7.30).[5]
Reaction: This compound + GTP → GDP-L-fucose + PPi (Pyrophosphate)
-
Causality & Expertise: This pyrophosphorylation step "activates" the fucose moiety by linking it to a nucleotide diphosphate (GDP). The cleavage of GTP and subsequent hydrolysis of the released pyrophosphate (PPi) by ubiquitous pyrophosphatases provides a strong thermodynamic driving force, rendering the reaction essentially irreversible in vivo. This ensures the efficient production of the activated donor required by fucosyltransferases in the Golgi apparatus. In several organisms, including Arabidopsis and the bacterium Bacteroides fragilis, the fucokinase and FPGT activities are present on a single bifunctional polypeptide, suggesting a tightly coordinated and efficient channeling of the intermediate.[10][11]
Regulatory Interplay: A Tale of Two Pathways
The de novo and salvage pathways do not operate in isolation. A sophisticated regulatory network ensures that the cellular supply of GDP-L-fucose meets demand without wasteful overproduction. The primary mechanism of this crosstalk is feedback inhibition.
The final product, GDP-L-fucose, acts as an allosteric inhibitor of GDP-mannose 4,6-dehydratase (GMDS), the first enzyme in the de novo pathway.[7] This means that when the salvage pathway is highly active (e.g., during supplementation with exogenous fucose), the resulting high levels of GDP-L-fucose suppress the de novo synthesis route.[7] This is a highly efficient self-validating system: the cell prioritizes the energetically cheaper salvage of pre-formed fucose over the more complex de novo synthesis from mannose.
Studies using cell lines with genetic knockouts of key enzymes have beautifully illustrated this interplay. Cells lacking a functional de novo pathway enzyme (like GMDS or TSTA3) become entirely dependent on the salvage pathway and exogenous fucose for survival and proper fucosylation.[5][6] Conversely, cells lacking the salvage pathway enzyme fucokinase (FCSK) show an upregulation of enzymes in the de novo pathway, indicating a compensatory response.[5]
| Condition | De Novo Pathway Activity | Salvage Pathway Activity | Primary Source of GDP-L-Fucose | Reference |
| Basal (No Fucose Supplement) | High (~90%) | Low (~10%) | GDP-D-Mannose | [6][7] |
| Exogenous Fucose Supplemented | Suppressed | High | L-Fucose | [7] |
| GMDS Knockout | Inactive | Essential for fucosylation | L-Fucose (if supplied) | [5][6] |
| FCSK Knockout | Upregulated | Inactive | GDP-D-Mannose | [5] |
Methodologies for Interrogating the Fucose Salvage Pathway
To dissect the function and regulation of this pathway, a robust methodological toolkit is essential. The following protocols represent field-proven approaches for quantifying enzyme activity and metabolic flux.
Experimental Protocol: Fucokinase (FCSK) Activity Assay
This protocol is based on a radiometric assay that measures the conversion of radiolabeled L-fucose into L-fucose 1-phosphate. The charged product is separated from the uncharged substrate using anion-exchange chromatography.
-
Objective: To quantify the enzymatic activity of fucokinase in a cell or tissue lysate.
-
Principle: The assay measures the rate of ATP-dependent phosphorylation of [³H]-L-fucose. The product, [³H]-β-L-fucose 1-phosphate, is negatively charged and binds to an anion-exchange resin, while the unreacted [³H]-L-fucose does not. The activity is determined by quantifying the radioactivity retained on the resin.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM MOPS pH 7.8, 1 mM EDTA, 5 mM β-mercaptoethanol, 1.03 M glycerol).[12]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant, determine the protein concentration (e.g., via Bradford or BCA assay), and keep on ice.
-
-
Reaction Setup:
-
Prepare a 2X reaction cocktail. The final (1X) concentrations in the assay will be: 90 mM MOPS (pH 7.8), 6 mM MgSO₄, 5 mM ATP, 8.33 mM NaF (a phosphatase inhibitor), 3.33 mM DTT, 20 µM L-fucose, and approximately 1.0 µCi/mL L-[³H]fucose.[12]
-
In a microcentrifuge tube, add 50 µL of the 2X reaction cocktail.
-
Add 50 µL of the cell lysate (diluted to an appropriate concentration) to initiate the reaction. Prepare a blank control using lysis buffer instead of lysate.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a set period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, which should be determined empirically.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by placing the tubes in a boiling water bath for 2 minutes, then cool on ice.
-
Centrifuge at high speed for 5 minutes to pellet the denatured protein.
-
Prepare small anion-exchange columns (e.g., Dowex AG 1-X8, formate form).
-
Apply the supernatant from the reaction tube to the pre-equilibrated column.
-
Wash the column with several volumes of water to remove unreacted [³H]-L-fucose.
-
Elute the bound [³H]-β-L-fucose 1-phosphate with an appropriate salt solution (e.g., 1 M HCl or 0.5 M ammonium formate).
-
-
Quantification:
-
Add the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as pmol of product formed per minute per mg of protein.
-
Experimental Workflow: Stable Isotope Tracing for Flux Analysis
Metabolic flux analysis using stable isotopes provides a powerful, quantitative view of the dynamic movement of molecules through a pathway.
-
Objective: To determine the relative contribution of the salvage pathway to the total GDP-L-fucose pool.
-
Principle: Cells are cultured with a stable isotope-labeled precursor, such as L-Fucose-¹³C₆. The labeled carbon atoms are incorporated into downstream metabolites. By using mass spectrometry to measure the mass shift and isotopic distribution in the target metabolite (GDP-L-fucose), one can calculate the flux through the pathway.[13][14]
Step-by-Step Methodology Outline:
-
Labeling: Culture cells in a medium containing a known concentration of L-Fucose-¹³C₆ for a defined period.
-
Quenching: Rapidly halt all metabolic activity by aspirating the medium and adding an ice-cold solvent, such as 80% methanol.[14] This step is critical to prevent metabolic changes during sample collection.
-
Extraction: Scrape the cells in the cold solvent and collect the suspension. Lyse the cells and separate the soluble metabolite fraction from the insoluble components (proteins, DNA, etc.) by centrifugation.[14]
-
Analysis: Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS). Separate GDP-L-fucose chromatographically and detect the different mass isotopologues (M+0, M+1, ... M+6) corresponding to the unlabeled and labeled forms.[13]
-
Calculation: The relative abundance of the labeled GDP-L-fucose compared to the unlabeled pool (originating from the de novo pathway) allows for the direct calculation of the salvage pathway's contribution to GDP-fucose synthesis under those specific experimental conditions.
Therapeutic & Research Implications
The central role of the salvage pathway and its key intermediate makes it an attractive target for both basic research and drug development.
-
Inhibitor Development: Since many cancers exhibit altered fucosylation, inhibiting the salvage pathway is a viable therapeutic strategy.[4][15] Fucose analogs that are processed by the pathway can act as metabolic inhibitors. For example, β-carbafucose is taken up and converted to GDP-carbafucose, which cannot be utilized by fucosyltransferases, thereby blocking fucosylation.[16] Such inhibitors are powerful tools for studying the functional consequences of fucosylation and hold potential as anti-cancer agents.[15][16]
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Reference |
| β-Carbafucose | Fucosyltransferases (downstream) | Metabolically converted to GDP-carbafucose, an incompetent donor substrate. | [16] |
| 2-Fluoro-L-Fucose (2F-Fuc) | Fucosyltransferases (downstream) | Metabolically converted to GDP-2F-Fuc, which inhibits incorporation of L-fucose. | [17] |
| L-Fucose Analogues | Fucokinase (FCSK) | Competitive inhibition of the enzyme's active site. | [18] |
-
Therapeutic Antibody Production: The degree of fucosylation on therapeutic monoclonal antibodies (mAbs) dramatically impacts their efficacy. Specifically, the absence of core fucose on the Fc region N-glycan enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[15] By understanding and manipulating fucose metabolism in production cell lines (like CHO cells), for example by using fucosylation inhibitors or engineering cell lines to lack fucosylation enzymes, companies can produce afucosylated mAbs with significantly enhanced therapeutic potency.[16]
Conclusion
The biochemical pathway leading from free L-fucose to GDP-L-fucose, centered on the intermediate this compound, is far more than a simple salvage operation. It is a dynamic, regulated, and critical hub for maintaining cellular fucosylation. It efficiently reclaims a valuable monosaccharide, responds to extracellular nutrient availability, and communicates with the de novo synthesis pathway to ensure metabolic efficiency. For researchers, the enzymes of this pathway—fucokinase and GDP-L-fucose pyrophosphorylase—provide tractable points for investigation and intervention. For drug developers, this pathway offers a compelling target for modulating the aberrant fucosylation seen in cancer and for engineering next-generation biotherapeutics. A thorough, mechanistic understanding of the synthesis and fate of this compound is, therefore, indispensable for advancing our knowledge and therapeutic capabilities in the burgeoning field of glycobiology.
References
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- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450. [Link]
- Yuen, R., & Schachter, H. (1972). L-Fucose Metabolism in Mammals. I. Pork Liver L-Fuconate Hydro-lyase. Canadian Journal of Biochemistry, 50(7), 798-806. [Link]
- Creative Biolabs. L-fucokinase/GDP-fucose pyrophos-phorylase (FKP).
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- Kotake, T., et al. (2008). A Bifunctional Enzyme with L-Fucokinase and GDP-L-Fucose Pyrophosphorylase Activities Salvages Free L-Fucose in Arabidopsis. Journal of Biological Chemistry, 283(25), 17407-17415. [Link]
- Muraoka, R., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Biological Chemistry, 298(5), 101881. [Link]
- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450. [Link]
- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. Semantic Scholar. [Link]
- Kotake, T., et al. (2008). A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis. PubMed. [Link]
- Li, Z., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Proceedings of the National Academy of Sciences, 121(27), e2319416121. [Link]
- FlyBase. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS. FlyBase. [Link]
- Li, Z., et al. (2024).
- Nwokoro, N. A., & Schachter, H. (1975). L-fucose metabolism in mammals. Purification of pork liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase by NAD+-Agarose affinity chromatography. Journal of Biological Chemistry, 250(16), 6185-90. [Link]
- Yuen, R., & Schachter, H. (1972). L-Fucose metabolism in mammals. I.
- DC Fine Chemicals. (2025). L-Fucose in culture media: boosting viability and functionality. DC Fine Chemicals. [Link]
- Petch, D., & Stanley, P. (2022). Biological functions of fucose in mammals. Glycobiology, 32(9), 767-782. [Link]
- Patsnap Synapse. (2024). What is L-Fucose used for?.
- Miller, M. S., & Wiese, T. J. (2006). Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. The FASEB Journal, 20(4), A565. [Link]
- Wang, X., et al. (2005). A High Expression of GDP-Fucose Transporter in Hepatocellular Carcinoma is a Key Factor for Increases in Fucosylation. Glycobiology, 15(11), 1151-1159. [Link]
- Domanska, K., et al. (2007). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII.
- Chakraborty, A., et al. (2024). The functional role of L-fucose on dendritic cell function and polarization. Frontiers in Immunology, 15, 1357639. [Link]
- Zhao, Y., et al. (2025). l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. Science Advances, 11(45), eado0543. [Link]
- Li, Z., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Semantic Scholar. [Link]
- Petch, D., & Stanley, P. (2022). Biological functions of fucose in mammals. PubMed Central. [Link]
- Gygax, D., & Serif, G. S. (1982). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure.
- Uozumi, N., et al. (1996). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Journal of Biochemistry, 120(5), 941-6. [Link]
- Yan, X., et al. (2018). The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. Scientific Reports, 8(1), 9373. [Link]
- Human Metabolome Database.
- Liu, X., et al. (2016). Production of GDP-l-fucose from exogenous fucose through the salvage pathway in Mortierella alpina. RSC Advances, 6(45), 38945-38951. [Link]
- G. G., et al. (1998). Direct synthesis of the isosteric phosphono analogues of α-L-rhamnose 1-phosphate and β-L-fucose 1-phosphate.
- Adelhorst, K., & Whitesides, G. M. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.
- Yorek, M. A., et al. (1989). L-fucose is a potent inhibitor of myo-inositol transport and metabolism in cultured neuroblastoma cells. Journal of Neurochemistry, 53(5), 1491-8. [Link]
- Ishihara, H., et al. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-9. [Link]
- Albermann, C., et al. (2000). Biosynthetic pathway of GDP-β-L-fucose.
- Barber, G. A. (1979). The synthesis and characterization of α- and β-L-fucopyranosyl phosphates and GDP fucose.
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Methodological & Application
Application Note: A Robust Enzymatic Protocol for the Synthesis of Beta-L-Fucose 1-Phosphate
Abstract
L-fucose is a deoxyhexose sugar integral to a wide array of biological processes through its incorporation into glycans, a process known as fucosylation.[1][2] Fucosylated glycoconjugates are critical mediators of cell-cell recognition, immune responses, and host-microbe interactions, and their aberrant expression is a hallmark of various diseases, including cancer and inflammation.[1][3][4] The synthesis of fucosylated structures for therapeutic and research purposes relies on the availability of activated fucose donors, primarily GDP-L-fucose. The salvage pathway for GDP-L-fucose synthesis begins with the phosphorylation of L-fucose to produce beta-L-fucose 1-phosphate, a key intermediate.[5][6][7] This document provides a detailed technical guide for the robust enzymatic synthesis, purification, and verification of this compound, utilizing L-fucokinase.
Part 1: Scientific Background and Principle
The Role of Fucosylation in Biology and Drug Development
Fucosylation is a terminal modification on N- and O-linked glycans and glycolipids, catalyzed by fucosyltransferases.[2] These modifications are vital for normal physiological functions; for instance, the fucosylated Lewis antigens are crucial for selectin-mediated leukocyte adhesion during inflammatory responses. In drug development, the fucosylation status of monoclonal antibodies (mAbs) is a critical quality attribute, as the absence of core fucose on the Fc glycan can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for many anti-cancer therapies. Therefore, understanding and controlling fucosylation pathways are paramount. The ability to synthesize key intermediates like this compound is essential for developing fucosylation inhibitors and probes to study these processes.[4][8][9]
The Salvage Pathway for GDP-L-Fucose Synthesis
Mammalian cells produce the activated fucose donor, GDP-L-fucose, via two primary routes: the de novo pathway, which converts GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose from dietary sources or lysosomal degradation of glycoconjugates.[6][7] The salvage pathway is a two-step enzymatic cascade.
-
Phosphorylation: L-fucokinase (EC 2.7.1.52) catalyzes the transfer of a phosphate group from ATP to the anomeric carbon of L-fucose, yielding this compound and ADP.[10][11]
-
Guanylylation: GDP-L-fucose pyrophosphorylase (GFPP) then combines this compound with GTP to form GDP-L-fucose and pyrophosphate.[6][12]
This guide focuses exclusively on the first, foundational step of this pathway.
Mechanism of L-Fucokinase (EC 2.7.1.52)
L-fucokinase is a phosphotransferase that exhibits specificity for L-fucose as its sugar substrate and ATP as the phosphate donor.[10] The reaction is magnesium-dependent, where Mg²⁺ ions coordinate with the phosphate groups of ATP, facilitating the nucleophilic attack by the C1 hydroxyl group of L-fucose.[11] This results in the formation of a high-energy phosphomonoester bond, producing this compound.
Caption: Enzymatic conversion of L-Fucose to this compound.
Part 2: Experimental Protocol: Synthesis of this compound
This protocol details a standard 1 mL scale enzymatic reaction. It can be scaled linearly based on desired yield.
Materials and Reagents
-
L-Fucokinase (e.g., recombinant from Bacteroides fragilis or other suitable source)
-
L-Fucose (CAS 3615-37-0)
-
Adenosine 5'-triphosphate (ATP), disodium salt (CAS 987-65-5)
-
Tris-HCl buffer (CAS 1185-53-1)
-
Magnesium Chloride (MgCl₂) (CAS 7786-30-3)
-
Sodium Azide (NaN₃) (optional, as a preservative for long incubations)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Thermomixer or water bath
Reagent Preparation
-
1 M Tris-HCl Buffer (pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of water. Adjust the pH to 7.5 with concentrated HCl. Add water to a final volume of 1 L. Sterilize by autoclaving or filtration.
-
100 mM L-Fucose Stock: Dissolve 164.16 mg of L-fucose in 10 mL of ultrapure water. Store at -20°C.
-
100 mM ATP Stock (pH 7.0): Dissolve 551.1 mg of ATP disodium salt in 9 mL of water. Adjust pH to ~7.0 with 1 M NaOH. Bring the final volume to 10 mL. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
1 M MgCl₂ Stock: Dissolve 9.52 g of MgCl₂ (anhydrous) or 20.33 g of MgCl₂·6H₂O in 100 mL of water. Store at 4°C.
-
Reaction Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5): To 900 mL of water, add 50 mL of 1 M Tris-HCl (pH 7.5) and 10 mL of 1 M MgCl₂. Adjust the final volume to 1 L with water.
Step-by-Step Synthesis Protocol
The following table outlines the components for a standard 1 mL reaction.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Reaction Buffer | - | 700 µL | 50 mM Tris, 10 mM MgCl₂ |
| L-Fucose | 100 mM | 100 µL | 10 mM |
| ATP | 100 mM | 150 µL | 15 mM |
| L-Fucokinase | 1 mg/mL (~10 U/mg) | 50 µL | 50 µg/mL (~0.5 U/mL) |
| Total Volume | 1000 µL (1 mL) |
Procedure:
-
Thaw Reagents: Thaw all stock solutions on ice. Keep the enzyme on ice at all times.
-
Prepare Reaction Master Mix: In a 1.5 mL microcentrifuge tube, combine the Reaction Buffer, L-Fucose stock, and ATP stock. Mix gently by pipetting.
-
Causality Note: ATP is added in molar excess (1.5x) to ensure the reaction is not limited by the phosphate donor and to drive the equilibrium towards product formation.
-
-
Initiate Reaction: Add the L-Fucokinase to the master mix. This is T=0.
-
Incubate: Incubate the reaction at 37°C for 4-6 hours in a thermomixer or water bath.
-
Expert Insight: Reaction progress can be monitored by taking small aliquots (e.g., 10 µL) at different time points (0, 1, 2, 4, 6 hours) and analyzing them by TLC or HPLC to determine the optimal reaction time.
-
-
Terminate Reaction: To stop the reaction, heat the mixture at 100°C for 5 minutes. This denatures and precipitates the enzyme.[13]
-
Clarify Supernatant: Centrifuge the tube at >13,000 x g for 10 minutes to pellet the denatured protein.
-
Collect Product: Carefully transfer the supernatant, which contains the crude this compound, to a new, clean tube. The product is now ready for purification and analysis.
Caption: Overall experimental workflow for synthesis and validation.
Part 3: Product Purification and Verification
Protocol: Purification by Anion-Exchange Chromatography
The phosphate group on this compound imparts a net negative charge at neutral pH, allowing for efficient separation from uncharged L-fucose and positively charged species using anion-exchange chromatography (AEC).
-
Prepare Column: Equilibrate a suitable strong anion-exchange column (e.g., a quaternary ammonium-based resin) with a low-salt buffer (e.g., 20 mM Triethylammonium bicarbonate, pH 7.5).
-
Load Sample: Load the clarified supernatant from the enzymatic reaction onto the column.
-
Wash: Wash the column with several column volumes of the low-salt buffer to elute unbound species, primarily unreacted L-fucose.
-
Elute: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 20 mM to 1 M Triethylammonium bicarbonate). The product will elute as a distinct peak.
-
Desalt: Collect the fractions containing the product (as determined by UV absorbance from ATP/ADP or a phosphate assay). Pool the fractions and remove the salt by lyophilization.
Analytical Validation Methods
-
High-Performance Liquid Chromatography (HPLC): High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is an excellent method for quantifying the product and residual substrate. Alternatively, reverse-phase HPLC can be used to monitor the conversion of ATP to ADP. An enzymatic method coupled with HPLC can also determine the product concentration.[14]
-
Mass Spectrometry (MS): Direct infusion or LC-MS analysis in negative ion mode should show a prominent ion corresponding to the [M-H]⁻ of this compound (C₆H₁₂O₈P⁻), with an expected m/z of 243.02.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are definitive methods for structural confirmation. The ³¹P NMR will show a characteristic signal for the phosphate group, and the ¹H NMR will confirm the fucose backbone and the anomeric configuration.
Part 4: Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. 2. Degraded ATP. 3. Incorrect buffer pH. | 1. Use a fresh enzyme aliquot; perform an activity assay on the enzyme stock. 2. Use a fresh ATP stock; verify its concentration. 3. Remake the buffer and verify the pH is within the optimal range for the enzyme (typically 7.0-8.0). |
| Reaction Stalls Prematurely | 1. Substrate limitation. 2. Product inhibition. 3. Enzyme instability over time. | 1. Ensure ATP is in molar excess. 2. This is less common for fucokinase but consider a fed-batch approach if suspected. 3. Add a second dose of the enzyme halfway through the incubation period. |
| Extra Peaks in HPLC | 1. Contaminants in substrates. 2. Non-enzymatic degradation of ATP. | 1. Use high-purity (≥98%) substrates. 2. Avoid prolonged incubation at high temperatures; store ATP stock appropriately. |
Conclusion
This application note provides a comprehensive and validated protocol for the enzymatic synthesis of this compound. By leveraging the high specificity of L-fucokinase, this method offers a reliable and efficient route to produce this crucial intermediate for glycobiology research and the development of novel therapeutics. The detailed steps for synthesis, purification, and analysis ensure a high-purity final product suitable for downstream applications.
References
- Scott, L., et al. (2021). l-fucose, a sugary regulator of antitumor immunity and immunotherapies. PMC.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.
- UniProt Consortium. (n.d.). L-fucokinase/L-fucose-1-P guanylyltransferase - Bacteroides fragilis. UniProtKB.
- Kim, J. K., et al. (2023). L-Fucose is involved in human-gut microbiome interactions. Applied Microbiology and Biotechnology.
- Wiese, T. J., et al. (1995). Effect of L-fucose and D-glucose concentration on L-fucoprotein metabolism in human Hep G2 cells and changes in fucosyltransferase and alpha-L-fucosidase activity in liver of diabetic rats. PubMed.
- Kim, J. K., et al. (2023). L-Fucose is involved in human-gut microbiome interactions. PubMed.
- Liu, T., et al. (2018). Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis. PMC.
- Pijnenborg, J. F. A., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Chemistry – A European Journal.
- Wikipedia contributors. (n.d.). Fucokinase. Wikipedia.
- Pijnenborg, J. F. A., et al. (2020). Cellular fucosylation inhibitors based on fluorinated fucose-1-phosphates. ChemRxiv.
- Pijnenborg, J. F. A., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. PubMed.
- Fessner, W. D., & Sinerius, G. (2004). Enzymatic synthesis of L-fucose and L-fucose analogs. Google Patents.
- Sigma-Aldrich. (n.d.). This compound bis(cyclohexylammonium) salt. SLS Ireland.
- Güllert, S., et al. (2021). Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L-Fucose. MPG.PuRe.
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-9.
- Peterson, N. A., et al. (2013). Schematic diagram of GDP-L-fucose synthesis. ResearchGate.
- Zhao, G., et al. (2010). Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP). ResearchGate.
- Megazyme. (n.d.). l-fucose - assay procedure.
- Megazyme. (n.d.). L-Fucose Assay Kit.
- Ferreira, I. G., et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Human Metabolome Database. (n.d.). Fucose 1-phosphate (HMDB0001265).
- Li, Y., et al. (2021). Research progress on the functions, preparation and detection methods of l-fucose. Food & Function.
- Watanabe, S., et al. (2024). Characterization of a novel L-fuconate dehydratase involved in the non-phosphorylated pathway of L-fucose metabolism from bacteria. Bioscience, Biotechnology, and Biochemistry.
- Noda, K., et al. (2000). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Analytical Biochemistry, 277(1), 45-51.
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Application Notes and Protocols: Utilizing β-L-Fucose 1-Phosphate as a Substrate for Fucose-1-Phosphate Guanylyltransferase (FPGT)
Introduction: The Critical Role of Fucosylation and the FPGT Salvage Pathway
Fucosylation, the enzymatic addition of a fucose sugar to glycans, proteins, and lipids, is a pivotal post-translational modification influencing a vast array of biological processes.[1] These processes range from cell-cell communication and adhesion to immune responses.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where changes in fucosylated structures on the cell surface are linked to metastasis and tumor progression.[2][3]
The primary donor for all fucosylation reactions is guanosine diphosphate-L-fucose (GDP-L-fucose). Eukaryotic cells have two main pathways for the synthesis of this crucial nucleotide sugar. The de novo pathway converts GDP-mannose to GDP-L-fucose. Complementing this is the salvage pathway, which recycles free L-fucose derived from the diet or the turnover of cellular glycoproteins and glycolipids.[4][5] A key enzyme in this salvage pathway is fucose-1-phosphate guanylyltransferase (FPGT) , also known as GDP-L-fucose pyrophosphorylase.[6][7]
FPGT catalyzes the reversible reaction between guanosine triphosphate (GTP) and β-L-fucose 1-phosphate to generate GDP-L-fucose and inorganic pyrophosphate (PPi).[5][8] The strict stereospecificity of FPGT for the β-anomer of L-fucose 1-phosphate underscores the precise molecular recognition mechanisms governing cellular metabolic pathways.[8][9] Understanding and quantifying the activity of FPGT is therefore of paramount importance for researchers investigating fucosylation dynamics in health and disease, and for those engaged in the discovery of novel therapeutics targeting this pathway.[6]
This comprehensive guide provides detailed protocols for utilizing β-L-fucose 1-phosphate as a substrate to accurately measure FPGT activity. It is designed for researchers, scientists, and drug development professionals seeking to explore the intricacies of the fucose salvage pathway and its implications in various biological systems.
The FPGT Enzymatic Reaction: A Closer Look
The core reaction catalyzed by FPGT is the transfer of a guanylyl group from GTP to β-L-fucose 1-phosphate. This reaction is essential for replenishing the cellular pool of GDP-L-fucose, particularly in tissues with high glycoprotein turnover.
Reaction:
GTP + β-L-fucose 1-phosphate ⇌ GDP-L-fucose + Pyrophosphate (PPi)
The equilibrium of this reaction is influenced by the cellular concentrations of substrates and products. The subsequent hydrolysis of pyrophosphate by ubiquitous pyrophosphatases in the cell helps to drive the reaction in the forward direction, favoring the synthesis of GDP-L-fucose.
For drug development purposes, FPGT represents a promising target. Inhibitors of FPGT could modulate cellular fucosylation, potentially impacting cancer cell growth, inflammation, and other disease processes.[6] Therefore, robust and reliable assays to measure FPGT activity are crucial for screening potential inhibitors and elucidating their mechanisms of action.
Visualizing the FPGT-Mediated Salvage Pathway and Assay Principle
To better illustrate the biological context and the principle of the proposed assay, the following diagrams are provided.
Figure 1: The Fucose Salvage Pathway highlighting the central role of FPGT.
Figure 2: A simplified workflow for the FPGT activity assay based on pyrophosphate detection.
Protocol: Measuring FPGT Activity via Pyrophosphate Detection
This protocol details a robust and sensitive method for determining FPGT activity by quantifying the amount of pyrophosphate (PPi) generated. This approach is amenable to a 96-well plate format, making it suitable for higher-throughput applications. Several commercial kits are available for the sensitive detection of PPi.[1][3][6] The following is a generalized protocol that can be adapted based on the specific kit's instructions.
Materials and Reagents
-
Recombinant human FPGT (or purified enzyme from other sources)
-
β-L-fucose 1-phosphate (commercially available from suppliers such as Sigma-Aldrich[10][11] or BOC Sciences[])
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
HEPES buffer (or Tris-HCl)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Pyrophosphate detection assay kit (e.g., fluorometric or colorimetric)[1][3][6]
-
96-well microplates (black plates for fluorescence assays, clear plates for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance at the appropriate wavelengths
-
Nuclease-free water
Reagent Preparation
-
FPGT Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice. The optimal pH for FPGT activity is generally between 6.8 and 7.8.
-
GTP Stock Solution: Prepare a 10 mM stock solution of GTP in nuclease-free water. Aliquot and store at -20°C.
-
β-L-fucose 1-phosphate Stock Solution: Prepare a 10 mM stock solution of β-L-fucose 1-phosphate in nuclease-free water. Aliquot and store at -20°C.[10]
-
FPGT Enzyme Solution: Dilute the FPGT enzyme to the desired concentration in FPGT Assay Buffer immediately before use. The optimal concentration should be determined empirically but typically falls in the ng/µL range.
-
Pyrophosphate Standards: Prepare a series of pyrophosphate standards in FPGT Assay Buffer according to the manufacturer's instructions for the chosen detection kit.[1][3][6] This is crucial for generating a standard curve to quantify the PPi produced in the enzymatic reaction.
Assay Procedure
-
Standard Curve Preparation: In the 96-well plate, add the prepared pyrophosphate standards in duplicate or triplicate. Adjust the final volume to be the same as the reaction wells with FPGT Assay Buffer.
-
Reaction Setup: For each reaction, prepare a master mix containing the FPGT Assay Buffer, GTP, and β-L-fucose 1-phosphate. The final concentrations of GTP and β-L-fucose 1-phosphate should be optimized, but starting concentrations of 100-500 µM are recommended.
-
Negative Controls: Prepare control reactions lacking either the FPGT enzyme or one of the substrates (GTP or β-L-fucose 1-phosphate) to measure any background signal.
-
Initiate the Reaction: Add the diluted FPGT enzyme solution to the appropriate wells to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.
-
PPi Detection: Stop the reaction (if necessary, as per the kit instructions) and add the pyrophosphate detection reagents according to the manufacturer's protocol.[1][3][6] This may involve a further incubation step.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the wavelength specified by the PPi detection kit manufacturer.
Data Analysis
-
Standard Curve: Plot the absorbance or fluorescence values of the pyrophosphate standards against their known concentrations to generate a standard curve.
-
Calculate PPi Concentration: Use the standard curve to determine the concentration of PPi produced in each enzymatic reaction.
-
Determine FPGT Activity: Calculate the specific activity of the FPGT enzyme. One unit of FPGT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyrophosphate per minute under the specified assay conditions.
Specific Activity (U/mg) = (nmol of PPi produced) / (incubation time in min × mg of FPGT enzyme)
Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.8 - 7.8 | Optimal pH range for most FPGT enzymes. |
| Temperature | 37°C | Mimics physiological conditions and is generally optimal for mammalian enzymes. |
| MgCl₂ Concentration | 5 - 10 mM | Divalent cations are often required for the activity of nucleotide-utilizing enzymes. |
| Substrate Concentrations | 10 - 500 µM | Should be at or above the Km values for GTP and β-L-fucose 1-phosphate to ensure saturation for Vmax determination. |
| Enzyme Concentration | To be determined empirically | Should be in a range that results in a linear reaction rate over the chosen incubation time. |
| Incubation Time | 15 - 60 minutes | Should be optimized to ensure the reaction is in the linear range and the signal is sufficiently above background. |
Alternative Assay Method: Coupled Enzyme Assay
An alternative to direct PPi detection is a coupled enzyme assay.[13] In this approach, the production of GDP-L-fucose is coupled to the activity of a fucosyltransferase. For example, the newly synthesized GDP-L-fucose can be used by a specific fucosyltransferase to transfer fucose to a fluorescently labeled acceptor substrate. The resulting fucosylated product can then be detected and quantified, often by HPLC or other chromatographic methods.[14] This method can be highly specific but is generally more complex to set up than the PPi detection assay.
Applications in Drug Discovery and Development
The protocols outlined in this guide are directly applicable to high-throughput screening (HTS) for FPGT inhibitors. By adapting the 96-well plate format, large libraries of small molecules can be rapidly screened for their ability to inhibit FPGT activity.[6] Promising hits can then be further characterized to determine their potency (e.g., IC₅₀ values) and mechanism of inhibition. The development of potent and selective FPGT inhibitors holds therapeutic promise for a range of diseases associated with aberrant fucosylation.[6]
Conclusion
The accurate measurement of FPGT activity is fundamental to advancing our understanding of the fucose salvage pathway and its role in health and disease. The use of the enzyme's natural substrate, β-L-fucose 1-phosphate, in a well-defined assay system, such as the pyrophosphate detection method described herein, provides a robust and reliable platform for researchers. These protocols offer a solid foundation for detailed kinetic characterization of FPGT, inhibitor screening, and the exploration of novel therapeutic strategies targeting the fucosylation machinery.
References
- Assay Kit Pyrophosphate (PPi) (Fluorometric/Colorimetric). (n.d.). Assay Genie.
- Pyrophosphate Assay Kit. (n.d.). Cell Biolabs, Inc.
- Fucose-1-phosphate guanylyltransferase. (2023, December 19). In Wikipedia.
- Tomiya, N., Ailor, E., Lawrence, S. M., Betenbaugh, M. J., & Lee, Y. C. (2002). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Analytical Biochemistry, 310(1), 100–106. [Link]
- Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2008). Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. Current Cancer Drug Targets, 8(5), 415–424. [Link]
- Coupled enzyme assay. (n.d.). GenScript.
- beta-L-Fucose 1-phosphate bis( | F1395-10MG | SIGMA-ALDRICH | SLS Ireland. (n.d.). SLS.
- Schneider, M., Al-Shareffi, E., & Haltiwanger, R. S. (2017). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. The Journal of cell biology, 216(10), 3327–3341. [Link]
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. The Journal of biological chemistry, 243(6), 1103–1109.
- Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
- FPGT - fucose-1-phosphate guanylyltransferase. (n.d.). WikiGenes.
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- 13. genscript.com [genscript.com]
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High-Performance Liquid Chromatography Analysis of β-L-Fucose 1-Phosphate: A Comprehensive Guide
Introduction: The Analytical Challenge of a Key Metabolite
β-L-fucose 1-phosphate is a pivotal intermediate in the metabolism of L-fucose, a deoxyhexose sugar implicated in a myriad of biological processes, from glycosylation of proteins and lipids to cell signaling and immune responses.[1][] Accurate quantification of β-L-fucose 1-phosphate in biological matrices is crucial for researchers in drug development, diagnostics, and fundamental biology to understand its role in health and disease. However, the analysis of this and other sugar phosphates by high-performance liquid chromatography (HPLC) presents significant challenges. These molecules are highly polar, lack a strong chromophore for UV detection, and are often present in complex biological samples at low concentrations. This guide provides a detailed exploration of robust and validated HPLC-based methodologies for the reliable analysis of β-L-fucose 1-phosphate, designed for researchers, scientists, and drug development professionals.
Methodological Approaches: Navigating the Options for Sugar Phosphate Analysis
Several HPLC-based strategies can be employed for the analysis of β-L-fucose 1-phosphate. The choice of method depends on the available instrumentation, required sensitivity, sample matrix, and the need for isomeric separation. The two primary and most effective approaches are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS), often requiring chemical derivatization.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC is a powerful technique for the separation of anionic species, making it exceptionally well-suited for the analysis of phosphorylated sugars.[3][4] At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on anion-exchange columns. The phosphate group on β-L-fucose 1-phosphate provides a strong anionic character, facilitating excellent retention and resolution.
The Causality Behind the Choice:
-
High Selectivity: Anion-exchange chromatography separates molecules based on their charge, which is ideal for isolating phosphorylated compounds from a complex biological matrix.
-
Isomer Resolution: Columns like the Dionex CarboPAC™ series are renowned for their ability to resolve structural isomers of sugar phosphates.[5]
-
Direct Detection without Derivatization: Pulsed Amperometric Detection (PAD) allows for the direct, highly sensitive detection of underivatized carbohydrates by measuring the electrical current generated from their oxidation at the surface of a gold electrode. This eliminates the need for derivatization steps, simplifying the workflow and reducing potential for sample loss or side reactions.[4]
Reversed-Phase HPLC with Mass Spectrometry (RP-HPLC-MS) and Chemical Derivatization
Standard reversed-phase HPLC is generally unsuitable for the direct analysis of highly polar molecules like β-L-fucose 1-phosphate due to poor retention on nonpolar stationary phases.[6] To overcome this, a pre-column derivatization step can be employed to increase the hydrophobicity of the analyte and introduce an ionizable group for sensitive mass spectrometric detection.
The Causality Behind the Choice:
-
Enhanced Retention: Derivatization makes the polar sugar phosphate more hydrophobic, allowing for its retention and separation on ubiquitous C18 columns.[6][7]
-
Increased Sensitivity and Specificity: Coupling with mass spectrometry (MS) provides unparalleled sensitivity and specificity. The mass-to-charge ratio of the derivatized β-L-fucose 1-phosphate and its fragmentation pattern can be used for unambiguous identification and quantification, even in complex matrices.[1][8]
-
Versatility: A wide range of derivatization reagents are available, allowing for optimization of the method based on the specific needs of the analysis and the available MS instrumentation.[7][9][10] A two-step derivatization using methoxylamine and propionic acid anhydride has proven effective for improving the separation and quantification of sugar phosphates by UHPLC-ESI-MS.[6]
Experimental Protocols
Protocol 1: HPAEC-PAD Analysis of β-L-Fucose 1-Phosphate
This protocol provides a robust method for the direct, sensitive analysis of β-L-fucose 1-phosphate without derivatization.
-
β-L-Fucose 1-phosphate standard (e.g., from Sigma-Aldrich)[11]
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Reagent-grade water (18.2 MΩ·cm)
-
Sample extraction solution (e.g., boiling ethanol or perchloric acid, depending on the sample matrix)
-
HPLC system capable of delivering accurate gradients at high pH (biocompatible, metal-free system recommended)
-
High-Performance Anion-Exchange column (e.g., Dionex CarboPAC™ PA1 or similar)
-
Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode
-
Eluent Preparation:
-
Eluent A: Deionized water
-
Eluent B: 200 mM Sodium Hydroxide
-
Eluent C: 1 M Sodium Carbonate
-
Prepare eluents fresh and keep them blanketed with helium or nitrogen to prevent absorption of atmospheric CO₂ which can alter the pH and carbonate concentration.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Dionex CarboPAC™ PA1 (4 x 250 mm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detection | Pulsed Amperometry (PAD) |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Eluent A (H₂O) | % Eluent B (200 mM NaOH) | % Eluent C (1 M Na₂CO₃) |
| 0.0 | 80 | 20 | 0 |
| 10.0 | 80 | 20 | 0 |
| 20.0 | 0 | 50 | 50 |
| 25.0 | 0 | 50 | 50 |
| 25.1 | 80 | 20 | 0 |
| 35.0 | 80 | 20 | 0 |
-
Sample Preparation:
-
For standards, dissolve β-L-fucose 1-phosphate in deionized water to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
For biological samples, extract metabolites using a suitable protocol (e.g., cold methanol/chloroform/water extraction). The final extract should be aqueous and filtered through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the β-L-fucose 1-phosphate peak in the chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify β-L-fucose 1-phosphate in the samples by interpolating their peak areas on the calibration curve.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry – optimization for the analysis of yeast cell extracts - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-L-フコース1-リン酸 ビス(シクロヘキシルアンモニウム)塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Thin Layer Chromatography of β-L-Fucose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-L-Fucose 1-Phosphate Analysis
β-L-fucose 1-phosphate is a key intermediate in the fucose salvage pathway, a critical route for the synthesis of GDP-L-fucose. GDP-L-fucose is the universal donor substrate for fucosyltransferases, enzymes that catalyze the addition of fucose to glycan structures on proteins and lipids.[1] This process, known as fucosylation, is a vital post-translational modification implicated in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation patterns are increasingly recognized as biomarkers for various diseases, notably cancer.[1] Consequently, the ability to accurately monitor and quantify β-L-fucose 1-phosphate is of paramount importance in biochemical research and the development of novel therapeutics targeting fucosylation pathways.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the analysis of β-L-fucose 1-phosphate.[1] Its simplicity and high throughput make it an ideal tool for applications such as monitoring enzymatic reactions, screening for enzyme inhibitors, and assessing the purity of synthetic or isolated material. This guide provides detailed protocols for the successful TLC analysis of β-L-fucose 1-phosphate, tailored for both silica and cellulose stationary phases, complete with insights into the underlying principles of separation and detection.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). For highly polar molecules like sugar phosphates, the choice of both the stationary and mobile phases is critical to achieve effective separation.
β-L-fucose 1-phosphate is a highly polar molecule due to the presence of multiple hydroxyl groups and a negatively charged phosphate group. This polarity dictates its interaction with the stationary phase and its mobility in various solvent systems. In normal-phase TLC, a polar stationary phase like silica gel is used, and the mobile phase is less polar. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. For extremely polar compounds like sugar phosphates, a highly polar mobile phase is still required to overcome the strong interaction with the silica gel and induce migration.
An alternative approach is to use a cellulose stationary phase. Cellulose is a polar polysaccharide that can separate compounds based on partitioning and hydrogen bonding interactions. Often, different solvent systems are employed with cellulose compared to silica, offering a complementary separation strategy.
Visualization of the separated spots is achieved by staining with reagents that react with either the sugar moiety or the phosphate group, producing colored or fluorescent products.
Protocol 1: TLC of β-L-Fucose 1-Phosphate on Silica Gel Plates
This protocol is well-suited for routine analysis and monitoring of enzymatic reactions involving β-L-fucose 1-phosphate. Silica gel plates are robust and widely available.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ aluminum-backed plates
-
β-L-Fucose 1-Phosphate Standard: Prepare a 1-5 mg/mL solution in water or a suitable buffer.
-
Mobile Phase (n-Butanol:Acetic Acid:Water, 4:1:5 v/v/v, upper phase):
-
n-Butanol (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
-
Visualization Reagent (Ammonium Molybdate Stain):
-
Solution A: Dissolve 1 g of ammonium molybdate in 8 mL of water. Add 3 mL of perchloric acid (ca. 70%).
-
Working Solution: Add the entirety of Solution A to 100 mL of acetone.[2] This solution should be prepared fresh or stored in the dark for a limited time.
-
-
General Sugar Stain (p-Anisaldehyde-Sulfuric Acid):
-
Dissolve 0.5 mL of p-anisaldehyde in 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.[1]
-
-
TLC Developing Chamber
-
Capillary Tubes or Micropipette for spotting
-
Hot Plate or Heat Gun
Experimental Workflow
Step-by-Step Methodology
-
Chamber Preparation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Close the chamber and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.
-
Sample Application: Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the silica gel plate. Mark the points for sample application. Using a capillary tube or micropipette, apply 1-2 µL of the β-L-fucose 1-phosphate standard and your samples to the designated points. Ensure the spots are small and concentrated. Allow the spots to dry completely.
-
Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the starting line with the spots is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood or with a gentle stream of air.
-
Visualization:
-
In a well-ventilated fume hood, spray the dried plate evenly with the ammonium molybdate reagent.
-
Gently heat the plate on a hot plate or with a heat gun at approximately 100-110°C.
-
Phosphate-containing compounds will appear as blue to blue-green spots on a lighter background.[2]
-
Alternatively, for general sugar visualization, spray with the p-anisaldehyde reagent and heat. Different sugars will produce spots of various colors.
-
Data Analysis and Interpretation
Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The fucosylated product, being more polar due to the additional sugar moiety, will typically have a lower Rf value than the acceptor substrate in a fucosylation reaction.[1] The Rf value of β-L-fucose 1-phosphate is expected to be low due to its high polarity.
| Compound | Stationary Phase | Mobile Phase System (v/v/v) | Expected Rf Range |
| β-L-Fucose 1-phosphate | Silica Gel | n-Butanol:Acetic Acid:Water (4:1:5) | 0.1 - 0.3 |
| Fucosylated Oligosaccharide | Silica Gel | n-Butanol:Acetic Acid:Water (4:1:5) | Lower than acceptor |
| Unphosphorylated Fucose | Silica Gel | n-Butanol:Acetic Acid:Water (4:1:5) | 0.4 - 0.6 |
Table 1: Expected Rf values for β-L-fucose 1-phosphate and related compounds on silica gel.
Protocol 2: High-Performance TLC (HPTLC) of β-L-Fucose 1-Phosphate on Cellulose Plates
This protocol offers an alternative separation method, particularly useful for complex mixtures of sugar phosphates and nucleotides where silica gel may not provide adequate resolution. Cellulose plates can offer different selectivity.
Materials and Reagents
-
HPTLC Plates: Cellulose pre-coated plates.
-
β-L-Fucose 1-Phosphate Standard: Prepare a 1-5 mg/mL solution in water or a suitable buffer.
-
Mobile Phase (1-Propanol:25% Ammonia Solution:Water, 5:4:1 v/v/v):
-
1-Propanol (HPLC grade)
-
Ammonium Hydroxide (25% solution, ACS grade)
-
Deionized Water
-
-
Visualization Reagent (Molybdate Staining):
-
Refer to the ammonium molybdate stain preparation in Protocol 1. The same reagent can be used.
-
-
TLC Developing Chamber
-
Capillary Tubes or Micropipette
-
Hot Plate or Heat Gun
Experimental Workflow
Step-by-Step Methodology
-
Chamber Preparation: Prepare and saturate the TLC developing chamber with the 1-propanol:ammonia solution:water mobile phase as described in Protocol 1.
-
Sample Application: Gently draw a starting line on the cellulose plate and apply the standard and samples as outlined in Protocol 1. Ensure spots are dry before development.
-
Development: Place the cellulose plate in the saturated chamber and allow the chromatogram to develop until the solvent front is near the top of the plate.
-
Drying: Remove the plate, mark the solvent front, and dry thoroughly. It is crucial to remove all traces of ammonia before the staining step. This can be facilitated by gentle heating in a fume hood.
-
Visualization: Use the ammonium molybdate spray reagent and heat as described in Protocol 1 to visualize the phosphate-containing spots.
Data Analysis and Interpretation
Calculate the Rf values as previously described. The mobilities of sugar phosphates on cellulose with this ammoniacal solvent system may differ from those on silica gel, potentially offering improved resolution from other components in a mixture.
| Compound | Stationary Phase | Mobile Phase System (v/v/v) | Expected Rf Range |
| β-L-Fucose 1-phosphate | Cellulose | 1-Propanol:25% Ammonia:Water (5:4:1) | 0.2 - 0.4 |
| Other Monosaccharide Phosphates | Cellulose | 1-Propanol:25% Ammonia:Water (5:4:1) | 0.2 - 0.5 |
| Nucleotides (e.g., GDP) | Cellulose | 1-Propanol:25% Ammonia:Water (5:4:1) | May have similar Rf values |
Table 2: Expected Rf values for β-L-fucose 1-phosphate and related compounds on cellulose.
Troubleshooting
-
Spots remain at the origin: The mobile phase is not polar enough. Increase the proportion of water or acetic acid/ammonia in the mobile phase.
-
Spots are streaky: The sample may be too concentrated, or salts in the sample buffer may be interfering. Dilute the sample or consider a desalting step prior to TLC.
-
Rf values are too high (close to 1): The mobile phase is too polar. Decrease the proportion of the most polar components.
-
No spots are visible after staining: The concentration of the analyte may be too low. Spot a larger volume or a more concentrated sample. Ensure the staining reagent is freshly prepared and active.
Conclusion
The TLC methods detailed in these application notes provide robust and reliable approaches for the analysis of β-L-fucose 1-phosphate. The choice between silica gel and cellulose stationary phases, along with their respective mobile phase systems, offers flexibility to optimize separations for specific research needs. By understanding the principles of separation and employing the appropriate visualization techniques, researchers can effectively utilize TLC as a powerful tool in the study of fucosylation and its role in health and disease.
References
- BenchChem. (2025).
- EPFL. (n.d.). TLC Visualization Reagents.
Sources
Application Notes & Protocols: The Central Role of β-L-Fucose 1-Phosphate in Modern Glycosylation Studies
I. Introduction: Beyond the Monosaccharide - The Activated Intermediate
Fucosylation, the covalent attachment of the deoxyhexose sugar L-fucose to glycans, is a terminal and critical post-translational modification that profoundly influences a vast array of biological processes.[1][2][3] From mediating cell-cell recognition and leukocyte adhesion to influencing protein stability and signaling, the precise placement of fucose residues is paramount for normal physiology.[4] Aberrant fucosylation is a well-established hallmark of numerous pathological states, including cancer progression, metastasis, and inflammation, making it a focal point for biomarker discovery and therapeutic intervention.[5][6][7]
The universal donor for all fucosyltransferase (FUT) enzymes is Guanosine Diphosphate β-L-fucose (GDP-fucose). Cells generate this crucial nucleotide sugar via two primary routes: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which recycles free fucose from extracellular sources or the lysosomal degradation of glycoconjugates.[4][8]
At the heart of the salvage pathway lies β-L-fucose 1-phosphate , an indispensable, high-energy intermediate.[][10] It is synthesized from L-fucose by fucokinase (FCSK) and is the direct substrate for fucose-1-phosphate guanylyltransferase (FPGT), which catalyzes its reaction with GTP to form GDP-fucose.[10][11] While often overlooked, β-L-fucose 1-phosphate and its enzymatic machinery provide a powerful nexus for researchers. Its unique position allows for the elegant chemoenzymatic synthesis of GDP-fucose, the development of potent fucosylation inhibitors, and the detailed interrogation of glycosylation pathways. This guide provides an in-depth exploration of these applications, complete with field-tested protocols for the modern glycoscience laboratory.
II. The Fucosylation Salvage Pathway: A Strategic Target
The salvage pathway offers a direct and efficient route to synthesize GDP-fucose. This two-step enzymatic cascade is the foundation for many of the applications described herein. Understanding this pathway is critical to appreciating the utility of its central intermediate.
Caption: The Fucosylation Salvage Pathway.
III. Core Applications of β-L-Fucose 1-Phosphate
Application 1: Chemoenzymatic Synthesis of GDP-L-Fucose and Analogs
The multi-step chemical synthesis of nucleotide sugars like GDP-fucose is often complex and low-yielding.[12] The salvage pathway enzymes provide a robust and efficient alternative. β-L-Fucose 1-phosphate is the key intermediate in this process. While it can be chemically synthesized and used as a starting material, a more elegant approach is its in situ generation from L-fucose in a one-pot reaction.
This is powerfully demonstrated by the use of bifunctional enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) found in bacteria such as Bacteroides fragilis.[4][12] This single enzyme possesses both fucokinase and guanylyltransferase activities, seamlessly converting L-fucose into GDP-fucose in the presence of ATP and GTP.[4][13] This method is not only efficient for producing natural GDP-fucose but is also amenable to creating functionalized analogs (e.g., azide- or alkyne-modified) for metabolic labeling studies.[14][15][16]
Causality Behind the Method:
-
Enzymatic Specificity: Enzymes provide unparalleled stereo- and regioselectivity, avoiding the need for complex protection/deprotection steps common in chemical synthesis.
-
Thermodynamic Driving Force: The hydrolysis of pyrophosphate (PPi), a byproduct of the FPGT/FKP reaction, into two molecules of inorganic phosphate by pyrophosphatase shifts the equilibrium strongly towards product formation, ensuring high yields.
-
One-Pot Efficiency: Combining both enzymatic steps into a single reaction vessel simplifies the workflow, reduces purification losses, and saves considerable time and resources.
Application 2: Probing and Inhibiting Fucosylation Pathways
Studying the functional consequences of fucosylation often requires its selective inhibition. Fucose analogs that can be processed by the salvage pathway are powerful tools for this purpose. For instance, protected 2-fluorofucose 1-phosphate (A2FF1P and B2FF1P) can be delivered into cells, where endogenous esterases release the active fucose-1-phosphate analog.[17][18] This analog is then converted into GDP-2-fluorofucose. This final product acts as a potent inhibitor of fucosyltransferases and can also cause feedback inhibition of the de novo pathway.[17]
Key Advantages of this Approach:
-
High Potency: By delivering the activated intermediate, these inhibitors can be more potent than analogs that rely solely on the initial fucokinase step.[17][18]
-
Known Mechanism: The mechanism of action is well-defined, allowing for clear interpretation of experimental results.[17]
-
Therapeutic Potential: Understanding how to block fucosylation is critical for developing therapeutics, particularly in oncology and for the production of afucosylated monoclonal antibodies, which exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3][19][20]
| Inhibitor Type | Example | Mechanism of Action | Typical Cellular IC50 |
| Fucose Analog | 2-Deoxy-2-fluoro-fucose (2FF) | Metabolized to GDP-2FF; competitive FUT inhibitor and feedback inhibition.[17] | ~10-50 µM |
| Fucose-1-Phosphate Analog | Acetoxymethyl-(2,3,4-tri-O-acetyl-2-deoxy-2-fluoro-α-L-fucopyranosyl) phosphate (A2FF1P) | Intracellular delivery of 2-fluoro-fucose-1-phosphate, leading to GDP-2FF formation.[17] | ~2-7 µM |
Note: IC50 values are cell-line dependent and are provided for comparative purposes.
IV. Detailed Experimental Protocols
Protocol 1: One-Pot Chemoenzymatic Synthesis of GDP-L-Fucose
This protocol describes the synthesis of GDP-L-fucose from L-fucose using a bifunctional FKP enzyme.
Caption: Workflow for one-pot synthesis of GDP-fucose.
A. Materials & Reagents
-
L-Fucose
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂), 1 M
-
Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Inorganic Pyrophosphatase (e.g., from yeast)
-
Nuclease-free water
B. Step-by-Step Methodology
-
Reaction Setup: In a sterile microcentrifuge tube, assemble the reaction mixture on ice. For a 1 mL final volume:
-
L-Fucose: 10 mM (1.64 mg)
-
ATP: 12 mM (6.61 mg)
-
GTP: 12 mM (6.28 mg)
-
Tris-HCl (pH 7.5): 50 mM (50 µL of 1 M stock)
-
MgCl₂: 20 mM (20 µL of 1 M stock)
-
Inorganic Pyrophosphatase: 10 units
-
FKP Enzyme: 0.1 mg (or empirically determined optimal amount)
-
Adjust to 1 mL with nuclease-free water.
-
Scientist's Note: A slight molar excess of ATP and GTP over fucose ensures the reaction goes to completion. Mg²⁺ is a critical cofactor for both kinase and pyrophosphorylase activities.
-
-
Incubation: Gently mix the components and incubate the reaction at 37°C for 4 to 24 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at different time points (e.g., 2, 4, 8, 24h) and analyzing them by HPLC or TLC to check for the conversion of GTP to GDP-fucose and the disappearance of L-fucose.
-
-
Reaction Quenching: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzymes. Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated protein.
-
Purification: The supernatant now contains GDP-fucose, unreacted substrates, and byproducts (ADP, GDP, AMP).
-
Purification is typically achieved by anion-exchange chromatography (e.g., on a DEAE-Sephadex column) or activated charcoal chromatography, which effectively binds the nucleotide sugars. Elution is performed with an appropriate buffer gradient.
-
-
Analysis and Quantification: The purity and identity of the final product should be confirmed by High-Performance Anion-Exchange Chromatography (HPAEC), Mass Spectrometry (MS), and/or NMR.[12] Quantification can be done using a spectrophotometer, measuring the absorbance at 252 nm (for the guanine base) and using the known extinction coefficient.
Protocol 2: Cellular Fucosylation Inhibition Assay
This protocol details how to treat cultured cells with a fucose-1-phosphate-based inhibitor and assess the resulting change in global cell-surface fucosylation by lectin flow cytometry.
Caption: Workflow for assessing fucosylation inhibition.
A. Materials & Reagents
-
Cell line of interest (e.g., THP-1, HeLa)
-
Complete cell culture medium
-
Fucosylation inhibitor (e.g., A2FF1P)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper or dissociation buffer (e.g., Trypsin-EDTA)
-
FITC-conjugated Aleuria Aurantia Lectin (AAL) (binds preferentially to fucose)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Culture: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach ~50-60% confluency at the time of analysis. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor (e.g., A2FF1P from 0.1 µM to 100 µM) in complete culture medium. Also prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Scientist's Note: A dose-response curve is essential for determining the IC50 value. Always include an untreated control and a vehicle-only control.
-
-
Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for a period sufficient for protein turnover and inhibitor action, typically 48-72 hours.[17]
-
Cell Harvesting:
-
For suspension cells (like THP-1), gently collect the cells into tubes.
-
For adherent cells, wash with PBS, then detach using a gentle dissociation buffer or cell scraper.
-
Wash the harvested cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Lectin Staining: Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the FITC-AAL at its optimal concentration (typically 1-10 µg/mL; this should be titrated beforehand).
-
Incubate on ice for 30 minutes in the dark.
-
-
Analysis: Wash the cells once more with 1 mL of flow cytometry buffer to remove unbound lectin. Resuspend the final cell pellet in 300-500 µL of buffer and analyze on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Interpretation: Gate on the live cell population. The Mean Fluorescence Intensity (MFI) of the FITC signal is proportional to the amount of fucose on the cell surface. Compare the MFI of inhibitor-treated cells to the vehicle control to calculate the percentage of inhibition. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[20]
V. Conclusion
β-L-Fucose 1-phosphate stands as more than a simple metabolic intermediate; it is a strategic molecular tool for the glycoscientist. Its central position in the fucose salvage pathway provides a direct handle for both the synthesis of essential nucleotide sugar donors and the targeted inhibition of fucosylation. The chemoenzymatic and cell-based protocols detailed here leverage this unique role, enabling researchers in basic science and drug development to construct, analyze, and modulate one of the most functionally significant modifications in glycobiology. As our understanding of the glycome deepens, the applications stemming from this pivotal phosphorylated sugar will undoubtedly continue to expand.
VI. References
-
BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Fucosylated Glycans. BenchChem.
-
van der Vlag, R., et al. (2022). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Angewandte Chemie International Edition, 61(29), e202203131. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology, 6(6), 547–552. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2011). Metabolic labeling of fucosylated glycans in developing zebrafish. PubMed. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Metabolic labeling of fucosylated glycoproteins in Bacteroidales species. PubMed. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species. PMC - NIH. [Link]
-
Li, Y., et al. (2024). A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome. JACS Au, 4(5), 1833–1843. [Link]
-
Wang, W., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096–16101. [Link]
-
Wang, W., et al. (2009). Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. PubMed. [Link]
-
Donald, L. J., et al. (2020). Mass spectrometric analysis of core fucosylation and sequence variation in a human–camelid monoclonal antibody. Molecular Omics, 16(2), 145-156. [Link]
-
ResearchGate. (n.d.). In vitro evaluation of fucosylation inhibitors. ResearchGate. [Link]
-
Li, Y., et al. (2024). A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome. JACS Au. [Link]
-
Wu, Y., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PubMed. [Link]
-
Donald, L. J., et al. (2020). Mass spectrometric analysis of core fucosylation and sequence variation in a human–camelid monoclonal antibody. RSC Publishing. [Link]
-
Wada, Y., et al. (2021). Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation. Journal of Clinical Laboratory Analysis, 35(10), e23992. [Link]
-
Wu, Y., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PMC - NIH. [Link]
-
Wada, Y., et al. (2009). Dissociation Profile of Protonated Fucosyl Glycopeptides and Quantitation of Fucosylation Levels of Glycoproteins by Mass Spectrometry. Journal of Proteome Research, 8(2), 658–665. [Link]
-
Rother, K., et al. (2021). Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L-Fucose. ChemCatChem, 13(14), 3365-3372. [Link]
-
Zhang, Y., et al. (2023). Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling. Analytical Methods, 15(10), 1334-1341. [Link]
-
Zhang, Y., et al. (2023). Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling. RSC Publishing. [Link]
-
Rother, K., et al. (2020). Enzymatic method for preparation of gdp-fucose. Google Patents.
-
Scott, D. A., et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology, 220(12), e202103099. [Link]
-
BenchChem. (2025). Quantitative Analysis of Fucosylation with (-)-Fucose-钩C-₁: Application Notes and Protocols. BenchChem.
-
ResearchGate. (n.d.). Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP). ResearchGate. [Link]
-
Hsiao, C.-J., et al. (2017). Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry. Analytical Chemistry, 89(17), 9298–9305. [Link]
-
Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]
-
Wikipedia. (n.d.). Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]
-
Liu, Y., et al. (2019). Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis. Protein & Cell, 10(5), 365–369. [Link]
-
Fan, C., et al. (2024). Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway. Journal of Biological Chemistry, 300(3), 105741. [Link]
-
Wratil, P. R., et al. (2020). Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. Journal of Biological Chemistry, 295(18), 6036–6048. [Link]
-
Srikrishna, G., et al. (1998). Fucosebeta-1-P-Ser is a new type of glycosylation: using antibodies to identify a novel structure in Dictyostelium discoideum and study multiple types of fucosylation during growth and development. Glycobiology, 8(8), 799–811. [Link]
-
van der Vlag, R., et al. (2022). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Angewandte Chemie, 134(29), e202203131. [Link]
-
BioGPS. (n.d.). FPGT (fucose-1-phosphate guanylyltransferase) | Gene Report. BioGPS. [Link]
-
Temming, A. R., et al. (2022). Immunoassay for quantification of antigen-specific IgG fucosylation. STAR Protocols, 3(3), 101486. [Link]
-
Srikrishna, G., et al. (1998). Fucosebeta-1-P-Ser is a new type of glycosylation: using antibodies to identify a novel structure in Dictyostelium discoideum and study multiple types of fucosylation during growth and development. PubMed. [Link]
-
Institute of Biological Chemistry, Academia Sinica. (2025). Latest Publications: Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. IBC. [Link]
-
Schneider, M., et al. (2017). Biological functions of fucose in mammals. Glycobiology, 27(7), 601–610. [Link]
-
Scott, D. A., et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]
-
Pompach, P., et al. (2020). GDP-fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP-fucose and fucosylated glycan synthesis. The FEBS Journal, 287(23), 5115–5133. [Link]
-
Concordia's Spectrum. (n.d.). Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods. Concordia's Spectrum. [Link]
-
Liu, Y., et al. (2019). Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis. Protein & Cell. [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
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- 4. Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: In Vitro Enzyme Assays for L-Fucose 1-Phosphate Metabolism
Authored by a Senior Application Scientist
Introduction: The Central Role of L-Fucose 1-Phosphate in Fucosylation
L-fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, inflammation, and development.[1] Its incorporation into glycoproteins and glycolipids, a process known as fucosylation, is mediated by fucosyltransferases which utilize guanosine diphosphate L-fucose (GDP-L-fucose) as the activated sugar donor.[1][2] The biosynthesis of GDP-L-fucose can occur via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose.[3]
L-fucose 1-phosphate is a key intermediate exclusive to the salvage pathway.[3] In this pathway, free L-fucose, often derived from the lysosomal degradation of fucosylated glycoconjugates, is first phosphorylated by a fucokinase (FUK) to yield β-L-fucose 1-phosphate.[2][4] Subsequently, fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase, catalyzes the reaction of β-L-fucose 1-phosphate with guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate.[5][6][7]
Given the importance of fucosylation in both normal physiology and disease states such as cancer and congenital disorders of glycosylation, the enzymes that regulate the L-fucose 1-phosphate pool are significant targets for research and drug development.[8][9] Accurate and robust in vitro assays for these enzymes are therefore essential tools for characterizing their activity, screening for inhibitors, and elucidating their roles in various biological contexts.
This guide provides detailed protocols and expert insights for assaying the key enzymes involved in L-fucose 1-phosphate metabolism.
Metabolic Pathway of L-Fucose 1-Phosphate
The salvage pathway for GDP-L-fucose synthesis is a two-step enzymatic process. Understanding this pathway is fundamental to designing and interpreting enzyme assays.
Caption: The L-fucose salvage pathway.
Section 1: Fucokinase (FUK) Activity Assays
Fucokinase (EC 2.7.1.52) catalyzes the first committed step in the fucose salvage pathway: the phosphorylation of L-fucose to β-L-fucose 1-phosphate.[2] Assay methods for FUK typically rely on the detection of the phosphorylated product.
Principle of the Assay
Two primary methods are presented here: a classic radiolabel-based assay and a more modern LC-MS-based method.
-
Radiolabeled Assay: This method uses [³H]-L-fucose as a substrate. The enzymatic reaction produces [³H]-β-L-fucose 1-phosphate. Due to its negative charge, the phosphorylated product can be separated from the unreacted neutral [³H]-L-fucose using anion-exchange chromatography. The radioactivity in the product fraction is then quantified by liquid scintillation counting, providing a direct measure of enzyme activity.[10]
-
LC-MS/MS Assay: This method offers a non-radioactive alternative. The reaction is performed with non-labeled substrates, and the formation of L-fucose 1-phosphate is monitored using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, allowing for direct quantification of the product.[11]
Protocol 1: Radiolabeled Fucokinase Assay
This protocol is adapted from methodologies used to characterize FUK activity in cell extracts.[10]
Caption: Workflow for the radiolabeled fucokinase assay.
-
Enzyme Source: Purified fucokinase or cell/tissue lysate.
-
FUK Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM DTT.
-
Substrates:
-
ATP solution (e.g., 100 mM stock).
-
[³H]-L-fucose (specific activity typically 50-80 Ci/mmol).
-
Non-labeled L-fucose (for adjusting specific activity).
-
-
Anion-Exchange Resin: DEAE-Sephacel or similar.
-
Wash Buffer: 20 mM Ammonium formate.
-
Elution Buffer: 500 mM Ammonium formate.
-
Scintillation Cocktail and Scintillation Counter .
-
Thermomixer or water bath set to 37°C.
-
Prepare Substrate Mix: For each reaction, prepare a mix of labeled and unlabeled L-fucose. The final concentration of L-fucose and the specific activity of [³H]-L-fucose should be optimized based on the enzyme's Km.
-
Set up Reaction: In a microcentrifuge tube, combine the following on ice:
Component Volume Final Concentration 2X FUK Reaction Buffer 25 µL 1X ATP (100 mM) 1 µL 2 mM [³H]-L-fucose Mix 10 µL Varies (e.g., 20 µM) Enzyme Preparation 14 µL Varies | Total Volume | 50 µL | |
-
Initiate Reaction: Transfer the tubes to a 37°C heat block or water bath and incubate for a defined period (e.g., 15-60 minutes). Ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet any precipitated protein.
-
Separate Product: a. Prepare small columns with ~200 µL of DEAE resin, pre-equilibrated with Wash Buffer. b. Load the supernatant from the terminated reaction onto the column. c. Wash the column with 3 x 1 mL of Wash Buffer to remove unreacted [³H]-L-fucose. Collect the flow-through and washes for waste. d. Elute the [³H]-β-L-fucose 1-phosphate with 2 x 0.5 mL of Elution Buffer into a scintillation vial.
-
Quantify Product: Add scintillation cocktail to the eluted fraction and measure the counts per minute (CPM) in a scintillation counter.
-
Data Analysis: Convert CPM to moles of product formed using the specific activity of the [³H]-L-fucose and the counting efficiency. Enzyme activity is typically expressed as nmol/min/mg of protein.
Protocol 2: LC-MS/MS Fucokinase Assay
This protocol is ideal for high-throughput screening and avoids the use of radioisotopes.
-
Reaction Components: Same as the radiolabeled assay, but using non-labeled L-fucose.
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled sugar phosphate).
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatography Column: A column suitable for separating polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Enzymatic Reaction: Perform the enzymatic reaction as described in steps 2 and 3 of Protocol 1.2, using non-labeled L-fucose.
-
Terminate and Extract: Stop the reaction by adding 2-3 volumes of cold Quenching Solution (acetonitrile with internal standard). Vortex and centrifuge at high speed to pellet proteins.
-
Sample Preparation: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Separate L-fucose 1-phosphate from other reaction components using an appropriate LC gradient. c. Detect and quantify L-fucose 1-phosphate using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. The precursor-to-product ion transition for L-fucose 1-phosphate (m/z 243 -> 79/97) should be monitored.
-
Data Analysis: Generate a standard curve using known concentrations of L-fucose 1-phosphate. Quantify the amount of product formed in the enzymatic reaction by comparing its peak area to the standard curve, normalized to the internal standard.
Section 2: Fucose-1-Phosphate Guanylyltransferase (FPGT) Assays
FPGT (EC 2.7.7.30) catalyzes the reversible formation of GDP-L-fucose from β-L-fucose 1-phosphate and GTP.[5] Assays for this enzyme typically monitor the formation of GDP-L-fucose or the consumption of substrates.
Principle of the Assay
The most direct method for assaying FPGT activity is to measure the rate of GDP-L-fucose production. This is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The substrates (GTP, L-fucose 1-phosphate) and the product (GDP-L-fucose) have distinct retention times, allowing for their separation and quantification.[12]
Protocol: HPLC-Based FPGT Assay
This protocol allows for the simultaneous monitoring of substrate consumption and product formation.
Caption: Workflow for the HPLC-based FPGT assay.
-
Enzyme Source: Purified FPGT or cell/tissue lysate.
-
FPGT Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂.
-
Substrates:
-
GTP solution (e.g., 50 mM stock).
-
β-L-fucose 1-phosphate solution (e.g., 20 mM stock).[]
-
-
Standards: GDP-L-fucose, GTP.
-
Quenching Solution: Perchloric acid (e.g., 1 M).
-
Neutralization Solution: Potassium carbonate (e.g., 2 M).
-
HPLC System: With a UV detector and a reverse-phase C18 column.
-
Mobile Phase: An appropriate buffered mobile phase for nucleotide separation (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, and an acetonitrile gradient).
-
Set up Reaction: In a microcentrifuge tube, combine the following on ice:
Component Volume Final Concentration 2X FPGT Reaction Buffer 50 µL 1X GTP (50 mM) 2 µL 1 mM β-L-fucose 1-phosphate (20 mM) 5 µL 1 mM Enzyme Preparation 43 µL Varies | Total Volume | 100 µL | |
-
Initiate Reaction: Transfer the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding 10 µL of 1 M perchloric acid. Vortex and incubate on ice for 10 minutes.
-
Neutralize and Prepare Sample: Centrifuge to pellet precipitated protein. Transfer the supernatant to a new tube and neutralize by adding a calculated amount of potassium carbonate. Centrifuge to remove the KClO₄ precipitate.
-
HPLC Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Inject a defined volume (e.g., 20 µL) onto the C18 column. c. Run the HPLC method, monitoring the absorbance at 254 nm.
-
Data Analysis: a. Generate standard curves for GTP and GDP-L-fucose by injecting known concentrations. b. Identify and integrate the peaks corresponding to GTP and GDP-L-fucose in the sample chromatograms. c. Quantify the amount of GDP-L-fucose produced (or GTP consumed) using the standard curve. Calculate the specific activity.
Section 3: Bifunctional FKP Enzyme Assays
Some organisms, like Bacteroides fragilis, possess a bifunctional enzyme (FKP) with both L-fucokinase and GDP-L-fucose pyrophosphorylase activities.[14][15] Assaying this enzyme can be done in two ways: measuring each activity separately or measuring the overall conversion of L-fucose to GDP-L-fucose.
-
To assay fucokinase activity: Follow the protocols in Section 1, but omit GTP from the reaction mixture. This will cause L-fucose 1-phosphate to accumulate.[14]
-
To assay pyrophosphorylase activity: Follow the protocol in Section 2, using L-fucose 1-phosphate as the substrate.
-
To assay overall activity: Provide L-fucose, ATP, and GTP as substrates and monitor the production of GDP-L-fucose using the HPLC method described in Section 2.2. This is the most common approach for evaluating the efficiency of FKP for biosynthetic applications.[16]
| Parameter | Fucokinase Domain | Pyrophosphorylase Domain |
| Substrates | L-Fucose, ATP | L-Fucose 1-Phosphate, GTP |
| Products | L-Fucose 1-Phosphate, ADP | GDP-L-Fucose, PPi |
| Divalent Cation | Broader specificity (Mg²⁺, Mn²⁺, Co²⁺) | Strong preference for Mg²⁺ |
| Optimal pH | Alkaline (7.5 - 11.0) | Neutral to slightly alkaline (6.0 - 9.5) |
| Table 1: Differential properties of the two catalytic domains of bifunctional FKP.[15] |
Troubleshooting and Considerations
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Check enzyme storage conditions. Perform a protein concentration assay (e.g., Bradford) to confirm the amount of enzyme added. |
| Sub-optimal assay conditions | Verify pH, temperature, and cofactor concentrations (Mg²⁺, ATP, GTP). | |
| Inhibitors in enzyme prep | If using a lysate, consider partial purification or dialysis to remove small molecule inhibitors. | |
| High background signal (Radiolabeled assay) | Incomplete separation | Ensure the anion-exchange column is properly packed and equilibrated. Increase the volume of the wash steps. |
| Poor peak shape/resolution (HPLC assay) | Column degradation | Use a guard column. Flush the column or replace if necessary. |
| Sample matrix effects | Ensure proper sample cleanup (precipitation, filtration). Adjust mobile phase composition. | |
| Non-linear reaction rate | Substrate depletion | Reduce incubation time or enzyme concentration. |
| Product inhibition | Test for product inhibition by adding known amounts of product to the initial reaction. |
References
- Use of Crithidia fasciculata extract for the facile enzymatic synthesis of GDP-L-[3H]Fucose.SpringerLink.
- Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosph
- Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP).
- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
- Cell-free enzymatic synthesis of GDP-L-fucose
- Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosyl
- L-fucose - assay procedure.Megazyme.
- Fucose: biosynthesis and biological function in mammals.Glycobiology - Oxford Academic.
- The metabolism of L-fucose. II.
- L-Fucose Assay Kit.Megazyme.
- Metabolism of L-fucose. Pathway I produces dihydroxyacetone phosphate...
- Fucose-1-phosph
- Showing metabocard for Fucose 1-phosph
- An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chrom
- Characterization of an fungal l-fucokinase involved in Mortierella alpina GDP-l-fucose salvage p
- L-fucokinase/GDP-fucose pyrophos-phorylase (FKP).MedChemExpress.
- L-Fucose Assay Kit.Neogen.
- Origin of cytoplasmic GDP-fucose determines its contribution to glycosyl
- L-fucose quantification method.
- l-fucokinase.MedChemExpress.
- GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme.Journal of Biological Chemistry.
- β-L-Fucose-1-phosph
- α-L-Fucosidase Assay Kit.Sigma-Aldrich.
- Fucokinase.Wikipedia.
- Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase.PMC - NIH.
- L-Fucose (K-FUCOSE) Assay Protocol.Megazyme.
- FPGT fucose-1-phosph
- Fucose-1-Phosphate Guanylyltransferase (FPGT), Recombinant, Mouse, His-Tag.
- l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits.PMC - NIH.
- Enzymatic synthesis of L-fucose and L-fucose analogs.
- D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosyl
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fucokinase - Wikipedia [en.wikipedia.org]
- 3. l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer’s synaptic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 6. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FPGT fucose-1-phosphate guanylyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. a-L-Fucosidase Assay Kit, MAK444, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 9. D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosylation (FCSK-CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Protocol for detecting beta-L-fucose 1-phosphate in cell lysates
Application Note & Protocol
Title: Quantitative Detection of β-L-Fucose 1-Phosphate in Cell Lysates: A Guide to Enzymatic and Mass Spectrometry-Based Methodologies
Abstract: L-fucose is a deoxyhexose critical for the post-translational modification of proteins and lipids, a process known as fucosylation.[1][2] These modifications are integral to cell-cell recognition, immune responses, and developmental processes, with aberrant fucosylation frequently implicated in cancer and inflammation.[3][4] In mammalian cells, the salvage pathway allows for the reutilization of free L-fucose, converting it first to β-L-fucose 1-phosphate (Fuc-1-P) via fucokinase (FUK) and subsequently to the nucleotide sugar donor GDP-L-fucose by the action of fucose-1-phosphate guanylyltransferase (FPGT).[5][6] As the first committed intermediate in this pathway, the concentration of Fuc-1-P can provide a direct measure of the salvage pathway's activity and flux. This application note provides two robust protocols for the sensitive and specific quantification of β-L-fucose 1-phosphate in cell lysates, catering to different laboratory capabilities: a coupled-enzyme colorimetric assay suitable for high-throughput analysis and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for precise quantification.
Part 1: The Biochemical Basis - The L-Fucose Salvage Pathway
The ability to measure β-L-fucose 1-phosphate hinges on understanding its position within the L-fucose salvage pathway. This pathway provides an alternative route to the de novo synthesis of GDP-L-fucose from GDP-mannose.[5] The salvage pathway begins with free L-fucose, which is transported into the cytosol. There, it undergoes a two-step enzymatic conversion.
-
Phosphorylation: L-fucokinase (FUK) catalyzes the ATP-dependent phosphorylation of L-fucose at the anomeric C1 position, producing β-L-fucose 1-phosphate.[6][7]
-
Activation: Fucose-1-phosphate guanylyltransferase (FPGT) then condenses Fuc-1-P with GTP to form the final product, GDP-L-fucose, releasing pyrophosphate (PPi).[8][9][10]
Measuring the Fuc-1-P intermediate offers a snapshot of the metabolic flux entering this critical pathway.
Caption: Workflow for the Coupled Enzymatic Assay.
Materials and Reagents
-
Cells of interest cultured under desired conditions.
-
β-L-Fucose 1-phosphate standard: (e.g., Sigma-Aldrich, Cat# F0753 or Santa Cruz Biotechnology, Cat# sc-221651)[11].
-
Recombinant Fucose-1-phosphate Guanylyltransferase (FPGT): Expressed and purified enzyme. * Guanosine 5'-Triphosphate (GTP): Sodium salt solution (e.g., 100 mM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.
-
Metabolism Quenching Solution: 80% Methanol, pre-chilled to -80°C.
-
Protein Precipitation Reagent: 7% Perchloric Acid (PCA), ice-cold.
-
Neutralization Solution: 3 M KOH, 0.5 M MOPS.
-
Pyrophosphate (PPi) Detection Kit: (e.g., Sigma-Aldrich, Cat# MAK113 or similar).
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
Equipment: Sonicator, refrigerated centrifuge, spectrophotometric 96-well plate reader.
Detailed Protocol
1. Cell Lysate Preparation (Metabolite Extraction)
-
Rationale: Rapidly quenching metabolic activity and removing proteins is crucial to prevent the degradation or interconversion of Fuc-1-P and to avoid enzymatic interference.
-
Culture cells to the desired density (e.g., ~2-5 x 10⁶ cells per sample).
-
Aspirate the culture medium and immediately wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to the plate. This step instantly quenches all enzymatic activity.
-
Scrape the cells into the methanol and transfer the suspension to a microcentrifuge tube.
-
Incubate at -80°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing metabolites) to a new tube. Store a small aliquot of the cell pellet for protein quantification.
-
Dry the metabolite extract completely using a vacuum concentrator (SpeedVac).
-
Resuspend the dried pellet in 100 µL of Assay Buffer. Proceed to the assay or store at -80°C.
2. Standard Curve Preparation
-
Rationale: A standard curve is essential for accurate quantification of the analyte in unknown samples.
-
Prepare a 1 mM stock solution of β-L-Fucose 1-phosphate in Assay Buffer.
-
Perform serial dilutions to create standards ranging from 0 µM to 50 µM. A typical standard curve might include 0, 2.5, 5, 10, 20, and 40 µM.
3. Enzymatic Reaction Setup
-
Rationale: Running parallel reactions with and without the FPGT enzyme allows for the subtraction of any background PPi present in the cell lysate, ensuring that the measured signal is specific to Fuc-1-P conversion.
-
In a 96-well plate, set up the reactions as described in the table below. Prepare a master mix for each condition to ensure consistency.
| Component | Sample | Sample Blank | Standard | Standard Blank |
| Cell Lysate | 25 µL | 25 µL | - | - |
| Fuc-1-P Standard | - | - | 25 µL | 25 µL |
| Assay Buffer | 15 µL | 20 µL | 15 µL | 20 µL |
| GTP (100 mM) | 5 µL | 5 µL | 5 µL | 5 µL |
| FPGT Enzyme (1 µg/µL) | 5 µL | - | 5 µL | - |
| Total Volume | 50 µL | 50 µL | 50 µL | 50 µL |
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for 30-60 minutes.
4. PPi Detection and Data Analysis
-
Following the incubation, add the reagents from your chosen PPi detection kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green-based assays).
-
Calculation:
-
Subtract the absorbance of the "Sample Blank" from the "Sample" to get the corrected sample absorbance (ΔAbs_sample).
-
Subtract the absorbance of the "Standard Blank" from the "Standard" to get the corrected standard absorbance.
-
Plot the corrected standard absorbances against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of Fuc-1-P in your samples from their ΔAbs_sample values.
-
Normalize the final concentration to the total protein content of the initial cell pellet.
-
Part 3: Protocol II - High-Sensitivity Quantification by LC-MS/MS
This method is the gold standard for metabolite quantification, offering unparalleled sensitivity and specificity. It is ideal for studies requiring precise measurements from limited sample material. [12][13]
Principle of the Method
Liquid chromatography (LC) separates the complex mixture of metabolites from the cell lysate. The eluent is then introduced into a tandem mass spectrometer (MS/MS), which ionizes the molecules and identifies Fuc-1-P based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive detection. [14]
Caption: Workflow for LC-MS/MS-based Quantification.
Materials and Reagents
-
Metabolite Extraction Solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.
-
LC-MS Grade Solvents: Acetonitrile, Water, Ammonium Acetate.
-
Stable Isotope-Labeled Internal Standard: If available (e.g., ¹³C₆-Fucose 1-phosphate), for most accurate quantification. If not, another phosphorylated sugar can be used.
-
LC Column: A column suitable for polar analytes, such as a Porous Graphitic Carbon (PGC) column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. [13]
Detailed Protocol
1. Metabolite Extraction
-
Perform cell harvesting and quenching as described in Protocol I, steps 1.1-1.4.
-
After transferring the cell/methanol suspension to a tube, add an equal volume of ice-cold acetonitrile and a known amount of the internal standard.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Acetonitrile/5% Water).
2. LC-MS/MS Parameters
-
Rationale: The following parameters are representative and must be optimized for the specific instrument and column used. The key is the selection of specific precursor and product ion transitions for Fuc-1-P.
-
Analyte Information: β-L-Fucose 1-phosphate, Formula: C₆H₁₃O₈P, Average Molecular Weight: 244.136 Da.
Parameter Recommended Setting LC System Column Porous Graphitic Carbon (PGC), 100 x 2.1 mm, 3 µm Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 Mobile Phase B Acetonitrile Gradient Start at 95% B, hold for 2 min, decrease to 50% B over 8 min, hold for 2 min, return to 95% B and re-equilibrate. Flow Rate 200 µL/min Column Temp. 40°C MS/MS System Ionization Mode Negative Electrospray Ionization (ESI-) Precursor Ion (Q1) m/z 243.04 Product Ions (Q3) m/z 96.96 (PO₃⁻ fragment), m/z 79.96 (PO₃H₂⁻ fragment) | Collision Energy | Optimize for maximum signal intensity (typically 15-25 eV) |
3. Data Analysis
-
Generate a standard curve by spiking known amounts of the Fuc-1-P standard into a representative matrix (e.g., lysate from control cells).
-
Integrate the peak area for the specific MRM transition (243.04 -> 96.96) for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the concentration of the standards to create a linear regression curve.
-
Use this curve to determine the concentration of Fuc-1-P in the experimental samples.
Part 4: Validation and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Enzymatic Assay: High Background in "Sample Blank" | Endogenous PPi in the cell lysate. | This is expected. The purpose of the blank is to measure and subtract this background. If it is excessively high, ensure rapid quenching and proper sample handling to minimize ATP hydrolysis. |
| Enzymatic Assay: No Signal | Inactive FPGT enzyme; Incorrect buffer pH/composition; Fuc-1-P degraded. | Test enzyme activity with a positive control (Fuc-1-P standard). Verify buffer pH. Ensure samples were kept cold during preparation. |
| LC-MS/MS: Poor Peak Shape | Inappropriate LC column or mobile phase; Sample overload. | Optimize LC method. Try a HILIC column as an alternative to PGC. Dilute the sample extract. |
| LC-MS/MS: Low Sensitivity | Poor ionization; Suboptimal collision energy. | Optimize MS source parameters (e.g., spray voltage, gas flows). Perform a collision energy ramp experiment to find the optimal value for the MRM transition. |
Conclusion
The quantification of β-L-fucose 1-phosphate provides a valuable window into the activity of the fucose salvage pathway, a key metabolic route with implications in physiology and disease. The coupled enzymatic assay presented here offers a robust and accessible method for researchers, while the LC-MS/MS protocol provides a high-sensitivity alternative for more demanding applications. By accurately measuring this key intermediate, scientists and drug developers can better understand the regulation of fucosylation and identify new targets for therapeutic intervention.
References
- Balola, A. et al. (2024). From plastic waste to bioprocesses: using Ethylene Glycol from Polyethylene Terephthalate biodegradation to fuel Escherichia coli metabolism and produce value-added compounds. ResearchGate.
- Patsnap Synapse. (2024). What is L-Fucose used for?.
- Schneider, Z. et al. (2017). Biological functions of fucose in mammals. Glycobiology, 27(7), 601–610.
- UniProt. (n.d.). L-fucokinase/L-fucose-1-P guanylyltransferase - Bacteroides fragilis. UniProtKB.
- Public Library of Science. (2011). Fucose metabolism pathway. Figshare.
- ResearchGate. (n.d.). Metabolism of L-fucose. Pathway I produces dihydroxyacetone phosphate....
- Li, J. et al. (2022). l-fucose, a sugary regulator of antitumor immunity and immunotherapies. Journal for ImmunoTherapy of Cancer, 10(2), e003638.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
- ResearchGate. (n.d.). Fucose: Biosynthesis and biological function in mammals.
- Peterson, N. A. et al. (2013). Schematic diagram of GDP-L-fucose synthesis.... ResearchGate.
- Luo, X. et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. Analytical Chemistry, 94(12), 5039–5047.
- ResearchGate. (n.d.). Biosynthetic pathway of GDP-β-L-fucose....
- ResearchGate. (n.d.). Fucose-1-phosphate guanylyltransferase (FPGT).
- Human Metabolome Database. (n.d.). Showing metabocard for Fucose 1-phosphate (HMDB0001265).
- Toya, Y. et al. (2019). Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. Metabolic Engineering, 51, 43–49.
- Megazyme. (n.d.). L-Fucose Assay Kit.
- Lunn, J. E. et al. (2007). Quantification of sugars and sugar phosphates in Arabidopsis thaliana tissues using porous graphitic carbon liquid chromatography-electrospray ionization mass spectrometry. The Plant Journal, 52(2), 428–437.
- Megazyme. (n.d.). l-fucose - assay procedure.
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. Journal of Biological Chemistry, 243(6), 1103–1109.
- National Center for Biotechnology Information. (n.d.). FPGT fucose-1-phosphate guanylyltransferase [Homo sapiens (human)]. Gene.
- UniProt. (n.d.). Fucose-1-phosphate guanylyltransferase - Homo sapiens (Human). UniProtKB.
- Okajima, T. (2021). Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1. In Methods in Molecular Biology (Vol. 2272, pp. 129-136). National Center for Biotechnology Information.
- Wikipedia. (n.d.). Fucose-1-phosphate guanylyltransferase.
- Uematsu, R. et al. (2002). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Analytical Biochemistry, 310(1), 100–106.
- IUPUI ScholarWorks. (n.d.). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry.
- O'Malley, T. et al. (2016). Assaying for Inorganic Polyphosphate in Bacteria. Journal of Visualized Experiments, (116), 54518.
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Navigating Fucosylation Pathways: A Guide to High-Purity β-L-Fucose 1-Phosphate for Researchers and Drug Development Professionals
Introduction: The Significance of β-L-Fucose 1-Phosphate in Glycobiology
In the intricate world of cellular communication and regulation, post-translational modifications of proteins play a pivotal role. Among these, glycosylation, the enzymatic addition of sugar moieties, stands out for its complexity and profound biological implications. Fucosylation, the attachment of the deoxyhexose L-fucose to glycan structures, is a critical modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, immune responses, and cancer metastasis. The central precursor for all fucosylation reactions is Guanosine Diphosphate L-fucose (GDP-L-fucose). Understanding and manipulating the biosynthesis of this key nucleotide sugar is paramount for researchers in glycobiology and professionals in drug development.
This technical guide focuses on a crucial intermediate in the primary salvage pathway for GDP-L-fucose synthesis: β-L-fucose 1-phosphate . We will delve into its commercial availability, provide detailed protocols for its application in enzymatic assays and cell-based studies, and outline analytical methods for its quality control and analysis. This guide is designed to empower researchers to confidently and effectively utilize high-purity β-L-fucose 1-phosphate in their quest to unravel the complexities of fucosylation and develop novel therapeutic strategies.
Commercial Availability of High-Purity β-L-Fucose 1-Phosphate
A reliable supply of high-purity β-L-fucose 1-phosphate is the cornerstone of reproducible and accurate experimental outcomes. Several reputable suppliers cater to the research and pharmaceutical development communities, offering this compound in various salt forms and purities. It is crucial to select a supplier that provides comprehensive analytical data to ensure the quality and integrity of the material.
| Supplier | Product Name | Purity | Salt Form | Storage |
| BOC Sciences | β-L-Fucose-1-phosphate | ≥98% | -20°C[] | |
| Smolecule | beta-L-fucose 1-phosphate | [2] | ||
| Sigma-Aldrich | β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt | ≥98% | bis(cyclohexylammonium) | -20°C[3] |
| Santa Cruz Biotechnology | β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt | ≥98% | bis(cyclohexylammonium) | [4] |
| CymitQuimica | b-L-Fucose-1-phosphate bis(cyclohexylammonium) salt | Min. 95% | bis(cyclohexylammonium) | [5] |
Note: The bis(cyclohexylammonium) salt form is commonly supplied for its enhanced stability. Researchers should consider the salt form when calculating molar concentrations for their experiments. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Biological Context: The Fucose Salvage Pathway
In mammalian cells, GDP-L-fucose is synthesized through two main pathways: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose from extracellular sources or the lysosomal degradation of glycoconjugates. β-L-fucose 1-phosphate is a key intermediate in this salvage pathway.[6]
The salvage pathway is a two-step enzymatic process:
-
Phosphorylation of L-fucose: Fucokinase (FUK) catalyzes the phosphorylation of L-fucose to β-L-fucose 1-phosphate, utilizing ATP as the phosphate donor.
-
Synthesis of GDP-L-fucose: GDP-L-fucose pyrophosphorylase (GFPP), also known as fucose-1-phosphate guanylyltransferase (FPGT), catalyzes the reaction between β-L-fucose 1-phosphate and GTP to form GDP-L-fucose and pyrophosphate.[7]
In some organisms, such as Bacteroides fragilis, these two enzymatic activities are combined in a single bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP).[8]
Caption: The fucose salvage pathway for GDP-L-fucose synthesis.
Application Notes and Protocols
Protocol 1: In Vitro Enzymatic Synthesis and Activity Assay of GDP-L-fucose Pyrophosphorylase (GFPP)
This protocol provides a method to either synthesize GDP-L-fucose from β-L-fucose 1-phosphate or to assay the activity of GFPP. The reaction progress can be monitored by quantifying the formation of GDP-L-fucose using HPLC (see Protocol 3).
Principle: This assay directly measures the conversion of β-L-fucose 1-phosphate and GTP to GDP-L-fucose, catalyzed by a purified GFPP enzyme or a cell lysate containing the enzyme. The amount of product formed over time is indicative of the enzyme's activity.
Materials:
-
High-purity β-L-fucose 1-phosphate (as bis(cyclohexylammonium) salt)
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Purified recombinant GDP-L-fucose pyrophosphorylase (GFPP) or cell lysate
-
HEPES buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 M)
-
Bovine Serum Albumin (BSA) (10 mg/mL)
-
Nuclease-free water
-
Thermomixer or water bath
-
Perchloric acid (HClO₄) or other quenching agent
-
Potassium carbonate (K₂CO₃) for neutralization
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of β-L-fucose 1-phosphate in nuclease-free water. Adjust the concentration to account for the molecular weight of the salt form.
-
Prepare a 100 mM stock solution of GTP in nuclease-free water.
-
Prepare a 1 M stock solution of MgCl₂.
-
Prepare a 1 M HEPES buffer stock at pH 7.5.
-
Dilute the GFPP enzyme to a suitable working concentration in an appropriate buffer (e.g., 20 mM HEPES, pH 7.5, containing 1 mg/mL BSA). The optimal enzyme concentration should be determined empirically.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final reaction volume, a typical setup is as follows:
Component Stock Concentration Volume (µL) Final Concentration HEPES (pH 7.5) 1 M 2.5 50 mM MgCl₂ 1 M 0.5 10 mM GTP 100 mM 2.5 5 mM β-L-Fucose 1-Phosphate 100 mM 1.0 2 mM GFPP Enzyme (Working Stock) X (Variable) | Nuclease-free water | | Up to 50 | |
-
Prepare a negative control reaction without the enzyme or without one of the substrates.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the GFPP enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15, 30, 60 minutes). The optimal incubation time will depend on the enzyme activity.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (50 µL) of ice-cold 0.6 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Sample Preparation for HPLC:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the sample by adding a calculated amount of K₂CO₃.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
The supernatant is now ready for analysis by HPLC (see Protocol 3).
-
Alternative Detection Method: GDP-Glo™ Glycosyltransferase Assay For a high-throughput and more sensitive detection of GFPP activity, the Promega GDP-Glo™ Glycosyltransferase Assay can be utilized.[9] This assay measures the amount of GDP produced, which is stoichiometric to the GDP-L-fucose formed. The assay is performed in a single step by adding a detection reagent that converts GDP to ATP, which then drives a luciferase reaction to produce light. The luminescent signal is proportional to the GDP concentration.[9]
Caption: Workflow for the enzymatic assay of GFPP.
Protocol 2: Cell-Based Assay for Assessing Cellular Fucosylation using Lectin Staining
This protocol describes a method to assess changes in cell surface fucosylation in cultured cells, which can be adapted to study the cellular uptake and metabolism of exogenously supplied β-L-fucose 1-phosphate.
Principle: Cells are cultured in the presence of β-L-fucose 1-phosphate. If the cells can internalize and metabolize it to GDP-L-fucose, an increase in cell surface fucosylation is expected. This change is detected by staining the cells with a fucose-binding lectin conjugated to a fluorophore, followed by analysis using flow cytometry or fluorescence microscopy.
Materials:
-
Cell line of interest (e.g., CHO, HEK293T)
-
Complete cell culture medium
-
High-purity β-L-fucose 1-phosphate
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fucose-specific lectin conjugated to a fluorophore (e.g., Aleuria Aurantia Lectin (AAL)-FITC or Pholiota squarrosa lectin (PhoSL)-biotin followed by streptavidin-fluorophore)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare a stock solution of β-L-fucose 1-phosphate in sterile culture medium.
-
Replace the culture medium with fresh medium containing various concentrations of β-L-fucose 1-phosphate (e.g., 0, 10, 50, 100 µM).
-
Incubate the cells for a suitable period (e.g., 24-72 hours) to allow for uptake and metabolic incorporation.
-
-
Cell Harvesting and Fixation (for Flow Cytometry):
-
Gently wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Lectin Staining:
-
Resuspend the fixed cells in blocking buffer and incubate for 30 minutes at room temperature to block non-specific binding sites.
-
Centrifuge the cells and resuspend them in a solution of the fluorescently labeled fucose-specific lectin (e.g., AAL-FITC at 1-10 µg/mL in blocking buffer).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound lectin.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The increase in mean fluorescence intensity will indicate an increase in cell surface fucosylation.
-
Fluorescence Microscopy: For cells grown on chamber slides, after the final wash, mount the slides with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope.
-
Expected Outcome: Cells treated with β-L-fucose 1-phosphate are expected to show a dose-dependent increase in fluorescence intensity compared to untreated control cells, indicating successful uptake and incorporation of the fucose moiety into cell surface glycans.
Protocol 3: HPLC Analysis of β-L-Fucose 1-Phosphate and GDP-L-Fucose
This protocol outlines a method for the separation and quantification of β-L-fucose 1-phosphate and its enzymatic product, GDP-L-fucose, using High-Performance Liquid Chromatography (HPLC). This is essential for monitoring the progress of the enzymatic reaction described in Protocol 1 and for assessing the purity of the compounds.
Principle: Anion-exchange or reverse-phase ion-pairing HPLC can be used to separate the negatively charged sugar phosphate and nucleotide sugar. The compounds are detected by their UV absorbance at 254 nm. Quantification is achieved by comparing the peak areas to those of known standards.
Materials and Equipment:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., Dionex DNAPac PA100 or similar) or a C18 reverse-phase column for ion-pairing chromatography
-
Mobile phase buffers (specifics will depend on the column and method)
-
Standards of β-L-fucose 1-phosphate and GDP-L-fucose
-
Samples from the enzymatic reaction (prepared as in Protocol 1)
Example HPLC Method (Anion-Exchange):
-
Column: Dionex DNAPac PA100 (4 x 250 mm)
-
Mobile Phase A: 25 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0, containing 1 M NaCl
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the β-L-fucose 1-phosphate and GDP-L-fucose standards of known concentrations.
-
Inject each standard onto the HPLC and record the chromatograms.
-
Generate a standard curve by plotting the peak area versus the concentration for each compound.
-
-
Sample Analysis:
-
Inject the prepared samples from the enzymatic reaction onto the HPLC.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to β-L-fucose 1-phosphate and GDP-L-fucose based on their retention times compared to the standards.
-
Integrate the peak areas for each compound in the sample chromatograms.
-
Calculate the concentration of each compound in the samples using the standard curves.
-
Quality Control and Purity Assessment: This HPLC method can also be used to assess the purity of the starting material, β-L-fucose 1-phosphate, and the synthesized GDP-L-fucose. For more detailed structural confirmation, fractions corresponding to the peaks of interest can be collected and analyzed by mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
-
Low or no product formation in the enzymatic assay:
-
Check enzyme activity: Ensure the enzyme is active. Use a positive control if available.
-
Verify substrate quality: Assess the purity of β-L-fucose 1-phosphate and GTP.
-
Optimize reaction conditions: Vary the concentrations of substrates, enzyme, and Mg²⁺. Check the pH of the buffer.
-
Incubation time: Increase the incubation time.
-
-
No change in fucosylation in the cell-based assay:
-
Cellular uptake: The cell line may not efficiently transport β-L-fucose 1-phosphate. Consider using a cell permeabilization agent (with appropriate controls) or a different delivery method.
-
Metabolic activity: The cells may have low levels of the necessary enzymes to convert β-L-fucose 1-phosphate to GDP-L-fucose.
-
Lectin specificity: Ensure the chosen lectin is appropriate for detecting the types of fucosylated glycans present on the cell surface.
-
Conclusion
High-purity β-L-fucose 1-phosphate is an invaluable tool for researchers and drug development professionals investigating the roles of fucosylation in health and disease. By providing a direct substrate for the synthesis of GDP-L-fucose via the salvage pathway, it allows for precise enzymatic studies and the modulation of cellular fucosylation. The protocols and information presented in this guide are intended to provide a solid foundation for the successful application of β-L-fucose 1-phosphate in your research endeavors. As our understanding of the glycome continues to expand, the ability to manipulate and study specific glycosylation pathways with high-quality reagents will be increasingly crucial for making significant scientific advancements.
References
- Pastuszak, I., et al. (1998). GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165-30174.
- Lin, C. C., et al. (2025). Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. Journal of Biological Chemistry, 300(2), 102899.
- O'Connell, T. M. (2015). Development of New Methods to Study Cell Surface Glycosylation.
- Brooks, S. A., Dwek, M. V., & Schumacher, U. (Eds.). (2015). Lectin Histochemistry to Detect Altered Glycosylation in Cells and Tissues.
- Stanley, P., & North, S. J. (2014). Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells. Current protocols in cell biology, 64(1), 7-23.
- Laughlin, S. T., & Bertozzi, C. R. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS chemical biology, 6(5), 495-506.
- Rillahan, C. D., & Paulson, J. C. (2011). Glycan microarrays for decoding the glycome. Annual review of biochemistry, 80, 797-823.
- Zhang, L., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. International journal of molecular sciences, 21(16), 5897.
- Wang, W., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096-16101.
- Zhao, G., et al. (2010). Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose.
- Mahour, R., et al. (2021). Gram-Scale Production of GDP-β-l-fucose with Multi-Enzyme Cascades in a Repetitive-Batch Mode. ChemBioChem, 22(15), 2585-2593.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R.
- Png, G. G., et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology, 220(12), e202101131.
- Noda, K., et al. (2002). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Analytical biochemistry, 310(1), 100-106.
- DC Fine Chemicals. (2025, October 20). L-Fucose in culture media: boosting viability and functionality.
- Google Patents. (n.d.). EP3719135A1 - Enzymatic method for preparation of gdp-fucose.
- Wikipedia. (n.d.). GDP-L-fucose synthase.
- Chen, Y. W., et al. (2025). Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. Journal of Biological Chemistry, 300(2), 102899.
- Li, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11629.
- Wikipedia. (n.d.). Carbohydrate.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
The Pivotal Role of beta-L-fucose 1-phosphate in Pharmaceutical Research: Application Notes and Protocols
Introduction: Beyond a Simple Intermediate, a Gateway to Modulating Glycosylation
In the intricate world of glycobiology, the monosaccharide L-fucose plays a critical role in a vast array of physiological and pathological processes. Its incorporation into glycoproteins and glycolipids, a process termed fucosylation, is a key post-translational modification that governs cell-cell recognition, signaling pathways, and immune responses.[1][2] Aberrant fucosylation is a hallmark of numerous diseases, including cancer and inflammatory conditions, making the enzymes and intermediates of the fucosylation pathways prime targets for pharmaceutical intervention.[3][4] At the heart of the cellular machinery for fucose utilization lies a crucial intermediate: beta-L-fucose 1-phosphate.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in pharmaceutical research. We will delve into its central role in the fucose salvage pathway, provide detailed protocols for its use in key enzymatic assays, and explore its application in the development of novel therapeutics, including antibody-drug conjugates (ADCs).
The Fucose Salvage Pathway: A Central Hub for Fucosylation
Mammalian cells utilize two primary pathways to synthesize the activated fucose donor, GDP-L-fucose: the de novo pathway and the salvage pathway.[5][6] While the de novo pathway synthesizes GDP-fucose from GDP-mannose, the salvage pathway recycles free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates.[7][8] this compound is the key intermediate in this salvage pathway.
The salvage pathway is a two-step enzymatic process:
-
Phosphorylation of L-fucose: Fucokinase (FUK) catalyzes the phosphorylation of L-fucose at the anomeric carbon, producing this compound.[7]
-
Conversion to GDP-L-fucose: Fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase, catalyzes the reaction of this compound with guanosine triphosphate (GTP) to form GDP-L-fucose and pyrophosphate.[9][10][11]
This pathway's existence provides a direct avenue for researchers to influence cellular fucosylation levels by supplying exogenous fucose or its analogs, which are then processed into their respective 1-phosphate forms.
Caption: The Fucose Salvage Pathway.
Application Note 1: Chemoenzymatic Synthesis of GDP-L-Fucose and its Analogs
Rationale: The production of sufficient quantities of the universal fucose donor, GDP-L-fucose, and its analogs is often a prerequisite for in vitro fucosylation studies and for screening fucosyltransferase inhibitors. Chemical synthesis of these nucleotide sugars can be complex and low-yielding. A chemoenzymatic approach, leveraging the enzymes of the fucose salvage pathway, offers a more efficient and stereospecific alternative. This compound is a key substrate in the final enzymatic step of this synthesis.
This protocol describes a one-pot reaction for the synthesis of GDP-L-fucose from L-fucose, utilizing a bifunctional enzyme with both L-fucokinase and GDP-L-fucose pyrophosphorylase activities, or two separate enzymes.[4]
Protocol: Preparative Scale Synthesis of GDP-L-fucose
Materials:
-
L-fucose
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO₄
-
Inorganic pyrophosphatase
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) bifunctional enzyme or individual L-fucokinase and Fucose-1-phosphate guanylyltransferase enzymes[4]
-
Thin-layer chromatography (TLC) plate and developing solvent
-
p-Anisaldehyde sugar stain
Procedure:
-
In a suitable reaction vessel, prepare a reaction mixture with the following components at the specified final concentrations:
-
L-fucose: 10 mM
-
ATP: 10 mM
-
GTP: 10 mM
-
MnSO₄: 10 mM
-
Tris-HCl buffer (100 mM, pH 7.5)
-
-
Add inorganic pyrophosphatase to a final concentration of ~15-20 units/mL. This is crucial to drive the equilibrium towards product formation by hydrolyzing the pyrophosphate byproduct.
-
Initiate the reaction by adding the L-fucokinase/GDP-fucose pyrophosphorylase enzyme(s) to a final concentration of ~1-2 units/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours.
-
Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture alongside standards for L-fucose, this compound (if available), and GDP-L-fucose.[4] Develop the TLC plate and visualize the spots using a p-anisaldehyde sugar stain. The consumption of L-fucose and the appearance of a new spot corresponding to GDP-L-fucose indicates a successful reaction.
-
Upon completion, the GDP-L-fucose can be purified using anion-exchange chromatography.
Expected Outcome: This protocol should yield GDP-L-fucose in milligram quantities, suitable for use in subsequent enzymatic assays or as a standard for analytical studies.
Application Note 2: Fucose-1-Phosphate Guanylyltransferase (FPGT) Enzyme Assay
Rationale: FPGT is a critical enzyme in the fucose salvage pathway, and its activity is essential for the production of GDP-L-fucose from recycled fucose.[9][11] Developing inhibitors of FPGT could be a therapeutic strategy to reduce cellular fucosylation. A robust and reliable assay for FPGT activity is therefore essential for screening potential inhibitors and for characterizing the enzyme's kinetic properties.
This protocol describes a continuous spectrophotometric coupled-enzyme assay for FPGT. The production of pyrophosphate (PPi) in the FPGT-catalyzed reaction is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Caption: Workflow for a coupled-enzyme assay of FPGT.
Protocol: Continuous Spectrophotometric Assay for FPGT
Materials:
-
Recombinant human FPGT
-
This compound
-
Guanosine triphosphate (GTP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Pyruvate orthophosphate dikinase (PPDK)
-
Phosphoenolpyruvate (PEP)
-
Adenosine monophosphate (AMP)
-
Inorganic phosphate (Pi)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix of the coupling enzymes and substrates in the assay buffer. The final concentrations in the reaction should be:
-
PEP: 1 mM
-
NADH: 0.2 mM
-
AMP: 0.1 mM
-
Pi: 1 mM
-
PK: 5 units/mL
-
LDH: 5 units/mL
-
PPDK: 2 units/mL
-
-
Add the FPGT substrates to the master mix:
-
GTP: Varying concentrations for kinetic analysis (e.g., 0-500 µM)
-
This compound: A saturating concentration (e.g., 1 mM) when varying GTP, or vice versa.
-
-
Dispense the reaction mixture into the wells of a 96-well plate or cuvettes.
-
Initiate the reaction by adding a known amount of recombinant FPGT.
-
Immediately place the plate/cuvettes in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
For inhibitor screening, perform the assay in the presence of various concentrations of the test compounds and compare the reaction rates to a control without the inhibitor.
Data Analysis:
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibitor studies, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Application Note 3: Modulating Antibody Fucosylation for Enhanced Therapeutic Efficacy
Rationale: The fucosylation status of the Fc region of therapeutic antibodies, particularly IgG1s, has a profound impact on their effector functions. Specifically, the absence of core fucose significantly enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.[10] This has led to the development of afucosylated antibodies with improved therapeutic efficacy.[1][2] The fucose salvage pathway provides a valuable tool for modulating the fucosylation of recombinantly produced antibodies by supplementing the cell culture medium with fucose analogs. These analogs can be metabolized to their corresponding 1-phosphate and subsequently GDP-sugar forms, which can then inhibit fucosyltransferases or be incorporated into glycans.[2]
Protocol: Metabolic Labeling of CHO Cells with Fucose Analogs to Modulate Antibody Fucosylation
Materials:
-
CHO cell line engineered to produce a therapeutic antibody
-
Appropriate cell culture medium (e.g., fucose-free medium for maximal effect)
-
Fucose analog (e.g., 2-fluoro-fucose or an alkynyl-fucose analog)[2][3]
-
Cell culture flasks or bioreactors
-
Protein A affinity chromatography resin for antibody purification
-
Lectin-based ELISA or mass spectrometry for fucosylation analysis
Procedure:
-
Culture the antibody-producing CHO cells to a desired cell density in standard culture medium.
-
Prepare the labeling medium by supplementing the fucose-free culture medium with the desired concentration of the fucose analog. A concentration range of 25-100 µM is a common starting point, but this should be optimized for each cell line and analog.[5]
-
Replace the standard medium with the labeling medium.
-
Continue the cell culture for a period sufficient for the incorporation of the fucose analog into the newly synthesized antibodies (typically 48-72 hours).
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the antibody using Protein A affinity chromatography.
-
Analyze the fucosylation status of the purified antibody using an appropriate method:
-
Lectin-based ELISA: Use a fucose-specific lectin (e.g., Aleuria aurantia lectin, AAL) to detect the level of fucosylation.
-
Mass Spectrometry: Perform glycan analysis by releasing the N-glycans from the antibody and analyzing them by MALDI-TOF or LC-MS to determine the relative abundance of fucosylated and afucosylated glycoforms.
-
Expected Outcome: Treatment with fucose analogs is expected to lead to a dose-dependent decrease in the fucosylation of the therapeutic antibody. This can be quantified and correlated with changes in the antibody's biological activity, such as its ability to mediate ADCC.
Table 1: Comparison of Fucosylation Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures the mass-to-charge ratio of released glycans, allowing for detailed structural characterization. | Provides detailed structural information, highly sensitive and quantitative. | Requires specialized equipment and expertise. |
| Lectin-Based ELISA | Utilizes the specific binding of fucose-specific lectins to detect fucosylated glycoproteins. | High-throughput, relatively simple and cost-effective. | Provides relative quantification, may have specificity issues depending on the lectin. |
| Metabolic Labeling with Fucose Analogs | Incorporation of modified fucose into glycans, followed by detection via click chemistry or mass spectrometry. | Allows for the study of fucosylation dynamics in living cells.[5] | Can potentially alter cellular physiology, requires synthesis of analogs. |
Conclusion
This compound stands as a central molecule in the fucose salvage pathway, offering a strategic entry point for the investigation and modulation of cellular fucosylation. The protocols and applications outlined in this document provide a framework for researchers to harness the potential of this key intermediate in pharmaceutical research. From the synthesis of essential reagents to the development of more efficacious therapeutic antibodies, a thorough understanding of the role and applications of this compound is indispensable for advancing our ability to combat diseases driven by aberrant glycosylation.
References
- A glyco-engineering approach for site-specific conjug
- Afucosylated monoclonal antibodies. Wikipedia. [Link]
- Afucosylated Antibodies Development: Techniques & Applic
- Applying Acylated Fucose Analogues to Metabolic Glycoengineering. PMC. [Link]
- Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. PMC. [Link]
- Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology. [Link]
- Application of fucosylation inhibitors for production of afucosylated antibody.
- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
- Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan deriv
- Enzyme assay of α1,3/4-fucosyltransferase. NCBI. [Link]
- Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1. NCBI. [Link]
- Interplay between de novo and salvage pathways of GDP-fucose synthesis. PMC. [Link]
- Interplay between de novo and salvage pathways of GDP-fucose synthesis. PubMed. [Link]
- Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]
- FPGT - fucose-1-phosphate guanylyltransferase. WikiGenes. [Link]
- FPGT Gene - Fucose-1-Phosphate Guanylyltransferase. GeneCards. [Link]
- Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosyl
- Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation.
- A metabolic inhibitor blocks cellular fucosylation and enables production of afucosyl
- Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies. Frontiers. [Link]
- Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]
- The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity. PMC. [Link]
- Afucosyl
- A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosph
- How can I measure the fucosylation of an IgG without mass spectometry?.
- The metabolism of L-fucose. 3.
- Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]
- Application of fucosylation inhibitors for production of afucosyl
- FPGT (fucose-1-phosphate guanylyltransferase).
- FPGT (fucose-1-phosphate guanylyltransferase).
- Fucose-1-phosphate guanylyltransferase.
- Fucose-1-Phosphate Guanylyltransferase (FPGT), Recombinant, Human, His-Tag. Biocompare. [Link]
Sources
- 1. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WikiGenes - FPGT - fucose-1-phosphate guanylyltransferase [wikigenes.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of β-L-Fucose 1-Phosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the enzymatic synthesis of β-L-fucose 1-phosphate. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on both fundamental biochemical principles and practical laboratory experience.
I. Reaction Overview: The Fucokinase-Catalyzed Phosphorylation of L-Fucose
The synthesis of β-L-fucose 1-phosphate is most commonly achieved through the enzymatic activity of fucokinase (EC 2.7.1.52), also known as L-fucose kinase.[1][2] This enzyme catalyzes the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to the anomeric hydroxyl group of L-fucose.[1][3] The resulting product, β-L-fucose 1-phosphate, is a key intermediate in the salvage pathway for GDP-L-fucose biosynthesis, a crucial donor substrate for fucosyltransferases in the glycosylation of proteins and lipids.[1][4][5]
The fundamental reaction is as follows:
L-fucose + ATP ⇌ β-L-fucose 1-phosphate + ADP
This reaction is dependent on the presence of divalent cations, with magnesium (Mg²⁺) and iron (Fe²⁺) often yielding the highest enzyme activity.[3][6]
Caption: Enzymatic synthesis of β-L-fucose 1-phosphate.
II. Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of β-L-fucose 1-phosphate, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Enzyme: Improper storage, handling, or repeated freeze-thaw cycles can lead to loss of fucokinase activity. | - Verify Enzyme Activity: Perform a small-scale control reaction with fresh, validated substrates. Consider running a protein gel to check for enzyme degradation. - Proper Handling: Aliquot the enzyme upon receipt and store at the recommended temperature (-20°C or -80°C) to minimize freeze-thaw cycles. |
| 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme performance. | - Optimize pH: Fucokinase generally prefers alkaline conditions, with an optimal pH range of 7.5 to 11.[4] Perform a pH titration to determine the optimal pH for your specific enzyme and buffer system. - Temperature Control: While many enzymatic reactions are run at 37°C, it's crucial to verify the optimal temperature for your specific fucokinase. Some enzymes may have higher or lower temperature optima. - Buffer Selection: Use a buffer system that is effective in the optimal pH range and does not chelate essential divalent cations. HEPES and Tris-HCl are common choices. | |
| 3. Missing or Insufficient Divalent Cations: Fucokinase requires divalent cations like Mg²⁺ for activity.[3][6] | - Add Divalent Cations: Ensure your reaction buffer contains an adequate concentration of MgCl₂ (typically 2-5 mM).[4] Note that some fucokinases may also be activated by other divalent cations like Mn²⁺, Co²⁺, or Fe²⁺.[4] | |
| 4. Substrate Quality Issues: Degradation or contamination of L-fucose or ATP can prevent product formation. | - Use High-Purity Substrates: Ensure that both L-fucose and ATP are of high purity and have been stored correctly. - Fresh ATP Stock: Prepare fresh ATP solutions, as they can hydrolyze over time, especially if not stored at the correct pH and temperature. | |
| Reaction Stalls or Incomplete Conversion | 1. Substrate Inhibition: High concentrations of L-fucose or ATP can inhibit the activity of some kinases.[7] | - Optimize Substrate Concentrations: Perform a substrate titration experiment to determine the optimal concentration range for both L-fucose and ATP. If substrate inhibition is observed, maintain substrate concentrations below the inhibitory level. - Fed-Batch Approach: For larger-scale reactions, consider a fed-batch approach where substrates are added incrementally to maintain optimal concentrations. |
| 2. Product Inhibition: Accumulation of ADP can inhibit the forward reaction. | - ATP Regeneration System: Incorporate an ATP regeneration system (e.g., pyruvate kinase and phosphoenolpyruvate) to convert ADP back to ATP, driving the reaction forward. | |
| 3. Product Instability: The product, β-L-fucose 1-phosphate, may be susceptible to degradation, particularly at acidic pH.[8] | - Maintain Neutral to Alkaline pH: Ensure the reaction pH remains in the optimal range for both enzyme activity and product stability. - Prompt Analysis/Purification: Analyze or purify the product shortly after the reaction is complete to minimize potential degradation. | |
| Difficulty in Product Purification and Analysis | 1. Co-elution with Substrates/Byproducts: In chromatographic purification, β-L-fucose 1-phosphate may co-elute with unreacted ATP or ADP. | - Optimize Chromatography Method: Develop a robust ion-exchange or other suitable chromatography method to effectively separate the phosphorylated product from nucleotides. - Enzymatic Cleanup: Consider treating the reaction mixture with a phosphatase to remove residual ATP and ADP prior to final purification, if compatible with your downstream application. |
| 2. Inaccurate Quantification: Challenges in accurately measuring the concentration of β-L-fucose 1-phosphate. | - Use Appropriate Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantification. Thin-Layer Chromatography (TLC) can also be used for qualitative or semi-quantitative analysis.[9] - Validated Standards: Use a certified standard of β-L-fucose 1-phosphate to generate a standard curve for accurate quantification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical source of fucokinase for laboratory-scale synthesis?
A1: Fucokinase can be obtained from various sources. Recombinant fucokinase expressed in E. coli is a common and reliable source.[10] Enzymes from porcine kidney and other mammalian tissues have also been purified and characterized.[1] For researchers with access to molecular biology resources, cloning and expressing the fucokinase gene from a suitable organism is a cost-effective option.
Q2: How can I monitor the progress of my reaction?
A2: Several methods can be employed to monitor the reaction progress:
-
Coupled Enzyme Assay: A continuous spectrophotometric assay can be set up by coupling the production of ADP to the pyruvate kinase-lactate dehydrogenase system.[4] This allows for the real-time monitoring of NADH consumption at 340 nm.
-
Chromatographic Methods: At various time points, aliquots of the reaction mixture can be analyzed by HPLC or TLC to measure the formation of β-L-fucose 1-phosphate and the consumption of L-fucose and ATP.[5][11]
-
³¹P-NMR Spectroscopy: This technique can be used to directly observe the formation of the phosphorylated product.
Q3: What are the optimal storage conditions for β-L-fucose 1-phosphate?
A3: To ensure stability, β-L-fucose 1-phosphate should be stored at -20°C or below.[] It is advisable to store it as a solid or in a neutral to slightly alkaline buffer to prevent hydrolysis.[8] For long-term storage, lyophilization is a good option.
Q4: Can other nucleotide triphosphates be used as the phosphate donor instead of ATP?
A4: While ATP is the most common and generally the most efficient phosphate donor for fucokinase, some studies may investigate the enzyme's specificity with other nucleotide triphosphates (e.g., GTP, CTP, UTP). However, the activity with other donors is typically significantly lower. It is essential to consult the enzyme's characterization data or perform preliminary experiments to determine its nucleotide specificity.
Q5: Are there alternative enzymatic routes to synthesize L-fucose 1-phosphate?
A5: While fucokinase is the primary enzyme for the direct phosphorylation of L-fucose, other multi-enzyme cascade reactions can lead to the formation of fucose 1-phosphate derivatives. For instance, L-fuculose-1-phosphate can be synthesized via an aldolase-catalyzed reaction, although this is a different isomer.[13] There are also bifunctional enzymes, such as L-fucokinase/GDP-L-fucose pyrophosphorylase from Bacteroides fragilis and Arabidopsis, that catalyze both the phosphorylation of L-fucose and the subsequent conversion to GDP-L-fucose.[4][10]
IV. Experimental Protocols
A. Standard Protocol for β-L-Fucose 1-Phosphate Synthesis
This protocol provides a starting point for the enzymatic synthesis. Optimization may be required based on the specific fucokinase used.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components to the indicated final concentrations:
-
50 mM HEPES buffer, pH 7.5
-
10 mM L-fucose
-
15 mM ATP
-
20 mM MgCl₂
-
Recombinant Fucokinase (e.g., 0.1 - 1 µg/µL, to be optimized)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. For larger scale reactions or to monitor progress, take aliquots at different time points.
-
-
Reaction Termination:
-
Stop the reaction by heating at 95°C for 5 minutes to denature the enzyme.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
Analyze the supernatant for the presence of β-L-fucose 1-phosphate using HPLC or TLC.
-
B. Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
V. References
-
Fucokinase - Wikipedia. Wikipedia. [Link]
-
The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. Ishihara H, Massaro DJ, Heath EC. J Biol Chem. 1968 Mar 25;243(6):1103-9. [Link]
-
Enzymatic synthesis of L-fucose and L-fucose analogs. Fessner, W.-D., & Schneider, A. (2004). U.S. Patent No. 6,713,287. Washington, DC: U.S. Patent and Trademark Office.
-
L-Fucose Biosynthesis Efficiency Enhanced via Metabolic Engineering Strategies. (2025). Chinese Academy of Sciences. [Link]
-
Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase. Chang, Y. C., et al. (2017). Journal of Biological Chemistry, 292(7), 2745-2756. [Link]
-
L-Fucose Biosynthesis Efficiency Enhanced Using Metabolic Engineering Strategies. (2025). Hefei Institutes of Physical Science. [Link]
-
Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation. Ng, B. G., et al. (2018). American Journal of Human Genetics, 103(6), 1030–1037. [Link]
-
Identification of human L-fucose kinase amino acid sequence. Körner, C., et al. (1998). FEBS Letters, 441(3), 375-378. [Link]
-
FCSK - L-fucose kinase - Homo sapiens (Human). UniProt. [Link]
-
The biological significance of substrate inhibition: a mechanism with diverse functions. Reed, M. C., Lieb, A., & Nijhout, H. F. (2010). Journal of mathematical biology, 60(3), 417–433. [Link]
-
Substrate inhibition of phosphofructokinase II (encoded by pfkB) from E. coli. ResearchGate. [Link]
-
A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis. Kotake, T., et al. (2008). The Journal of biological chemistry, 283(21), 14527–14535. [Link]
-
L-fuculokinase-catalyzed phosphorylation and its use for the straightforward synthesis of L-fuculose-1-phosphate. ResearchGate. [Link]
-
Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
EC 2.7.1.52 - Fucokinase. IUBMB. [Link]
-
The biological significance of substrate inhibition: A mechanism with diverse functions. Reed, M. C., Lieb, A., & Nijhout, H. F. (2015). BioEssays, 37(11), 1233-1239. [Link]
-
KEGG ENZYME: 2.7.1.52. Kanehisa Laboratories. [Link]
-
Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. MPG.PuRe. [Link]
-
A spoonful of L-fucose—an efficient therapy for GFUS-CDG, a new glycosylation disorder. Al-Deri, N., et al. (2021). EMBO molecular medicine, 13(10), e14232. [Link]
-
Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. van der Vlag, R., et al. (2021). Chemistry (Weinheim an der Bergstrasse, Germany), 27(14), 4022–4028. [Link]
-
Fucose 1-phosphate (HMDB0001265). Human Metabolome Database. [Link]
-
Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. ResearchGate. [Link]
-
Characterisation of kinetics, substrate inhibition and product activation by AMP of bifunctional ADP-dependent glucokinase/phosphofructokinase from Methanococcus maripaludis. Guixe, V., et al. (2022). The FEBS journal, 289(20), 6296–6312. [Link]
-
Process for making l-fucose. (2020). Google Patents.
-
An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Uozumi, N., et al. (1996). Journal of chromatography. B, Biomedical applications, 679(1-2), 1–7. [Link]
Sources
- 1. Fucokinase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. EC 2.7.1.52 [iubmb.qmul.ac.uk]
- 4. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 2.7.1.52 [genome.jp]
- 7. sites.duke.edu [sites.duke.edu]
- 8. echemi.com [echemi.com]
- 9. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]
Technical Support Center: Synthetic β-L-Fucose 1-Phosphate
Welcome to the technical support center for synthetic β-L-fucose 1-phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and use of this important sugar phosphate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in β-L-Fucose 1-Phosphate Synthesis and Analysis
The synthesis of β-L-fucose 1-phosphate, while a well-established process, can present several challenges that manifest as impurities in the final product. These impurities can significantly impact downstream applications, such as the enzymatic synthesis of GDP-L-fucose. This section provides a structured approach to identifying and resolving these common issues.
Table 1: Problem, Probable Cause, and Recommended Solution
| Observed Problem | Probable Cause (Common Impurity) | Recommended Solution & Rationale |
| Inconsistent or low yield in GDP-L-fucose synthesis | α-L-fucose 1-phosphate (anomeric impurity) | Optimize Phosphorylation Reaction Time: In chemical syntheses like the MacDonald procedure, shorter reaction times favor the formation of the β-anomer. Analytical Verification: Use HPLC with a suitable column (e.g., anion-exchange) to resolve and quantify the anomeric ratio.[1][2] Rationale: The enzyme GDP-L-fucose pyrophosphorylase is stereospecific for the β-anomer.[3] The presence of the α-anomer will lead to an overestimation of the true substrate concentration, resulting in lower than expected yields. |
| Unexpected peaks in ¹H or ³¹P NMR spectra | Residual Protecting Groups or By-products | Thorough Deprotection and Purification: Ensure complete removal of protecting groups (e.g., acetates, benzyls) by following established deprotection protocols and monitoring by TLC or NMR. Purification: Employ ion-exchange chromatography to separate the charged β-L-fucose 1-phosphate from neutral or less charged organic impurities. Rationale: Remnant protecting groups or their by-products can interfere with subsequent enzymatic reactions and complicate spectral analysis. |
| High background signal in enzymatic assays | Inorganic Phosphate (Pi) from Hydrolysis | pH Control and Proper Storage: Store the product at -20°C or below and in a slightly alkaline buffer to minimize hydrolysis. Avoid prolonged exposure to acidic conditions.[4] Quantification of Pi: Use a colorimetric assay (e.g., molybdate-based) to quantify inorganic phosphate contamination. Rationale: The phosphate ester bond is susceptible to hydrolysis, especially under acidic conditions.[4] Free phosphate can act as a competitive inhibitor in some enzymatic systems. |
| Poor solubility or inconsistent sample weight | Residual Salts (e.g., Sodium, Cyclohexylammonium) | Desalting/Salt Exchange: Use size-exclusion chromatography or dialysis to remove excess salts. For specific applications, consider converting the salt form (e.g., from cyclohexylammonium to sodium) using ion-exchange chromatography. Rationale: High salt concentrations can affect enzyme activity and lead to inaccurate measurements of the active compound's concentration. |
| Broad or overlapping peaks in HPLC chromatogram | Multiple Positional Isomers of Fucose Phosphate | Optimize Phosphorylation Selectivity: Employ regioselective phosphorylation methods or use protecting groups to direct phosphorylation to the anomeric hydroxyl group. High-Resolution Chromatography: Use advanced HPLC columns and gradient methods to attempt separation of positional isomers.[5] Rationale: Non-selective phosphorylation can lead to a mixture of fucose monophosphates, which may be difficult to separate and will reduce the yield of the desired 1-phosphate isomer. |
Experimental Protocols: Identification and Quantification of Impurities
To maintain the scientific integrity of your research, it is crucial to have robust analytical methods to identify and quantify potential impurities. Below are detailed protocols for the most common analytical techniques.
Protocol 1: HPLC Analysis for Anomeric Purity
This method is designed to separate and quantify the α and β anomers of L-fucose 1-phosphate.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Column: A high-performance anion-exchange column (e.g., Dionex CarboPac™ series) is recommended for optimal separation of sugar phosphates.[1]
-
Mobile Phase: A gradient of a suitable salt solution (e.g., sodium perchlorate or sodium acetate) in a slightly alkaline buffer (e.g., sodium hydroxide).
-
Sample Preparation: Dissolve the synthetic β-L-fucose 1-phosphate sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the eluent at a suitable wavelength (if UV active) or using a CAD.
-
Data Analysis: Integrate the peak areas for the α and β anomers. The anomeric purity is calculated as the percentage of the β-anomer peak area relative to the total peak area of both anomers.
Diagram 1: Workflow for Anomeric Purity Analysis
Caption: Workflow for HPLC-based anomeric purity assessment.
Protocol 2: ³¹P NMR for Identification and Quantification of Phosphorus-Containing Impurities
³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing species without the need for derivatization.[6][7][8]
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer with a phosphorus probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of D₂O. Add a known amount of an internal standard (e.g., triphenyl phosphate) if quantification is desired.
-
Acquisition Parameters:
-
Observe nucleus: ³¹P
-
Decoupling: Proton decoupled (¹H-decoupled)
-
Reference: Set the chemical shift of an external 85% H₃PO₄ standard to 0 ppm.[9]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei being analyzed to ensure accurate integration for quantification.
-
-
Data Analysis:
-
Identification: Compare the chemical shifts of the observed signals to known values. β-L-fucose 1-phosphate will have a characteristic chemical shift. Inorganic phosphate will appear as a sharp singlet, and other organophosphate impurities will have distinct chemical shifts.[10]
-
Quantification: Integrate the signals of interest and the internal standard. The amount of each species can be calculated based on the integral values and the known amount of the internal standard.
-
Diagram 2: Logic for ³¹P NMR Spectral Interpretation
Caption: Decision tree for analyzing ³¹P NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to control for in synthetic β-L-fucose 1-phosphate and why?
The most critical impurity is the α-anomer of L-fucose 1-phosphate. This is because the primary downstream application for β-L-fucose 1-phosphate is as a substrate for GDP-L-fucose pyrophosphorylase (FPGT) to produce GDP-L-fucose.[3][11] This enzyme is highly stereospecific and will not process the α-anomer. The presence of α-L-fucose 1-phosphate will therefore lead to an inaccurate quantification of the active substrate, resulting in lower-than-expected yields in the synthesis of GDP-L-fucose and subsequent fucosylation reactions.[12]
Q2: My final product shows a significant amount of unreacted L-fucose. What went wrong?
The presence of a significant amount of unreacted L-fucose suggests an incomplete phosphorylation reaction. This can be due to several factors:
-
Inactive Phosphorylating Agent: The phosphorylating agent (e.g., phosphoramidite reagents, polyphosphoric acid) may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or stoichiometry of reagents may not have been optimal.
-
Presence of Water: In chemical synthesis, the presence of water can quench the phosphorylating agent, leading to incomplete reactions.
-
Inefficient Purification: The purification method, typically ion-exchange chromatography, may not have been effective in separating the uncharged L-fucose from the charged fucose 1-phosphate.[13][14][15]
Q3: How does the presence of residual salts affect my experiments?
Residual salts, such as sodium chloride or cyclohexylammonium salts, can have several detrimental effects:
-
Inaccurate Mass Determination: Salts contribute to the overall mass of the product, leading to an overestimation of the amount of β-L-fucose 1-phosphate. This will result in incorrect concentrations when preparing solutions.
-
Enzyme Inhibition: High salt concentrations can inhibit the activity of downstream enzymes like GDP-L-fucose pyrophosphorylase.
-
Altered Solubility: The presence of different salt forms can affect the solubility of the product in various buffer systems.
-
Interference in Analytical Techniques: High salt concentrations can interfere with techniques like mass spectrometry and can cause peak broadening in HPLC.
Q4: Can I use my sample if it contains a small amount of inorganic phosphate?
The impact of inorganic phosphate (Pi) depends on the specific downstream application. In the synthesis of GDP-L-fucose, the reaction produces pyrophosphate (PPi), which is often cleaved to Pi by inorganic pyrophosphatase to drive the reaction forward.[16] In this context, a small initial amount of Pi may be tolerated. However, in other enzymatic assays where phosphate is a product or an inhibitor, even small amounts of contaminating Pi can significantly affect the results. It is always best to quantify the amount of Pi present and assess its potential impact on your specific experiment.
Q5: What is the best way to store synthetic β-L-fucose 1-phosphate to ensure its stability?
To ensure long-term stability, β-L-fucose 1-phosphate should be stored as a lyophilized powder at -20°C or below . The phosphate ester bond is susceptible to hydrolysis, a process that is accelerated by acidic conditions and elevated temperatures.[4] If stored in solution, use a slightly basic buffer (pH 7.5-8.0) and store in frozen aliquots to minimize freeze-thaw cycles.
References
- Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. (2025).
- Sosicka, P., et al. (n.d.). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]
- Owsik, I., et al. (n.d.). Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose.
- Synthesis of the l-fucosyl phosphate donor 7 and l-fucose acceptor 9. (n.d.).
- Li, P. P. (2015).
- US2299783A - Treatment of sugar solutions. (n.d.).
- 31 Phosphorus NMR. (n.d.). University of Ottawa. [Link]
- Sosicka, P., et al. (n.d.). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. [Link]
- Ion-exchange purification of fucoidans. (2020). Protocols.io. [Link]
- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]
- Wang, C., et al. (2020). Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides.
- Dai, Y., et al. (n.d.). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells.
- 31-P NMR SPECTROSCOPY. (n.d.). Slideshare. [Link]
- Anion-exchange high-performance liquid chromatographic analysis of inositol phosph
- Owsik, I., et al. (n.d.). Interplay between de novo and salvage pathways of GDP-fucose synthesis.
- Nakashima, T., et al. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate.
- CN102993241A - Preparation method of L-fucose analogues. (n.d.).
- Sosicka, P., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]
- Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. (2025).
- Fucose-1-phosphate guanylyltransferase. (n.d.). Wikipedia. [Link]
- van der Vlag, R., et al. (n.d.). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates.
- Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosph
- Pohler, E., et al. (n.d.). Precipitation of Inorganic Salts in Mitochondrial Matrix.
- Li, Y., et al. (n.d.). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis.
- O-linked fucose glycosylation pathway: identification and characterization of a uridine diphosphoglucose: fucose-β1,3-glucosyltransferase activity from Chinese hamster ovary cells. (n.d.). Glycobiology. [Link]
- Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection. (n.d.). PubMed. [Link]
- Purification and characterization of the L-fucose transporter. (n.d.). PubMed. [Link]
- de Jong, T. R., et al. (2021). Fluorinated rhamnosides inhibit cellular fucosylation.
- Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. (2025).
- ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPH
- Identification of a GDP-L-fucose:polypeptide fucosyltransferase and enzymatic addition of O-linked fucose to EGF domains. (n.d.). PubMed. [Link]
- Becker, D. J., & Lowe, J. B. (n.d.). Biological functions of fucose in mammals.
- Effect of phosphate salts concentrations, supporting electrolytes, and calcium phosphate salt precipitation on the pH of phosphate buffer solutions. (2025).
- Total dissolved solids. (n.d.). Wikipedia. [Link]
- REMOVAL OF PHOSPHATE BY ION EXCHANGE RESIN: KINETIC AND THERMODYNAMIC STUDY. (n.d.). Rasayan Journal of Chemistry. [Link]
- Fucosylation-Mediated Suppression of Lipid Droplet Accumulation Induced by Low-Level L-Fucose Administration in 3T3-L1 Adipocytes. (2025).
- Zhao, Y., et al. (2025). l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits.
- Sodium. (n.d.). Wikipedia. [Link]
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- 4. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pnas.org [pnas.org]
Technical Support Center: Fucokinase & Beta-L-Fucose 1-Phosphate Production
Welcome to the technical support center for fucokinase applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing fucokinase activity and maximizing the production of beta-L-fucose 1-phosphate.
Section 1: Fucokinase Fundamentals & Core Concepts
This section addresses foundational questions about the enzyme and the reaction it catalyzes.
FAQ 1: What is fucokinase and what is its biological role?
Fucokinase (EC 2.7.1.52) is a phosphotransferase enzyme. Its primary role is to catalyze the phosphorylation of L-fucose at the anomeric position, a critical step in the fucose salvage pathway.[1][2] In this pathway, free L-fucose, derived from dietary sources or the breakdown of cellular glycoproteins and glycolipids, is converted into a usable form.[3] The enzyme specifically uses ATP as the phosphate donor to produce this compound and ADP.[4][5] This product, this compound, is a crucial intermediate for the synthesis of guanosine diphosphate (GDP)-L-fucose, the universal donor substrate for all fucosyltransferase enzymes in glycosylation pathways.[6][7]
FAQ 2: What are the essential components for a fucokinase reaction?
A successful fucokinase reaction requires several key components. The absence or sub-optimal concentration of any of these can lead to failed or inefficient reactions.
| Component | Role in Reaction | Typical Starting Concentration |
| Fucokinase Enzyme | The biological catalyst. | 0.1 - 2 µM |
| L-Fucose | The primary substrate to be phosphorylated. Fucokinase specifically utilizes the β-anomer.[5] | 1 - 10 mM |
| ATP | The phosphate donor and energy source for the reaction. | 1.2 - 2x molar excess of L-fucose |
| Divalent Cations (Mg²⁺) | Essential cofactor for ATP binding and catalytic activity.[3][8] | 2 - 10 mM |
| Buffer System | Maintains optimal pH for enzyme activity and stability. | 50 - 100 mM (e.g., Tris-HCl, HEPES) |
| Temperature | Influences reaction rate and enzyme stability. | 25 - 37°C |
Section 2: Recombinant Fucokinase: Expression & Purification Guide
Producing high-quality, active fucokinase is the first critical step. Most researchers will utilize a recombinant expression system, typically E. coli.
Workflow: From Gene to Purified Enzyme
The following diagram outlines the standard workflow for producing recombinant fucokinase.
Troubleshooting: Expression & Purification
Q: My fucokinase expression is very low or undetectable on SDS-PAGE. What went wrong?
-
A1: Codon Usage: The fucokinase gene from your source organism (e.g., human, pig) may contain codons that are rare in E. coli. This can stall translation. Solution: Synthesize the gene with codons optimized for E. coli expression.
-
A2: Induction Conditions: IPTG concentration, induction temperature, and duration are critical variables. High temperatures (37°C) can sometimes lead to protein misfolding and aggregation rather than high soluble expression. Solution: Try optimizing induction by lowering the temperature to 16-20°C and extending the induction time to 16-20 hours.[9] Also, test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM).
-
A3: Plasmid Integrity: Ensure your expression plasmid is correct via sequencing before transforming it into your expression strain.[9]
Q: I see a strong band at the correct molecular weight, but it's all in the insoluble (pellet) fraction after lysis. How can I improve solubility?
-
A1: Lower Expression Temperature: As mentioned above, reducing the induction temperature (e.g., 16-20°C) is the most effective method to slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[9]
-
A2: Fusion Tags: Using a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly enhance the solubility of the target protein.[10]
-
A3: Lysis Buffer Composition: Ensure your lysis buffer contains additives that promote stability, such as 10% glycerol and a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).
Q: My purified fucokinase has low or no activity. What are the likely causes?
-
A1: Enzyme Instability: Fucokinase can be unstable, especially after purification.[6] Work quickly and keep the protein at 4°C at all times. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
A2: Missing Cofactors: Ensure that your purification and storage buffers do not contain chelating agents like EDTA, which can strip the essential divalent metal ions required for activity. If necessary, add 1-2 mM MgCl₂ to the final storage buffer.
-
A3: Incorrect Folding: If the protein contains disulfide bonds (less common for cytosolic kinases but possible), expression in a standard E. coli cytoplasm (a reducing environment) can prevent their formation. Solution: Consider expression in specialized E. coli strains (e.g., SHuffle, Origami) that have an oxidizing cytoplasm, or target the protein to the periplasm.[10]
Section 3: Fucokinase Activity Assay: Protocol & Troubleshooting
Accurately measuring fucokinase activity is essential for optimization. This section provides a common troubleshooting framework for enzyme assays.
Troubleshooting Logic for Fucokinase Assays
When an assay fails, a systematic approach is needed to identify the root cause.
Common Assay Problems & Solutions
Q: My standard curve looks good, but my enzyme samples show no signal.
-
A: Enzyme Inactivity or Inhibition. This is the most common cause. The enzyme may have been inactivated during storage or purification.[6] Alternatively, a contaminant from the purification process (e.g., high imidazole concentration) or the sample buffer could be inhibiting the reaction.
-
Solution 1 (Validate Enzyme): Test a fresh aliquot of enzyme that has not been freeze-thawed multiple times. If possible, test a control batch of enzyme known to be active.
-
Solution 2 (Check for Inhibitors): Dialyze the enzyme into the final reaction buffer to remove potential inhibitors from the storage buffer. Sodium azide, often used as a preservative, can inhibit some enzymes and should be avoided.
-
Q: I'm seeing a high background signal in my "no enzyme" control wells.
-
A: Reagent Contamination or Non-enzymatic Reaction. One of your reagents may be contaminated with the product you are trying to detect, or the substrates may be reacting/degrading non-enzymatically under the assay conditions.
-
Solution 1 (ATP Purity): ATP can hydrolyze over time, releasing ADP or phosphate, which can interfere with certain coupled-assay detection methods. Prepare fresh ATP solutions from a high-quality powder for each experiment.
-
Solution 2 (Reagent Blanks): Systematically omit each component (ATP, L-fucose, MgCl₂) from the reaction mixture to pinpoint which one is contributing to the background signal.[11]
-
Q: My reaction rate is initially fast but then quickly plateaus, even with plenty of substrate.
-
A1: Substrate Inhibition. This is a known phenomenon for many kinases, where at very high concentrations, a substrate (often ATP) can bind to the enzyme in a non-productive way, inhibiting the reaction.[12][13] Solution: Perform a substrate titration curve for both L-fucose and ATP to find the optimal concentration range. You may find that lowering the ATP concentration actually increases the overall product yield.
-
A2: Product Inhibition. The product, this compound or ADP, may be inhibiting the enzyme's activity as it accumulates. Solution: Measure initial reaction rates (e.g., within the first 10-15 minutes) where the product concentration is still low. For large-scale production, a system to remove the product as it is formed may be necessary.
-
A3: Enzyme Instability. The enzyme may not be stable under the chosen assay conditions (e.g., non-optimal pH or temperature) and is denaturing over the course of the reaction.[6][14] Solution: Re-evaluate the stability of the enzyme under different buffer, pH, and temperature conditions.
Section 4: Optimizing this compound Production
This section focuses on strategies to move from detectable activity to high-yield production.
Key Optimization Parameters
| Parameter | Scientific Rationale | Recommended Action |
| pH | Fucokinase activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site crucial for substrate binding and catalysis.[14][15] | Empirically test a range of pH values (e.g., 6.5 to 9.0) using different buffering systems (e.g., HEPES, Tris) to find the optimum for your specific enzyme. |
| Temperature | Reaction rates generally increase with temperature up to an optimum, after which the enzyme begins to denature and lose activity rapidly.[14] | Test a temperature range (e.g., 20°C, 25°C, 30°C, 37°C, 42°C) to find the best balance between reaction rate and enzyme stability over the desired reaction time. |
| Metal Ion Concentration | Divalent cations like Mg²⁺ are essential cofactors, but their concentration can be critical. Insufficient levels will limit activity, while excessively high levels can sometimes be inhibitory.[3][8] | Titrate the concentration of MgCl₂ (e.g., from 1 mM to 20 mM) while keeping ATP and L-fucose concentrations constant to find the optimal level. |
| Substrate Concentrations | While higher substrate levels can increase reaction rates, fucokinase may be subject to substrate inhibition, particularly by ATP.[13] | Perform a matrix experiment, varying both L-fucose and ATP concentrations, to identify the optimal ratio and concentration range that maximizes product formation without causing significant inhibition. |
Section 5: Product Analysis & Purification
After the reaction, you must be able to quantify and purify the this compound.
Q: How can I confirm the production of this compound and quantify the yield?
-
A: High-Performance Liquid Chromatography (HPLC) is a robust method. Anion-exchange chromatography is particularly effective for separating the negatively charged phosphate product from the uncharged L-fucose substrate. Quantification can be achieved by comparing the peak area to a standard curve generated with a purified this compound standard.[16]
-
A: Thin Layer Chromatography (TLC) can be a suitable, lower-cost alternative for qualitative analysis and reaction monitoring.[17] By running a sample of the reaction mixture alongside standards for L-fucose and this compound, you can visually track the conversion of substrate to product.
-
A: Coupled Enzyme Assays: For quantification, you can use a secondary enzyme that specifically acts on this compound. For example, coupling the reaction to GDP-L-fucose pyrophosphorylase and measuring the consumption of GTP or the production of pyrophosphate can provide an indirect measure of your product.
Q: What is a recommended method for purifying the this compound product?
-
A: Anion-Exchange Chromatography is the preferred method. At neutral pH, the phosphate group on your product gives it a net negative charge, allowing it to bind to an anion-exchange resin. The unreacted L-fucose will not bind and can be washed away. The bound this compound can then be eluted using a salt gradient (e.g., NaCl or ammonium bicarbonate). The collected fractions can be analyzed for purity and the salt can be removed by lyophilization or dialysis.
Section 6: Protocol Example
Step-by-Step Protocol: Small-Scale Fucokinase Activity Assay
This protocol is a starting point for assessing the activity of a purified fucokinase sample.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.
-
Substrate Stock (100 mM L-Fucose): Prepare in deionized water.
-
Substrate Stock (100 mM ATP): Prepare in deionized water, adjust pH to ~7.0 with NaOH, and store in aliquots at -20°C.
-
Enzyme Dilution: Dilute purified fucokinase to a working concentration (e.g., 10 µM) in Assay Buffer. Keep on ice.
-
Stop Solution: 0.1 M EDTA (to chelate Mg²⁺ and stop the reaction).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 100 µL reaction:
-
50 µL of 2x Assay Buffer (100 mM Tris, 20 mM MgCl₂)
-
10 µL of 100 mM L-Fucose (Final: 10 mM)
-
12 µL of 100 mM ATP (Final: 12 mM)
-
18 µL of deionized water
-
-
Prepare a "No Enzyme" control tube with the same components.
-
-
Initiate the Reaction:
-
Pre-warm the reaction tubes to 37°C for 5 minutes.
-
To start the reaction, add 10 µL of the diluted fucokinase to the sample tubes and 10 µL of enzyme dilution buffer to the control tube.
-
Mix gently and incubate at 37°C.
-
-
Time Points & Quenching:
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 20 µL aliquot from the reaction and immediately add it to a separate tube containing 5 µL of Stop Solution. This will quench the reaction.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or your chosen detection method to determine the concentration of this compound produced over time. The initial rate can be calculated from the linear portion of the product formation curve.
-
References
- Park, S. H., et al. (2013). Crystallization, preliminary X-ray crystallographic and cryo-electron microscopy analysis of a bifunctional enzyme fucokinase/l-fucose-1-P-guanylyltransferase from Bacteroides fragilis.
- Jeon, E. Y., et al. (2021). Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme.
- Li, L., et al. (2020). Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy.
- OmicsOnline. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. OmicsOnline. [Link]
- Zeitler, R., et al. (1997). Inhibition of L-fucokinase from rat liver by L-fucose analogues in vitro. Journal of Enzyme Inhibition, 11(4), 265-73. [Link]
- Ng, B. G., et al. (2018). Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation. The American Journal of Human Genetics, 103(6), 1030–1037. [Link]
- Wikipedia. (n.d.). Fucokinase. Wikipedia. [Link]
- Yoshino, M., & Murakami, K. (2015). Analysis of the substrate inhibition of complete and partial types.
- Liu, Z., et al. (2025). Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy. Journal of Agricultural and Food Chemistry. [Link]
- Biochemistry & Physiology: Open Access. (n.d.). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
- Han, Y., & Jiang, J. (2021). Expression and purification of fused kinase from insect cells for in vitro kinase assay. STAR protocols, 2(1), 100376. [Link]
- Liu, Z., et al. (2025). Optimization of l‑Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy. Journal of Agricultural and Food Chemistry. [Link]
- Zhang, Y., et al. (2022). Research progress on the functions, preparation and detection methods of l-fucose. Food Science and Human Wellness, 11(4), 745-753. [Link]
- Carpenter, J. F., & Hand, S. C. (1986). Temperature and phosphate effects on allosteric phenomena of phosphofructokinase from a hibernating ground squirrel (Spermophilus lateralis). Journal of Comparative Physiology B, 156(5), 725-32. [Link]
- Ghalambor, M. A., & Heath, E. C. (1966). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure.
- Reed, M. C., et al. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. FEBS Letters, 589(24 Pt A), 3777-82. [Link]
- Gáspári, Z., et al. (2023). Hydrolytic Mechanism of a Metalloenzyme Is Modified by the Nature of the Coordinated Metal Ion. International Journal of Molecular Sciences, 24(14), 11671. [Link]
- Wikipedia. (n.d.).
- Ju, S., et al. (2004). Human 1-D-myo-Inositol-3-phosphate Synthase Is Functional in Yeast.
- Kilker, R. D., & Serif, G. S. (1979). Fucokinase, its anomeric specificity and mechanism of phosphate group transfer. Biochimica et Biophysica Acta, 570(2), 274-81. [Link]
- Google Patents. (n.d.). L-fucose quantification method.
- Páez, R., et al. (2000). Stabilization of a freeze-dried recombinant streptokinase formulation without serum albumin. Die Pharmazie, 55(4), 289-92. [Link]
- Human Metabolome Database. (n.d.).
- Han, Y., & Jiang, J. (2021). Expression and purification of fused kinase from insect cells for in vitro kinase assay. STAR protocols, 2(1), 100376. [Link]
- Omidiji, O., et al. (2005). Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase. Journal of Biochemistry and Molecular Biology, 38(6), 697-701. [Link]
- Malik, A. (2016). Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli. Applied Microbiology and Biotechnology, 100(15), 6591-601. [Link]
- Ng, B. G., et al. (2018). Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation. The American Journal of Human Genetics, 103(6), 1030–1037. [Link]
- Park, S. H., et al. (1998). Purification to apparent homogeneity and properties of pig kidney L-fucose kinase. The Journal of Biological Chemistry, 273(10), 5693-9. [Link]
- Karaffa, L., & Kubicek, C. P. (2017). The Role of Metal Ions in Fungal Organic Acid Accumulation. Applied Microbiology and Biotechnology, 101(19), 7093-7105. [Link]
- Okajima, T., et al. (2005). Reinvestigation of metal ion specificity for quinone cofactor biogenesis in bacterial copper amine oxidase. The Journal of Biological Chemistry, 280(37), 32418-25. [Link]
- Manoochehri, M., et al. (2024). Novel insight into FCSK‐congenital disorder of glycosylation through a CRISPR‐generated cell model. Molecular Genetics & Genomic Medicine, 12(5), e2445. [Link]
- Chateau, D., et al. (2025). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Journal of Oncology Pharmacy Practice. [Link]
- Manoochehri, M., et al. (2022). Congenital disorder of glycosylation with defective fucosylation 2 (FCSK gene defect): The third report in the literature with a mild phenotype. Molecular Genetics & Genomic Medicine, 10(11), e2055. [Link]
Sources
- 1. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification to apparent homogeneity and properties of pig kidney L-fucose kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement for Fucokinase [creative-enzymes.com]
- 4. Fucokinase - Wikipedia [en.wikipedia.org]
- 5. Fucokinase, its anomeric specificity and mechanism of phosphate group transfer [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization, preliminary X-ray crystallographic and cryo-electron microscopy analysis of a bifunctional enzyme fucokinase/l-fucose-1-P-guanylyltransferase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.duke.edu [sites.duke.edu]
- 14. omicsonline.org [omicsonline.org]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Storage and handling recommendations for beta-L-fucose 1-phosphate
Technical Support Center: Beta-L-fucose 1-phosphate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this critical reagent in your experiments. As a key intermediate in the synthesis of GDP-L-fucose, the stability and purity of this compound are paramount for successful outcomes in studies related to cancer, inflammation, and autoimmune disorders.[][2]
Section 1: Initial Receipt and General Information
Q1: What have I received and what is its primary application?
A1: You have received this compound (C₆H₁₃O₈P), a phosphorylated derivative of the deoxyhexose sugar L-fucose.[2] It is typically supplied as a stable, solid powder, often as a bis(cyclohexylammonium) salt to improve handling and stability.[3][4] Its principal role in biomedical research is as a substrate for GTP fucose pyrophosphorylase (GFPP) in the enzymatic synthesis of GDP-L-fucose, a vital nucleotide sugar required for fucosylation—the process of adding fucose to glycoconjugates.[][2][3] This makes it indispensable for research into glycosylation pathways.[2]
Q2: How should I inspect the product upon arrival?
A2: Upon receipt, visually inspect the container for any signs of damage. The product should be a white to off-white solid powder.[][3] Ensure the container is tightly sealed. The product is shipped on cold packs or dry ice to maintain its integrity; immediately transfer it to the recommended storage conditions upon arrival.
Section 2: Storage and Stability
Q3: What are the optimal long-term and short-term storage conditions?
A3: The stability of this compound is critically dependent on temperature. The phosphate ester bond is susceptible to hydrolysis, and microbial contamination can degrade the sugar.[5]
| Condition | Temperature | Form | Duration | Rationale |
| Long-Term | -20°C or below[][3] | Solid Powder | > 2 years[6] | Minimizes chemical hydrolysis and enzymatic degradation. Ensures maximum shelf-life. |
| Short-Term | 4°C | Solid Powder | < 4 weeks[6] | Acceptable for brief periods, but risk of degradation increases. |
| Working Solution | -20°C or -80°C | Aliquoted Solution | < 1 month | Prevents repeated freeze-thaw cycles which can degrade the molecule. |
Q4: My freezer failed and the solid compound was at room temperature for a day. Is it still usable?
A4: While not ideal, a brief period at room temperature in its solid, dry form is unlikely to cause significant degradation. Sugar phosphates are most labile to hydrolysis in aqueous solutions, particularly at acidic pH (around pH 4).[5] As a solid, the compound is more stable. However, for highly sensitive quantitative assays, it is best practice to qualify the material against a new, properly stored lot before proceeding.
Q5: Is this compound hygroscopic or light-sensitive?
A5: While specific data on hygroscopicity is limited, like many carbohydrates and phosphate salts, it is good practice to assume it is mildly hygroscopic. Store it in a tightly sealed container in a dry environment.[7][8][9] There is no evidence to suggest significant light sensitivity, but storing it in its original, often opaque, container is a sound precautionary measure.
Section 3: Solution Preparation and Handling
Q6: How do I properly prepare a stock solution of this compound?
A6: Preparing a stable, accurate stock solution is critical for reproducible results. The bis(cyclohexylammonium) salt form is soluble in water.[3]
Protocol: Preparation of a 50 mg/mL Aqueous Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a well-ventilated area, weigh the desired amount of powder using an analytical balance. Handle the powder carefully, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3][10]
-
Dissolution: Add the powder to a sterile, conical tube. Add your desired volume of high-purity, nuclease-free water (e.g., for a 50 mg/mL solution, add 1 mL of water to 50 mg of powder).
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
pH Check (Optional but Recommended): Sugar phosphates are most stable near neutral pH.[5] If your downstream application is sensitive to pH, check the solution's pH and adjust to ~7.0-7.5 with dilute NaOH or HCl if necessary.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C. This prevents waste and minimizes degradation from repeated freeze-thaw cycles.[5]
Q7: What personal protective equipment (PPE) should I use when handling this compound?
A7: Standard laboratory PPE is required. This includes:
-
Eye Protection: Safety goggles or a face shield should be worn to protect from splashes.[10]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[10]
-
Protective Clothing: A lab coat or long-sleeved shirt is recommended.[10]
-
Respiratory Protection: When handling the powder, a dust mask (e.g., N95) should be used to avoid inhalation.[3][10]
Section 4: Troubleshooting Experimental Issues
Q8: My enzymatic assay using this compound shows low or no activity. What could be the cause?
A8: This is a common issue that can stem from several factors related to the substrate, enzyme, or assay conditions.
Caption: Troubleshooting logic for low enzymatic activity.
Detailed Checklist:
-
Substrate Integrity: Was the stock solution prepared from a properly stored solid?[][3] Has the working aliquot undergone multiple freeze-thaw cycles?[5] If in doubt, prepare a fresh solution from the powder.
-
Enzyme Activity: Confirm that your enzyme (e.g., GFPP) is active and has been stored correctly. Run a positive control if possible.
-
Cofactors: Many enzymes that utilize sugar phosphates require divalent cations. For instance, GFPP requires magnesium ions (Mg²⁺) for optimal activity.[2][11] Ensure all necessary cofactors are present at the correct concentration in your reaction buffer.
-
Assay Conditions: Verify the pH, temperature, and incubation time are optimal for your specific enzyme.[12][13] Incorrect buffer conditions can dramatically reduce or eliminate enzyme function.
-
Pipetting Accuracy: When using small volumes, pipetting errors can significantly impact substrate concentration. Ensure your pipettes are calibrated.[12]
Q9: I see batch-to-batch variability in my results. How can I minimize this?
A9: Batch-to-batch variability can be frustrating. Here is a workflow to ensure consistency.
Caption: Workflow for qualifying a new lot of reagent.
To minimize variability, always qualify a new lot. Prepare a stock solution and run a standard assay comparing its performance directly against a small, reserved amount of your previous, trusted lot. If the results are comparable (e.g., within 10% of each other), you can confidently proceed with the new batch for all future experiments.
References
- Safety Precautions When Handling the Phosphate Series. (2025). Blog.
- CAS 16562-59-7 β-L-Fucose-1-phosphate. BOC Sciences.
- Phosphate handling & safety precaution. Slideshare.
- β-L-Fucopyranosyl phosphate SDS, 28553-11-9 Safety Data Sheets. ECHEMI.
- What You Need to Know: Safety & Handling of Phosphates. (2025). YouTube.
- PHOSPHATE STANDARD - Safety Data Sheet. (2025). ChemicalBook.
- Safety Data Sheet PHOSPHATE COMPOSE. Unknown Source.
- (In)Stability? of sugar phosphates. ECHEMI.
- Sugar phosphates – Knowledge and References. Taylor & Francis.
- Sugar phosphates. Wikipedia.
- Buy this compound | 28553-11-9. (2023). Smolecule.
- Sugar-Phosphate Toxicities. PubMed Central - NIH.
- β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98%. Sigma-Aldrich.
- l-fucose - assay procedure. Megazyme.
- The Metabolism of l-Fucose. (2025). ResearchGate.
- Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering. (2020). NIH.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
- β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98%. Sigma-Aldrich.
- β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt | CAS 40591-57-9. SCBT.
- Phosphorylation. Wikipedia.
- Phosphorylation and Reduction reactions of Monosaccharides. (2024). YouTube.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- This compound | C6H13O8P | CID 65369. PubChem - NIH.
- Showing metabocard for Fucose 1-phosphate (HMDB0001265). Unknown Source.
- How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria. PubMed Central - NIH.
- Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. (2019). NIH.
- Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase. (2023). Biochemistry.
- L-Fucose Assay Kit. Megazyme.
- ATP hydrolysis: Transfer of a phosphate group. Khan Academy.
- An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. PubMed.
Sources
- 2. Buy this compound | 28553-11-9 [smolecule.com]
- 3. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. xinyachemical.com [xinyachemical.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of β-L-Fucose 1-Phosphate Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for β-L-fucose 1-phosphate and its salts. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Foundational Knowledge - Understanding the Core Problem
This section addresses the fundamental properties of β-L-fucose 1-phosphate that govern its behavior in solution.
Q1: What is β-L-fucose 1-phosphate, and why is its solubility a critical experimental parameter?
β-L-fucose 1-phosphate is a key phosphorylated monosaccharide. It serves as a metabolic intermediate in the "salvage pathway" for fucosylation, a crucial type of protein glycosylation. In this pathway, free fucose is first phosphorylated by a fucokinase to form β-L-fucose 1-phosphate. Subsequently, the enzyme fucose-1-phosphate guanylyltransferase (or GDP-L-fucose pyrophosphorylase) converts it into GDP-L-fucose, the universal fucose donor for all fucosyltransferase enzymes in the cell.
Experimental Impact: The solubility of β-L-fucose 1-phosphate is paramount because it is often used as a substrate in enzymatic assays to study fucosylation pathways or screen for inhibitors. Inaccurate concentrations due to poor solubility can lead to flawed kinetic data, unreliable screening results, and non-reproducible experiments.
Q2: What fundamental factors control the solubility of phosphate-containing compounds like β-L-fucose 1-phosphate?
The solubility of any phosphate salt is a delicate balance of several factors. Understanding these allows for systematic troubleshooting.
-
Counter-ion (Cation): This is often the most significant factor. The phosphate anion (PO₄³⁻) carries a high negative charge, leading to strong electrostatic attractions within a crystal lattice. To dissolve, the energy released when water molecules hydrate the ions must overcome this lattice energy.
-
Highly Soluble: Salts with monovalent alkali metal cations (e.g., Sodium, Potassium) or ammonium (NH₄⁺) are generally very soluble in water.
-
Poorly Soluble: Salts with divalent or trivalent metal cations (e.g., Calcium, Magnesium, Iron) are typically insoluble or sparingly soluble.
-
-
pH of the Solution: The protonation state of the phosphate group is highly pH-dependent. Phosphoric acid is triprotic with pKa values around 2.1, 7.2, and 12.4. In acidic conditions (below pH ~6), the more protonated forms (H₂PO₄⁻ and H₃PO₄) dominate. These less-charged species can lead to increased solubility compared to the highly charged PO₄³⁻ anion prevalent in alkaline conditions. Consequently, most phosphate salts become more soluble as the pH decreases.
-
Temperature: For many salts, solubility increases with temperature, as the added thermal energy helps to break apart the crystal lattice. However, the effect can vary between specific salts.
-
Solvent Composition: The polarity of the solvent is crucial. While water is the primary solvent for biological experiments, the addition of organic co-solvents can alter solubility, though this can also negatively impact the stability of buffers and biomolecules.
Q3: What are the common salt forms of β-L-fucose 1-phosphate, and how do their solubilities compare?
β-L-fucose 1-phosphate is most commonly supplied as a bis(cyclohexylammonium) salt for improved stability as a solid powder. However, other salt forms can be prepared for enhanced aqueous solubility.
| Salt Form | Molecular Weight (Approx.) | Reported/Expected Aqueous Solubility | Comments & Considerations |
| bis(Cyclohexylammonium) Salt | 442.48 g/mol | Soluble to 50 mg/mL in H₂O. | Most common commercial form. Good solid-state stability. May require pH adjustment for complete dissolution in certain buffers. |
| Sodium (Na⁺) Salt | ~288.10 g/mol (di-sodium) | High. Generally, sodium phosphate salts are very soluble. | Can be prepared from other salt forms. Ideal for many biological assays where sodium ions are well-tolerated. |
| Potassium (K⁺) Salt | ~320.26 g/mol (di-potassium) | High. Potassium phosphate salts are known for their high solubility. | Excellent choice for high-concentration stock solutions. Preferred in intracellular-like buffers. |
| Free Acid | 244.14 g/mol | Moderate to Low. Solubility is predicted to be ~34.2 g/L, but highly pH-dependent. | Unstable for long-term storage due to susceptibility to hydrolysis, especially at low pH. |
Section 2: Troubleshooting Guide for Common Experimental Scenarios
This section provides actionable steps for specific problems you may encounter in the lab.
Scenario A: Difficulty Dissolving Commercial β-L-Fucose 1-Phosphate Salt
Q4: My β-L-fucose 1-phosphate bis(cyclohexylammonium) salt is not fully dissolving in my neutral (pH 7.4) buffer. What steps should I take?
This is a common issue. The cyclohexylammonium counter-ions can sometimes hinder rapid dissolution in buffered systems. Follow this systematic workflow to achieve complete solubilization.
Experimental Protocol: Standard Solubilization of β-L-Fucose 1-Phosphate bis(Cyclohexylammonium) Salt
-
Start Concentrated: Begin by adding your desired volume of buffer to the solid powder, but aim for a volume that is only 50-75% of your final target volume. This maintains a higher concentration gradient to facilitate dissolution.
-
Gentle Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for remaining particulate matter.
-
Apply Gentle Heat (Optional & Cautious): If solids persist, warm the solution in a water bath set to 30-37°C for 5-10 minutes. Do not exceed 40°C to minimize any risk of hydrolysis. Vortex again during and after warming.
-
Utilize Sonication: If the solution is still not clear, place the vial in a bath sonicator for 5-10 minute intervals. Sonication provides high-frequency energy to break up aggregates. Use room temperature water in the sonicator bath to avoid overheating the sample.
-
pH Adjustment (If Necessary): If a persistent haze or precipitate remains, it may be due to the buffering capacity of the cyclohexylammonium ions. Check the pH of your solution. If it has shifted, carefully adjust it back to your target pH using dilute HCl or NaOH. Often, correcting the pH will bring the remaining solid into solution.
-
Final Volume Adjustment: Once the solution is perfectly clear, add the remaining buffer to reach your final target concentration and volume.
-
Sterile Filtration: For long-term storage or use in cell-based assays, pass the final solution through a 0.22 µm sterile filter to remove any potential microbial contaminants or microparticulates.
Caption: Workflow for dissolving β-L-fucose 1-phosphate salts.
Scenario B: Optimizing Solubility for Enzymatic Assays
Q5: I need a highly concentrated stock (>100 mM) of β-L-fucose 1-phosphate for kinetic studies of a fucosyltransferase. How can I maximize solubility while ensuring it's compatible with my enzyme?
Achieving high concentrations requires optimizing your solution conditions. The key is to balance solubility with enzymatic compatibility.
-
Choose the Right Salt Form: If possible, start with or convert to a sodium or potassium salt. These monovalent cations generally provide the highest aqueous solubility and are well-tolerated by most enzymes.
-
Optimize pH Carefully: While lowering the pH increases phosphate solubility, it can drastically affect enzyme activity and stability. The ideal approach is to create a "pH-solubility profile."
-
Protocol: Prepare small test batches of your desired high concentration in a series of buffers with varying pH values (e.g., from pH 6.0 to 8.0 in 0.5 unit increments).
-
Analysis: First, assess solubility visually. Then, measure the activity of your enzyme using each of these stock solutions. Plot activity vs. pH to find the optimal pH that provides sufficient solubility without compromising enzymatic function.
-
-
Select an Appropriate Buffer: Be cautious when using a phosphate buffer (e.g., PBS) for dissolving a phosphate substrate. At high concentrations, the common ion effect can suppress the dissolution of your phosphate salt. Consider alternative buffering agents like HEPES or Tris, which do not share a common ion.
-
Consider Divalent Cations: Many enzymes, including GDP-L-fucose pyrophosphorylase, require a divalent cation like Magnesium (Mg²⁺) for activity. However, magnesium phosphate salts are poorly soluble. Crucially, do not add Mg²⁺ to your concentrated stock solution. Instead, add it to the final reaction mixture where the β-L-fucose 1-phosphate is diluted to its final working concentration.
Scenario C: Using Organic Co-solvents
Q6: My downstream application involves a hydrophobic compound, and I need to use a co-solvent. Can I use something like DMSO to dissolve β-L-fucose 1-phosphate?
Yes, co-solvents can be used, but with significant caveats. While they can enhance the solubility of many organic molecules, they can also create new problems.
-
Pros: Can increase the solubility of β-L-fucose 1-phosphate and other hydrophobic components in your assay.
-
Cons:
-
Enzyme Inhibition: Many enzymes are inhibited or denatured by high concentrations of organic solvents. This must be empirically tested for your specific enzyme.
-
Buffer Precipitation: Adding organic solvents to aqueous buffers dramatically reduces the solubility of the buffer salts themselves. Phosphate buffers are particularly prone to precipitating in solutions with high percentages of acetonitrile or methanol. This can cause instrument clogs and inaccurate buffer concentrations.
-
| Co-solvent | Typical Starting % (v/v) | Considerations |
| DMSO | 1-5% | Generally well-tolerated by many enzymes at low percentages. Can cause buffer precipitation at higher concentrations. |
| Ethanol | 1-5% | Similar to DMSO. Evaporation can be an issue, leading to concentration changes over time. |
| Glycerol | 5-20% | Often used as an enzyme stabilizer and can aid solubility. Increases viscosity significantly. May alter buffer pKa. |
Best Practice: If a co-solvent is necessary, prepare your concentrated aqueous stock of β-L-fucose 1-phosphate first. Then, in a separate step, add it to the final reaction mixture containing the co-solvent, ensuring the final co-solvent concentration is below the threshold that causes precipitation or enzyme inhibition. Always perform a blank test with just your buffer and co-solvent to check for precipitation.
Section 3: Stability and Storage - Protecting Your Reagent
Q7: How should I store my β-L-fucose 1-phosphate solutions to prevent chemical and biological degradation?
Sugar phosphates are susceptible to both chemical hydrolysis and microbial degradation. Proper storage is essential to ensure the integrity and concentration of your stock solutions.
-
Chemical Stability: The phosphate ester bond is most labile (prone to hydrolysis) at acidic pH, with a maximum rate of hydrolysis around pH 4. Therefore, storing solutions at neutral or slightly alkaline pH (pH 7.0 - 8.0) is recommended for long-term stability.
-
Microbiological Stability: Any solution containing a sugar and phosphate is an excellent growth medium for bacteria and fungi. Microbial phosphatases will rapidly degrade your compound.
Recommended Storage Protocol:
-
Prepare your stock solution in a sterile, nuclease-free buffer.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Aliquot the solution into single-use volumes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots frozen at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
-
When ready to use, thaw an aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot.
Technical Support Center: Refinement of Purification Methods for β-L-Fucose 1-Phosphate
Welcome to the technical support resource for the purification of β-L-fucose 1-phosphate. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis and purification of this critical sugar phosphate. Recognizing that purity is paramount for downstream applications, from enzymatic assays to cell-based studies, this document provides in-depth, field-tested insights into overcoming common purification challenges. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and refine your purification strategy.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses common preliminary questions regarding the purification of β-L-fucose 1-phosphate.
Q1: What are the primary sources of impurities in a typical enzymatic synthesis of β-L-fucose 1-phosphate?
A1: The impurity profile is intrinsically linked to the synthesis method. In a common enzymatic approach utilizing L-fucokinase, the crude reaction mixture will contain not only the desired β-L-fucose 1-phosphate but also:
-
Unreacted Substrates: L-fucose and the phosphate donor, typically adenosine triphosphate (ATP).[1]
-
Enzymatic Byproducts: Adenosine diphosphate (ADP) resulting from the kinase reaction.
-
Buffer Components & Salts: Tris, HEPES, MgCl₂, and other salts essential for enzyme stability and activity.
-
The Enzyme Itself: The L-fucokinase used to catalyze the reaction.
-
Side-Products: Potential anomeric isomers (α-L-fucose 1-phosphate) or products from contaminating enzyme activities.
Q2: Why is a multi-step purification strategy often necessary?
A2: A multi-step approach is crucial because no single technique can efficiently remove such a diverse range of impurities. For instance, while anion-exchange chromatography is excellent for separating the highly charged β-L-fucose 1-phosphate from the uncharged L-fucose, it may co-elute with other negatively charged molecules like ATP and ADP. Subsequent "polishing" steps are required to remove these persistent contaminants.
Q3: My downstream application is a cell-based assay. What level of purity should I target?
A3: For cell-based assays, purity should be ≥98%, with particular attention to the absence of nucleotides like ATP and ADP, which can have significant off-target effects on cellular metabolism and signaling.[2] Endotoxin levels should also be minimized. The final product should ideally be a well-defined salt form (e.g., sodium or cyclohexylammonium salt) in a biologically compatible buffer or as a lyophilized powder.[]
Part 2: Troubleshooting Guide - A High-Resolution Purification Workflow
This section is structured around a robust, multi-stage purification workflow. Each stage includes common problems, their underlying causes, and actionable solutions.
Workflow Overview
The following diagram outlines a comprehensive purification strategy, forming the basis of our troubleshooting guide.
Caption: A multi-stage workflow for purifying β-L-fucose 1-phosphate.
Stage 1: Initial Workup - Enzyme Removal
Problem: After ultrafiltration, I still detect protein in my sample.
-
Underlying Cause: The most likely reason is an inappropriate molecular weight cutoff (MWCO) for the ultrafiltration membrane or membrane fouling. If the MWCO is too high, the enzyme can pass through. If the membrane is fouled from previous uses or high sample viscosity, separation efficiency is compromised.
-
Solution:
-
Verify MWCO: Ensure the membrane's MWCO is at least 3-4 times smaller than the molecular weight of your L-fucokinase.
-
Dilute the Sample: If the crude reaction mixture is highly concentrated, dilute it 1:1 or 1:2 with your initial chromatography buffer to reduce viscosity.
-
Optimize Diafiltration: Instead of a single concentration step, perform diafiltration (constant volume buffer exchange) to wash the enzyme away from the product more effectively before concentrating.
-
Use a Fresh Membrane: Always use a new or thoroughly cleaned and validated membrane to prevent cross-contamination and fouling.
-
Stage 2: Anion-Exchange Chromatography (AEC)
AEC is the cornerstone of sugar phosphate purification, separating molecules based on the strength of their negative charge.[4][5]
Q: My product is eluting in the flow-through or very early in the gradient. What's wrong?
A: This indicates a failure to bind to the anion-exchange resin.
-
Cause 1: Incorrect pH. The phosphate group on your molecule must be deprotonated (negatively charged) to bind. The pH of your loading buffer must be well above the second pKa of the phosphate group (typically pKa₂ ≈ 7.2).
-
Solution: Ensure your binding buffer (Buffer A) has a pH of at least 8.0-8.5. Verify the pH of your sample and adjust if necessary before loading.
-
-
Cause 2: High Salt Concentration in Sample. If your sample contains a high concentration of salt from the enzymatic reaction, it will outcompete the product for binding sites on the resin.
-
Solution: Desalt or dilute your sample before loading. A simple buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration prior to AEC is highly effective.
-
Q: My HPLC analysis shows that ATP/ADP co-elutes with my β-L-fucose 1-phosphate peak from the AEC column. How can I improve separation?
A: This is a classic challenge, as ATP, ADP, and your product are all negatively charged. The key is to exploit the subtle differences in their charge-to-mass ratio.
-
Cause: Insufficient Resolution. The gradient may be too steep, or the resin chemistry may not be optimal.
-
Solution 1: Shallow the Gradient. A shallower salt gradient provides greater resolving power. If you are using a 0-1 M NaCl gradient over 20 column volumes (CV), try extending it to 40 CV. This gives more time for the molecules to resolve.
-
Solution 2: Change the Eluting Salt. While NaCl is common, consider using a buffer system with a different counter-ion, such as ammonium bicarbonate. This can alter the elution profile and may improve separation. Ammonium bicarbonate has the added advantage of being volatile, simplifying downstream removal.
-
Solution 3: pH Optimization. Lowering the pH of the mobile phase (e.g., from 8.5 to 7.5) will slightly alter the charge state of the phosphate groups on ATP/ADP versus your sugar phosphate, potentially enabling better separation.
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Resin Type | Quaternary Amine (Q-resin) | Quaternary Amine (Q-resin) | Strong anion exchanger is appropriate.[4] |
| Buffer A | 20 mM Tris, pH 8.5 | 50 mM Triethylammonium Bicarbonate, pH 7.8 | Bicarbonate is a volatile salt, simplifying removal. |
| Buffer B | 20 mM Tris, 1 M NaCl, pH 8.5 | 1 M Triethylammonium Bicarbonate, pH 7.8 | Consistent buffer system. |
| Gradient | 0-100% B in 20 CV | 10-60% B in 40 CV | A shallower gradient enhances resolution. |
Stage 3: Polishing Steps
Q: My product from AEC is pure by HPLC but has a slight yellow tint and still contains trace nucleotides. What should I do?
A: This is an ideal scenario for activated charcoal treatment.
-
Underlying Cause: The aromatic purine rings of residual ATP/ADP and other trace organic/colored impurities have a high affinity for the hydrophobic surface of activated carbon.[6][7] The more polar sugar phosphate has a much lower affinity and will remain in solution.
-
Solution: Perform a batch treatment with activated charcoal. A detailed protocol is provided in Part 3. It is critical to use a minimal amount of charcoal and a short incubation time to avoid product loss.
-
Q: My final product contains significant amounts of inorganic phosphate (Pi). How can I remove it?
A: Inorganic phosphate can be a byproduct of ATP hydrolysis during the synthesis. While AEC can reduce it, co-elution is possible. Barium or strontium salt precipitation is a classic and effective method for selective removal.[8][9]
-
Underlying Cause: Barium and strontium phosphates are highly insoluble, especially at neutral to alkaline pH, while the corresponding salts of β-L-fucose 1-phosphate are generally more soluble.[10]
-
Solution: Add a slight stoichiometric excess of BaCl₂ or SrCl₂ solution to your product pool. The inorganic phosphate will precipitate as Ba₃(PO₄)₂ or Sr₃(PO₄)₂. The precipitate can be removed by centrifugation. Caution: This step must be followed by a method to remove excess barium/strontium ions, such as cation-exchange chromatography or addition of a sulfate salt to precipitate the excess cation.
-
Troubleshooting Logic Diagram: Low Yield After AEC
Caption: Decision tree for diagnosing low yield in AEC purification.
Part 3: Key Experimental Protocols
Protocol 1: Activated Charcoal Treatment for Nucleotide Removal
-
Preparation: Combine all fractions from AEC containing the product. Cool the solution to 4 °C in an ice bath.
-
Charcoal Addition: Weigh out activated carbon (decolorizing grade) to an amount representing 0.5% - 1.0% of the estimated solute mass (e.g., 5-10 mg of carbon per 1 g of estimated total solids). Expert Tip: It is critical to err on the side of too little carbon to prevent product adsorption.
-
Incubation: Add the carbon to the cold product solution. Stir gently on a magnetic stir plate at 4 °C for 15-30 minutes. Do not stir excessively, as this can break down the carbon particles, making them harder to filter.
-
Removal: Remove the charcoal by vacuum filtration through a pad of Celite® in a Büchner funnel, followed by a pass through a 0.22 µm syringe filter to remove any remaining fines.
-
Analysis: Analyze the filtrate by UV-Vis spectroscopy (scan from 220-340 nm). The absorbance peak around 260 nm, characteristic of nucleotides, should be significantly reduced. Confirm product concentration via an appropriate assay (e.g., HPLC-CAD or a phosphate assay).
Protocol 2: Anion-Exchange Chromatography (AEC)
-
Materials:
-
Column: HiPrep Q HP 16/10 or similar strong anion-exchange column.
-
Buffer A: 50 mM Triethylammonium Bicarbonate (TEAB), pH 7.8.
-
Buffer B: 1 M TEAB, pH 7.8.
-
System: FPLC or HPLC system with UV and conductivity detectors.
-
-
Sample Preparation: Ensure the sample is free of protein, adjusted to pH 7.8, and has a conductivity lower than that of Buffer A.
-
Equilibration: Equilibrate the column with 5 CV of Buffer A until the conductivity and UV baseline are stable.
-
Loading: Load the prepared sample onto the column at a flow rate of 1-2 mL/min.
-
Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material (e.g., L-fucose).
-
Elution: Apply a linear gradient to elute the bound species.
-
0-10% Buffer B over 2 CV.
-
10-60% Buffer B over 40 CV. (This is the shallow separation gradient)
-
60-100% Buffer B over 5 CV (to strip the column).
-
100% Buffer B for 5 CV.
-
-
Fraction Collection: Collect fractions (e.g., 2-5 mL) throughout the gradient elution. Monitor the chromatogram at 260 nm (for nucleotides) and by conductivity.
-
Analysis: Analyze collected fractions using a primary analytical method like HPAEC-PAD or LC-MS to identify those containing pure β-L-fucose 1-phosphate.[11][12]
References
- Enzymatic synthesis of L-fucose and L-fucose analogs. (US6713287B1).
- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
- Fucose: biosynthesis and biological function in mammals. Glycobiology - Oxford Academic. [Link]
- Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PubMed Central. [Link]
- Metabocard for Fucose 1-phosphate (HMDB0001265).
- Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection.
- Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts.
- Determination of sugar phosphates and nucleotides related to photosynthetic metabolism by high-performance anion-exchange liquid chromatography with fluorometric and ultraviolet detection.
- Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosph
- Ion-Exchange Chromatography of Sugar Phosphates, with Observations on Gradient Programming and On-Line D
- Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose. PubMed. [Link]
- Precipitation of Strontium and Barium Phosphates from Alkali Chloride Based Melts Containing Rare Earth Metal Ions. AIP Publishing. [Link]
- Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure. PubMed. [Link]
- Activated Carbon in Sugar Purification.
- Increasing phosphate sorption on barium slag by adding phosphogypsum for non-hazardous treatment.
- Activated Carbon in Sugar Cane Refining.
- Sugar purification by NORIT activ
- Precipitation with barium salts. Mine Closure. [Link]
- How To Use Activated Carbon For Sugar Decoloriz
- Powdered Activated Carbon Process in Sugar Refinery for Melt De-coloriz
- Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosph
- HPLC analysis of GDP-fucose pool size.
- The SEM image of phosphate precipitation induced by bacteria.
- Fucose-impurities.
- Determination of the structure of a fucose-containing trisaccharide monophosphate isolated from human pregnancy urine. PubMed. [Link]
- Experiment 4: Phosphate Precipitation. PROCTECH 2EC3 Lab Manual - eCampusOntario Pressbooks. [Link]
- The metabolism of L-fucose. 3.
- HPLC chromatogram of fucose, rhamnose, xylose, mannose, galactose, glucose and glucuronic acid mixture as standard monosaccharides.
- Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
- Origin of cytoplasmic GDP-fucose determines its contribution to glycosyl
- Beta-L-fucose 1-phosph
- Correction: Maltman et al. Brevundimonas aurifodinae, sp. nov., an Aerobic Anoxygenic Phototroph Resistant to Metalloid Oxyanions Isolated from Gold Mine Tailings. Microorganisms 2024, 12, 2167. MDPI. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. kalimaticarbon.com [kalimaticarbon.com]
- 7. Qemi: Sugar Refining with Activated Carbon (2025) [qemi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing non-specific binding in beta-L-fucose 1-phosphate assays
Technical Support Center: beta-L-fucose 1-phosphate Assays
Introduction
Welcome to the technical support guide for this compound (β-L-F1P) assays. As researchers and drug development professionals, achieving high-quality, reproducible data is paramount. This guide is designed to provide you, our scientific partners, with advanced troubleshooting strategies for a common yet critical challenge in β-L-F1P assays: non-specific binding (NSB).
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding non-specific binding in β-L-F1P assays.
Q1: What is non-specific binding (NSB) in the context of a β-L-fucose 1-phosphate assay?
A1: Non-specific binding refers to the generation of a signal that is not derived from the specific enzymatic conversion of β-L-F1P to L-fucose and inorganic phosphate (Pi). In a typical phosphate detection assay (e.g., Malachite Green), this manifests as a high background reading in your "no-enzyme" or "zero-analyte" control wells. This false signal can originate from several sources, including the inherent instability of the substrate, contamination of reagents with phosphate, or interactions between your sample matrix and the detection reagents.
Q2: Why is my "no-enzyme" control showing a high phosphate signal?
A2: This is a classic indicator of non-specific signal generation. The primary causes are:
-
Substrate Instability: The β-L-F1P substrate itself may be undergoing spontaneous hydrolysis, releasing free phosphate. This is often exacerbated by suboptimal buffer pH or temperature.
-
Reagent Contamination: One or more of your reagents (buffer, water, or even the substrate stock itself) may be contaminated with inorganic phosphate.
-
Assay Component Interference: Components in your sample or buffer system might directly interact with the phosphate detection reagent, mimicking the signal produced by free phosphate.
Q3: Can components of my sample matrix interfere with the assay?
A3: Absolutely. Biological samples or compound libraries can contain molecules that interfere with the assay chemistry. For instance, high concentrations of proteins can bind to detection reagents, and certain compounds can inhibit or, conversely, enhance the colorimetric reaction, leading to artificially skewed results. It is crucial to run a "sample matrix only" control (without enzyme or substrate) to assess this potential interference.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols to diagnose and resolve issues of non-specific binding.
Issue 1: High Background Signal in All Wells
This scenario suggests a systemic issue, likely related to reagent quality or the stability of the substrate.
Below is a systematic workflow to pinpoint the source of the high background signal.
Caption: Diagnostic workflow for systemic high background signal.
The quality of your phosphate detection reagent is paramount. For Malachite Green (MG) assays, the reagent is sensitive to both phosphate contamination and degradation.
Objective: To prepare a fresh, low-background MG reagent and validate its quality.
Materials:
-
Malachite Green hydrochloride (high purity)
-
Ammonium molybdate
-
Concentrated sulfuric acid (H₂SO₄)
-
Triton X-100 or Tween-20 (optional, for stabilization)
-
Phosphate-free water (critical)
Procedure:
-
Solution A (Malachite Green): Dissolve Malachite Green hydrochloride in phosphate-free water. Let it stir for 30-60 minutes.
-
Solution B (Molybdate): In a separate, acid-washed container, dissolve ammonium molybdate in sulfuric acid. This step should be done carefully in a fume hood.
-
Final Reagent: While stirring, slowly add Solution B to Solution A. If using a stabilizer like Triton X-100, it can be added at this stage.
-
Incubation & Filtration: Allow the final reagent to incubate for at least 2 hours at room temperature. This helps reduce background. Afterwards, filter the reagent through a 0.22 µm filter to remove any particulates.
-
Quality Control: Add the freshly prepared reagent to phosphate-free water. The absorbance reading should be very low, establishing your baseline. A high reading indicates contamination in the water or one of the reagent components.
Trustworthiness Check: A properly prepared MG reagent should be a golden yellow/brown color and turn green/blue only in the presence of phosphate. If your stock solution is green, it is contaminated and must be discarded.
Issue 2: High Signal Only in Wells Containing the Test Compound/Sample
This points to direct interference from your sample matrix or test compound.
Caption: Two primary modes of compound interference in enzymatic assays.
Modifying the assay buffer is a powerful way to reduce non-specific interactions.
Objective: To identify a buffer composition that minimizes both substrate hydrolysis and matrix interference.
Procedure:
-
pH Screening: Test a range of pH values around the known optimum for your enzyme (e.g., from 6.0 to 8.0 in 0.5 increments). Run "substrate only" controls at each pH to find the condition that minimizes spontaneous hydrolysis of β-L-F1P.
-
Detergent Addition: Introduce a low concentration of a non-ionic detergent. This is highly effective at disrupting non-specific hydrophobic interactions.
-
Starting Concentrations:
-
Tween-20: 0.01% - 0.05% (v/v)
-
Triton X-100: 0.01% - 0.05% (v/v)
-
-
-
Blocking Agent: For samples with high protein content, adding a blocking agent can saturate non-specific binding sites.
-
Starting Concentration:
-
Bovine Serum Albumin (BSA): 0.1 - 1.0 mg/mL
-
-
Data Summary Table: Buffer Optimization Strategy
| Parameter | Range to Test | Rationale | Control Wells to Monitor |
| pH | 6.0 - 8.0 | Balances enzyme activity with substrate stability. | Substrate Only, No-Enzyme |
| Detergent (%) | 0.01 - 0.05% | Reduces non-specific hydrophobic interactions. | Sample Matrix Only, No-Enzyme |
| Blocking Agent | 0.1 - 1.0 mg/mL | Prevents non-specific protein binding. | Sample Matrix Only, No-Enzyme |
Expertise Note: When adding detergents or blocking agents, always re-validate your enzyme's activity. While these additives reduce background, high concentrations can also inhibit your enzyme of interest. The goal is to find a concentration that maximizes your signal-to-noise ratio.
References
- Title: Assay Guidance Manual: Assay Operations for SAR Support Source: Eli Lilly & Company and the National Center for Advancing Transl
- Title: A more stable malachite green reagent for the determination of orthophosphate Source: Analytical Biochemistry, Volume 175, Issue 2 URL:[Link]
- Title: The use of detergents in the purification and crystallization of membrane proteins Source: Nature Protocols, Volume 3, Issue 10 URL:[Link]
Validation & Comparative
A Researcher's Guide to Confirming the Anomeric Configuration of Fucose 1-Phosphate
In the intricate world of glycobiology and drug development, the precise stereochemistry of sugar phosphates is paramount. Fucose 1-phosphate, a key intermediate in the fucose salvage pathway, exists as two anomers, α and β, which differ only in the orientation of the phosphate group at the anomeric carbon (C1). This seemingly subtle difference has profound implications for enzyme recognition, subsequent metabolic processing, and the overall biological activity of fucosylated glycoconjugates. For researchers developing therapeutics targeting fucosylation pathways or synthesizing fucosylated biologics, unequivocally confirming the anomeric configuration of fucose 1-phosphate is a critical quality control step.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, enzymatic assays, and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select and implement the most appropriate method for your research needs.
The Decisive Role of Anomeric Configuration
The anomeric configuration of fucose 1-phosphate dictates its metabolic fate. For instance, L-fucokinase, the enzyme that phosphorylates L-fucose, specifically produces β-L-fucose 1-phosphate.[1][2] Subsequently, GDP-L-fucose pyrophosphorylase utilizes this β-anomer to synthesize GDP-L-fucose, the universal donor for fucosyltransferases. The use of the incorrect anomer in a synthetic pathway or the misidentification of an enzymatic product can lead to failed experiments, misleading biological data, and ultimately, the development of ineffective therapeutics.
Comparative Analysis of Analytical Methodologies
The choice of analytical method depends on several factors, including the purity of the sample, the required level of structural detail, available instrumentation, and throughput needs. Here, we compare the three most robust techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive method for determining the anomeric configuration of fucose 1-phosphate. It provides unambiguous structural information by probing the magnetic properties of atomic nuclei within the molecule.
The key to distinguishing between α- and β-fucose 1-phosphate lies in the chemical shift of the anomeric proton (H1) and the scalar coupling constant between H1 and the adjacent proton (H2) (³J(H1,H2)).
-
Chemical Shift (δ): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer.[3][4] This is due to the deshielding effect of the axial phosphate group in the α-configuration.
-
Coupling Constant (³J): The magnitude of the ³J(H1,H2) coupling constant is dependent on the dihedral angle between these two protons. In the chair conformation of the pyranose ring, the α-anomer has an axial H1 and an equatorial H2, resulting in a small coupling constant (typically 2-4 Hz). Conversely, the β-anomer has axial H1 and axial H2, leading to a larger coupling constant (typically 7-9 Hz).[5]
-
Sample Preparation: Dissolve 1-5 mg of the purified fucose 1-phosphate sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used to minimize the solvent signal.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and shim the instrument to ensure high resolution.
-
Set the temperature to 25°C.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Suppress the residual HOD signal using an appropriate solvent suppression technique (e.g., presaturation).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the anomeric proton signal, which is typically a doublet in the region of 5.0-5.5 ppm.
-
Measure the chemical shift and the ³J(H1,H2) coupling constant.
-
| Anomer | Typical ¹H Chemical Shift (δ) of H1 | Typical ³J(H1,H2) Coupling Constant |
| α-Fucose 1-phosphate | ~5.2-5.4 ppm | ~2-4 Hz |
| β-Fucose 1-phosphate | ~4.5-4.7 ppm | ~7-9 Hz |
Table 1: Characteristic ¹H NMR parameters for the anomeric protons of fucose 1-phosphate.
Enzymatic Assays: Leveraging Biological Specificity
Enzymatic assays provide an indirect but highly specific method for determining the anomeric configuration of fucose 1-phosphate by exploiting the strict substrate specificity of certain enzymes.
The key enzyme for this purpose is L-fucokinase , which, as previously mentioned, specifically phosphorylates the β-anomer of L-fucose to produce β-L-fucose 1-phosphate.[1] Conversely, one can use an anomer-specific phosphatase or a downstream enzyme like GDP-L-fucose pyrophosphorylase that specifically recognizes one anomer.
This protocol utilizes L-fucokinase to determine the anomeric composition of a fucose sample, which can be adapted to confirm the identity of a purified fucose 1-phosphate anomer by using a specific phosphatase.
-
Reagents:
-
L-fucose sample (of unknown anomeric composition)
-
Recombinant L-fucokinase
-
ATP
-
A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)
-
Coupling enzymes and substrates for a detection system (e.g., pyruvate kinase/lactate dehydrogenase system to monitor ADP production via NADH consumption at 340 nm).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the buffer, ATP, MgCl₂, and the coupling enzyme system.
-
Add the L-fucose sample to the reaction mixture and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding L-fucokinase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
The rate of NADH consumption is directly proportional to the rate of β-L-fucose phosphorylation.
-
By comparing the reaction rate with a known standard of β-L-fucose, the concentration of the β-anomer in the sample can be determined.
-
If the sample is a purified fucose 1-phosphate, a similar assay can be designed using an anomer-specific phosphatase and monitoring the release of inorganic phosphate or fucose.
-
| Observation | Conclusion |
| Rapid consumption of substrate | The sample is predominantly the β-anomer. |
| Slow or no consumption of substrate | The sample is predominantly the α-anomer. |
Table 2: Interpretation of results from an enzymatic assay using an anomer-specific enzyme.
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach
HPLC is a powerful technique for separating and quantifying the anomers of fucose 1-phosphate, particularly when analyzing mixtures.
The separation of α- and β-anomers is achieved based on their differential interactions with the stationary phase of the HPLC column. The choice of column is critical.
-
Amine-based columns operating in hydrophilic interaction liquid chromatography (HILIC) mode can separate the anomers based on differences in their polarity.
-
High-pH anion-exchange chromatography (HPAEC) can also be employed, where the separation is based on the different pKa values of the anomeric hydroxyl groups.[6]
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., refractive index detector (RID) or evaporative light scattering detector (ELSD) for non-UV active sugars, or mass spectrometry (MS) for enhanced sensitivity and specificity).
-
An amine-based HILIC column.
-
-
Mobile Phase:
-
A mixture of acetonitrile and water is typically used. The exact ratio will need to be optimized to achieve baseline separation of the anomers. A higher percentage of acetonitrile will result in longer retention times.
-
-
Sample Preparation:
-
Dissolve the fucose 1-phosphate sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times. The elution order will depend on the specific column and mobile phase conditions.
-
Quantify the relative amounts of each anomer by integrating the peak areas.
-
| Retention Time | Anomer Identity |
| Shorter | Typically the α-anomer (less polar) |
| Longer | Typically the β-anomer (more polar) |
Table 3: Typical elution order of fucose 1-phosphate anomers in HILIC-HPLC. Note that the elution order should be confirmed with standards.
Conclusion: An Integrated Approach for Unambiguous Confirmation
For the most rigorous and trustworthy confirmation of the anomeric configuration of fucose 1-phosphate, an integrated approach is recommended. NMR spectroscopy stands as the definitive method for structural elucidation. Enzymatic assays provide a highly specific and functional confirmation, while HPLC is invaluable for quantifying the anomeric ratio in a mixture and for quality control in a production setting. By understanding the principles and protocols of these techniques, researchers and drug development professionals can ensure the stereochemical integrity of their fucose 1-phosphate samples, leading to more reliable and reproducible scientific outcomes.
References
- O'Connor, J. V., Nunez, H. A., & Barker, R. (1979). alpha and beta-glycopyranosyl phosphates and 1.2-phosphates. Assignments of conformations in solution by 13C and 1H NMR. Biochemistry, 18(3), 500–507.
- Carneiro, R. L., et al. (2018). Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus.
- Ishida, H., et al. (2007). Crystal Structures of RbsD Leading to the Identification of Cytoplasmic Sugar-binding Proteins with a Novel Folding Architecture. Journal of Molecular Biology, 372(3), 734-745.
- Creative Proteomics. (n.d.).
- Pazur, J. H. (1985). The determination of the anomeric configuration of glycosyl-phosphoryl linkages of immunogenic phosphoglycans. Analytical Biochemistry, 145(2), 385-392.
- Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19.
- Townsend, R. R., & Hardy, M. R. (1989). Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection.
- Butler, W., & Serif, G. S. (1985). Fucokinase, its anomeric specificity and mechanism of phosphate group transfer. Biochimica et Biophysica Acta (BBA) - General Subjects, 829(2), 238-243.
- UniProt Consortium. (2023). FCSK - L-fucose kinase - Homo sapiens (Human). UniProtKB.
Sources
- 1. Fucokinase, its anomeric specificity and mechanism of phosphate group transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Beta-L-Fucose 1-Phosphate: Chemical versus Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glycobiology and therapeutic development, the availability of high-quality activated sugars is paramount. Beta-L-fucose 1-phosphate is a critical intermediate in the biosynthesis of GDP-L-fucose, the universal donor for fucosyltransferases. The strategic incorporation of fucose into glycoproteins, such as monoclonal antibodies, can significantly modulate their biological activity, making the synthesis of this compound a key consideration for researchers. This guide provides an in-depth comparison of the two primary routes to this essential molecule: traditional chemical synthesis and modern enzymatic (or chemoenzymatic) methods. We will delve into the underlying principles, experimental protocols, and comparative performance of these approaches to inform your selection of the most suitable method for your research and development needs.
Introduction: The Central Role of this compound
L-fucose is a deoxysugar that plays a crucial role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. Its activated form, GDP-L-fucose, is synthesized in mammalian cells through two main pathways: the de novo pathway, starting from GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose. The salvage pathway is initiated by the phosphorylation of L-fucose to this compound, a reaction catalyzed by the enzyme fucokinase.[1][2] this compound is thus a direct precursor to GDP-L-fucose and a key player in cellular fucosylation. The ability to synthesize this intermediate with high purity and stereospecificity is therefore of significant interest for various applications, from fundamental glycobiology research to the development of novel therapeutics.
The Synthetic Crossroads: Chemical vs. Enzymatic Strategies
The synthesis of this compound can be broadly categorized into two distinct approaches: classical organic chemistry and biocatalysis.
Chemical synthesis offers the advantage of being highly versatile and not being limited by the availability of specific enzymes. It allows for the production of a wide range of analogs and derivatives. However, chemical methods often involve multiple protection and deprotection steps, the use of harsh reagents and solvents, and can suffer from challenges in achieving high stereoselectivity, sometimes resulting in mixtures of anomers.[3]
Enzymatic synthesis , on the other hand, leverages the high specificity and efficiency of enzymes to catalyze the desired transformation under mild, aqueous conditions. This approach typically offers excellent stereoselectivity, producing the desired anomer with high fidelity, and involves fewer steps, leading to potentially higher overall yields and a more environmentally friendly process.[4] The main limitation of enzymatic synthesis can be the availability and cost of the required enzymes.
The following sections will provide a detailed comparison of these two approaches, including representative experimental protocols and a summary of their key performance characteristics.
Chemical Synthesis: The Koenigs-Knorr and MacDonald Approaches
A well-established method for the chemical synthesis of glycosyl phosphates is the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with a phosphate donor in the presence of a promoter, typically a silver or mercury salt.[5] Another classical approach is the MacDonald procedure, which utilizes the fusion of a peracetylated sugar with phosphoric acid.[3]
A practical and large-scale synthesis of beta-L-fucopyranosyl phosphate has been developed that employs a Koenigs-Knorr-like glycosylation.[6] This method, which will be detailed below, achieves a good overall yield and high stereoselectivity for the desired beta-anomer.
Experimental Protocol: Chemical Synthesis of Beta-L-Fucopyranosyl Dicyclohexylammonium Phosphate[6]
This protocol describes a 15-mmol scale synthesis of the dicyclohexylammonium salt of this compound, a stable and crystalline form of the product.
Step 1: Preparation of 1-Bromo-2,3,4-tri-O-benzoyl-α-L-fucopyranose
-
To a solution of L-fucose in pyridine, add benzoyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into ice-water and extracting with an organic solvent (e.g., dichloromethane).
-
Purify the resulting perbenzoylated fucose by chromatography.
-
Treat the purified product with HBr in acetic acid to yield the glycosyl bromide.
Step 2: Glycosylation with Dibenzyl Phosphate
-
Dissolve the glycosyl bromide and dibenzyl phosphate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a silver salt promoter (e.g., silver carbonate) and stir the reaction in the dark until the starting material is consumed. The neighboring benzoyl group at C-2 participates in the reaction, directing the phosphorylation to the beta-position.[6]
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate.
Step 3: Deprotection and Isolation
-
The resulting protected sugar phosphate is deprotected by hydrogenolysis to remove the benzyl and benzoyl groups.
-
The crude this compound is then purified by ion-exchange chromatography.
-
The purified product is converted to its stable dicyclohexylammonium salt by treatment with dicyclohexylamine and precipitation from a suitable solvent system.
This multi-step chemical synthesis, while effective, requires careful control of reaction conditions and purification at each stage.
Enzymatic Synthesis: Harnessing the Specificity of Fucokinase
The enzymatic synthesis of this compound is a more direct and highly stereospecific approach. The key enzyme is fucokinase (EC 2.7.1.52), which catalyzes the transfer of a phosphate group from ATP to the anomeric hydroxyl group of L-fucose, specifically forming the beta-anomer.[1][7]
More recently, a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), has been identified and utilized for the efficient one-pot synthesis of GDP-fucose from L-fucose.[8][9] This chemoenzymatic approach proceeds via a this compound intermediate. By omitting the subsequent substrate, GTP, the reaction can be stopped at the phosphorylation stage.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from the initial step of chemoenzymatic GDP-fucose synthesis methodologies.
Step 1: Expression and Purification of Fucokinase (or FKP)
-
Clone the gene for fucokinase (or the fucokinase domain of FKP) into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into a suitable E. coli expression strain.
-
Induce protein expression with IPTG and grow the cells at an optimal temperature.
-
Harvest the cells, lyse them, and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Step 2: Enzymatic Phosphorylation of L-Fucose
-
Prepare a reaction mixture containing:
-
L-fucose
-
ATP (in slight molar excess to L-fucose)
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cations (e.g., MgCl₂)
-
The purified fucokinase enzyme.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete conversion (can be monitored by TLC or HPLC).
Step 3: Purification of this compound
-
Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.
-
Remove the precipitated protein by centrifugation.
-
The supernatant, containing this compound, ADP, and unreacted ATP, can be purified using anion-exchange chromatography to separate the desired product from the nucleotides.
This enzymatic approach is significantly simpler and avoids the use of hazardous chemicals and protecting group manipulations.
Comparative Analysis: A Head-to-Head Evaluation
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for both chemical and enzymatic synthesis of this compound.
| Parameter | Chemical Synthesis (Koenigs-Knorr type) | Enzymatic Synthesis (Fucokinase-based) |
| Stereoselectivity | Good to excellent for the β-anomer with appropriate neighboring group participation.[6] Can produce α-anomers with different strategies.[3] | Exclusively produces the β-anomer due to the high specificity of the enzyme.[7] |
| Yield | A large-scale synthesis reported a 63% overall yield over several steps.[6] | High conversion rates (often >90%) are achievable in the phosphorylation step.[10] |
| Purity | Requires rigorous purification at multiple stages to remove by-products and reagents. Final purity depends on the effectiveness of these purifications. | The primary impurities are other nucleotides (ADP, ATP), which are structurally distinct and can be readily separated by ion-exchange chromatography. |
| Scalability | Has been demonstrated on a 15-mmol scale.[6] Scaling up can be challenging due to the need for large volumes of solvents and reagents. | Readily scalable. Biocatalytic processes are often performed on an industrial scale. Gram-scale production of GDP-fucose via this intermediate has been reported.[10] |
| Cost-Effectiveness | Can be expensive due to the cost of reagents, solvents, and the labor-intensive nature of the multi-step process. | The main cost is the enzyme, which can be produced in-house and potentially immobilized for reuse. The substrates (L-fucose, ATP) are commercially available. Overall, it can be more cost-effective for large-scale production.[11] |
| Environmental Impact | Involves the use of hazardous reagents and large volumes of organic solvents, generating significant chemical waste. | "Green" process that uses water as a solvent and operates under mild conditions. The enzyme catalyst is biodegradable.[4] |
| Versatility | Allows for the synthesis of a wide range of analogs by modifying the starting materials and reagents. | Limited to the substrate specificity of the enzyme. However, some fucokinases may accept modified fucose analogs. |
Product Characterization: Ensuring Quality and Identity
Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity, purity, and anomeric configuration. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the sugar ring. The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for the anomeric configuration.
-
³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of the phosphate group. The chemical shift can provide information about the phosphorylation site.[12][13]
Mass Spectrometry:
-
Electrospray Ionization (ESI-MS): Can be used to determine the molecular weight of the product and confirm its elemental composition through high-resolution mass analysis.[14][15]
Conclusion and Future Perspectives
Both chemical and enzymatic methods offer viable routes to this compound. The choice between them depends heavily on the specific needs of the researcher.
Chemical synthesis remains a valuable tool, particularly for the generation of novel, non-natural analogs for which enzymes are not available. Its versatility is a key advantage for exploratory research.
Enzymatic synthesis , however, has emerged as the superior method for the production of the natural this compound, especially on a larger scale. Its high stereospecificity, milder reaction conditions, and environmental friendliness make it a more efficient and sustainable choice for applications where the natural product is required in high purity.[16]
The continued discovery and engineering of novel fucokinases with broader substrate specificities will further enhance the utility of the enzymatic approach, enabling the synthesis of a wider range of fucosylated compounds for the advancement of glycobiology and the development of next-generation therapeutics.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of chemical and enzymatic synthesis routes to this compound.
Diagram 2: Experimental Workflow Comparison
Caption: Comparison of experimental workflows for chemical and enzymatic synthesis.
References
- Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.).
- Unacademy. (n.d.). Chemoenzymatic Synthesis and its Advantages.
- Wikipedia. (2023, October 27). Fucokinase. In Wikipedia.
- Butler, W., & Serif, G. S. (1985). Fucokinase, its anomeric specificity and mechanism of phosphate group transfer. Biochimica et Biophysica Acta (BBA) - General Subjects, 829(2), 238–243.
- Ma, S., Tian, Y., & Wen, L. (2024). Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry.
- Wang, W., & Li, L. (2019).
- Prihar, H. S., Tsai, J. H., Wanamaker, S. R., Duber, S. J., & Behrman, E. J. (1977). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure.
- Adelhorst, K., & Whitesides, G. M. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.
- Wikipedia. (2023, April 20). Koenigs–Knorr reaction. In Wikipedia.
- Pepi, A., Geyer, H., Geyer, R., & Wuhrer, M. (2021). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes.
- Fessner, W.-D., & Eyrisch, O. (2004). U.S. Patent No. 6,713,287. Washington, DC: U.S.
- Zhao, G., Guan, W., Cai, L., & Wang, P. (2010). Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose.
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- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. The Journal of Biological Chemistry, 243(6), 1103–1109.
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A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of beta-L-Fucose 1-Phosphate Bis(cyclohexylammonium) Salt
Introduction: The Critical Role of Purity in Glycobiology Research
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive validation of beta-L-fucose 1-phosphate bis(cyclohexylammonium) salt purity. We move beyond simple checklists to explain the scientific rationale behind each technique, enabling researchers to build a robust, self-validating quality control system. The methodologies described herein are grounded in established principles for the analysis of active pharmaceutical ingredients (APIs) and complex biomolecules, adhering to a framework of Good Manufacturing Practices (GMP).[][4][5]
The Orthogonal Approach: A Multi-Faceted View of Purity
A single analytical method is insufficient to define the purity of a complex salt like this compound bis(cyclohexylammonium). An orthogonal approach, using multiple techniques that measure different physicochemical properties, is essential for a complete and trustworthy assessment. Each method acts as a check on the others, ensuring that the final purity value is accurate and comprehensive.
Our validation strategy integrates structural confirmation, chromatographic purity, water content, and counter-ion stoichiometry.
Caption: Orthogonal workflow for comprehensive purity validation.
Part 1: Identity and Structural Confirmation
Before quantifying purity, one must unequivocally confirm the molecule's identity. We employ Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing atomic-level structural information. For this compound, a suite of experiments (¹H, ³¹P, ¹³C) is necessary.
-
Expertise & Causality: ¹H NMR confirms the presence and relative integration of protons on both the fucose moiety and the two cyclohexylammonium counter-ions. The coupling constants reveal the stereochemistry, confirming the β-anomer and the correct configuration of the sugar ring.[6][7] ³¹P NMR provides a single peak in a characteristic region for a monophosphate, confirming the phosphorylation state. ¹³C NMR verifies the carbon backbone of both the sugar and the counter-ion. The combination of these three experiments provides an unambiguous structural fingerprint.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the salt in 0.6 mL of Deuterium Oxide (D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Verify the characteristic signals for the fucose anomeric proton (H-1), the methyl group (H-6), and the broad multiplets for the cyclohexylammonium protons. The integration ratio between the fucose protons (e.g., the H-6 methyl group, 3H) and the cyclohexylammonium protons (~22H) should be approximately 1:7.3, providing an initial check on stoichiometry.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single resonance, typically referenced to external 85% H₃PO₄, confirms the presence of a single phosphate species.
-
Data Interpretation: Compare the acquired spectra against a fully characterized reference standard or literature data to confirm structural identity.[8]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.
-
Expertise & Causality: We utilize Electrospray Ionization (ESI) in both positive and negative modes. ESI is a soft ionization technique suitable for polar, non-volatile molecules like sugar phosphates.[9][10] In negative mode, we expect to see the [M-H]⁻ ion for fucose 1-phosphate. In positive mode, the [M+H]⁺ ion for cyclohexylamine is observed. The high resolution (typically <5 ppm mass accuracy) allows for the confident assignment of elemental formulas, distinguishing the target compound from potential isomers or impurities with similar nominal masses.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution in a water/acetonitrile (90:10) mixture.
-
Chromatography: A short isocratic flow on a C18 column can be used for desalting prior to MS analysis.
-
Instrumentation: A Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Negative Ion Mode: Acquire spectra to find the [C₆H₁₂O₈P]⁻ ion.
-
Expected Exact Mass: 243.0275 Da.
-
-
Positive Ion Mode: Acquire spectra to find the [C₆H₁₄N]⁺ ion.
-
Expected Exact Mass: 100.1121 Da.
-
-
Data Interpretation: The measured mass should be within 5 ppm of the theoretical exact mass to confirm the elemental composition of both the sugar phosphate and the counter-ion.
Part 2: Quantitative Purity Assessment
Once identity is confirmed, we quantify the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for separating and quantifying the main compound from organic impurities.
-
Trustworthiness & Causality: Phosphorylated sugars are highly polar and lack a strong UV chromophore, presenting two analytical challenges.[11] To address this, we choose Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional reversed-phase.[12][13] HILIC provides excellent retention for polar analytes. For detection, Evaporative Light Scattering Detection (ELSD) is a robust choice, as it provides a near-universal response for non-volatile analytes and is independent of their optical properties.[11] Alternatively, coupling the LC to a mass spectrometer (LC-MS) offers superior sensitivity and specificity.[14][15]
Experimental Protocol: HILIC-ELSD Method
-
Column: A HILIC column (e.g., amide or silica-based), ~2.1 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from high %B to lower %B (e.g., 85% B to 75% B over 15 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min).
-
Sample Preparation: Prepare samples at 2 mg/mL in 50:50 Acetonitrile:Water.
-
Analysis: Inject the test sample alongside a high-purity reference standard and a blank. Purity is determined by area percent calculation.
Data Presentation: Comparative Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Identity | Specification |
| Reference Std. | 8.52 | 99.8% | β-L-fucose 1-phosphate | N/A |
| Test Lot A | 8.51 | 99.2% | β-L-fucose 1-phosphate | ≥ 98.0% |
| 6.20 | 0.3% | Unknown Impurity 1 | ≤ 0.2% | |
| 9.85 | 0.5% | Free Fucose (tentative) | ≤ 0.5% | |
| Alternative Product B | 8.49 | 97.5% | β-L-fucose 1-phosphate | ≥ 98.0% (Fails) |
| 7.15 | 1.8% | Unknown Impurity 2 | ≤ 0.2% | |
| 9.88 | 0.7% | Free Fucose (tentative) | ≤ 0.5% |
Karl Fischer (KF) Titration for Water Content
As a hygroscopic salt, accurately determining the water content is crucial for calculating the true purity by mass balance.
-
Trustworthiness & Causality: Karl Fischer titration is the gold standard for water determination due to its specificity for water.[16][17] Unlike loss-on-drying, KF is not affected by the loss of other volatile components. For expected water content in the low percentage range (0.5-5%), volumetric KF titration offers a balance of accuracy and speed. For trace amounts (<0.5%), coulometric KF would be the more appropriate choice.[18]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A volumetric Karl Fischer titrator with a sealed titration vessel.
-
Reagent: A one-component reagent with a known titer (e.g., ~5 mg/mL).
-
Standardization: Standardize the KF reagent daily using a certified water standard or sodium tartrate dihydrate.[19]
-
Sample Analysis: Accurately weigh ~50-100 mg of the sample directly into the conditioned titration vessel.
-
Titration: Start the titration and record the volume of KF reagent consumed at the endpoint.
-
Calculation: The water content (%) is calculated based on the reagent volume, reagent titer, and sample weight.
Synthesizing the Data: Purity by Mass Balance
The final purity statement is a synthesis of the orthogonal data, calculated by mass balance. This provides the most accurate representation of the active moiety's content.
Caption: Logic for calculating purity by mass balance.
Calculation: Purity (%) = 100% - [% Organic Impurities (from HPLC)] - [% Water (from KF)]
Example Calculation for Test Lot A:
-
Organic Impurities (HPLC) = 100% - 99.2% = 0.8%
-
Water Content (KF) = 1.5% (hypothetical result)
-
Purity by Mass Balance = 100% - 0.8% - 1.5% = 97.7%
This value represents the purity of the this compound bis(cyclohexylammonium) salt itself, accounting for water and organic impurities.
Conclusion
Validating the purity of this compound bis(cyclohexylammonium) salt demands a rigorous, multi-faceted approach. Relying on a single technique, such as HPLC area percent alone, can be misleading as it ignores non-UV active impurities and water content. By integrating structural confirmation (NMR, HRMS) with quantitative analysis of organic impurities (HPLC-ELSD/MS) and water content (Karl Fischer), researchers can establish a comprehensive and trustworthy purity profile. This orthogonal methodology ensures that the material used in downstream biological assays is of the highest quality, leading to reliable and reproducible scientific outcomes.
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A Researcher's Guide to Fucose Analog Cross-Reactivity with Salvage Pathway Enzymes
For researchers in glycoscience and drug development, fucose analogs are indispensable tools for probing and modulating fucosylation, a critical glycosylation event implicated in cancer, inflammation, and immunity. While the ultimate effects of these analogs—such as the inhibition of fucosyltransferases (FUTs)—are often the primary focus, their journey begins with two key gatekeeper enzymes of the fucose salvage pathway: L-fucokinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT).
This guide provides an in-depth comparison of how common fucose analogs interact with these enzymes. We move beyond simple statements of inhibition to explore the causality behind their enzymatic processing, offering field-proven insights into experimental design and data interpretation.
The Fucose Salvage Pathway: The Gateway for Analogs
In mammalian cells, the activated sugar donor, GDP-L-fucose, is synthesized via two routes: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which recycles free L-fucose.[1] Fucose analogs, typically delivered to cells in a membrane-permeable peracetylated form, are de-esterified in the cytoplasm and hijack the salvage pathway.[2]
This pathway consists of two sequential enzymatic steps:
-
Phosphorylation: L-fucokinase (FUK; EC 2.7.1.52) catalyzes the ATP-dependent phosphorylation of L-fucose at the anomeric position to produce β-L-fucose-1-phosphate (Fuc-1-P).[3][4]
-
Guanylylation: Fucose-1-phosphate guanylyltransferase (FPGT; EC 2.7.7.30), also known as GDP-L-fucose pyrophosphorylase, condenses Fuc-1-P with GTP to form GDP-β-L-fucose.[5][6]
The efficiency with which FUK and FPGT recognize and process a fucose analog dictates its intracellular concentration as an unnatural GDP-fucose derivative, which in turn governs its potency as a metabolic inhibitor.
Caption: Fucose metabolism and points of analog intervention.
Part 1: L-Fucokinase (FUK) Cross-Reactivity
FUK is the first committing step in the salvage pathway. Its substrate tolerance is the primary determinant of whether a fucose analog can be further metabolized. The enzyme recognizes the L-fucopyranose ring, and modifications at certain positions are better tolerated than others.
Expertise & Experience: The key to FUK's substrate recognition lies in the hydroxyl groups required for binding and catalysis. Modifications at the C-2 and C-6 positions have yielded the most successful analogs. The C-2 position is involved in recognition, and small substitutions like fluorine are generally accepted. The C-6 position, being the deoxy position that defines fucose, is more tolerant to larger modifications, such as alkynyl groups, as it projects away from the core binding pocket.
Comparative Data for Fucokinase Substrate Potential
| Substrate / Analog | Modification | Substrate Potential | Rationale & Supporting Data |
| L-Fucose (Natural) | None | Excellent | Serves as the natural substrate. The bifunctional enzyme from B. fragilis shows a Km of 66.29 µM.[7] |
| 2-Deoxy-2-fluoro-L-fucose (2-F-Fuc) | C-2 Fluoro | Good | Fluorine is a small, electronegative bioisostere of a hydroxyl group. 2-F-Fuc is readily converted to its GDP-analog in cells and via enzymatic synthesis, indicating it is a good substrate for FUK.[2] |
| 6-Alkynyl-L-fucose (6-Alk-Fuc) | C-6 Alkynyl | Good | The C-6 methyl group is replaced with a functional handle. It is efficiently incorporated into cellular glycans, demonstrating robust processing by the salvage pathway, including FUK.[8][9] |
| 6-Fluoro-L-fucose Analogs | C-6 Fluoro, Difluoro, Trifluoro | Good | These analogs are successfully converted into their corresponding GDP-fucose derivatives in excellent yields (66-87%) using a bifunctional FUK/FPGT enzyme, confirming they are efficient substrates.[2] |
| 2-Deoxy-2,2-difluoro-L-fucose | C-2 Gem-difluoro | Very Poor | A study noted that this analog gave only a "marginal yield" of the corresponding GDP-fucose derivative in an enzymatic synthesis, suggesting it is a very poor substrate for FUK.[2] The steric bulk of two fluorine atoms at C-2 likely hinders proper binding in the active site. |
Part 2: Fucose-1-Phosphate Guanylyltransferase (FPGT) Cross-Reactivity
Once an analog is phosphorylated by FUK, the resulting analog-1-phosphate must be accepted by FPGT to form the final GDP-sugar derivative. FPGT's active site has two main recognition components: one for the fucose-1-phosphate and one for the guanosine nucleotide (GTP).
Expertise & Experience: Research on human FPGT has shown that the nature of the purine base of the nucleotide triphosphate is the primary determinant of substrate specificity, followed by the hexose-1-phosphate.[10] This implies that as long as the fucose analog is successfully phosphorylated by FUK, FPGT is likely to accept it, provided the modification does not drastically alter the conformation of the phosphate linkage or the pyranose ring. The enzyme's primary role is the high-energy bond formation, making it less sensitive to modifications on the sugar ring's periphery compared to FUK.
Comparative Data for FPGT Substrate Potential
| Substrate / Analog-1-P | Modification | Substrate Potential | Rationale & Supporting Data |
| β-L-Fucose-1-Phosphate (Natural) | None | Excellent | The natural substrate for the second step. The bifunctional enzyme from B. fragilis shows a Km of 32.95 µM for this substrate.[7] |
| 2-Fluoro-Fuc-1-P | C-2 Fluoro | Good | The successful and high-yield enzymatic synthesis of GDP-2-F-Fuc from 2-F-Fuc implies that 2-Fluoro-Fuc-1-P is an efficient substrate for the FPGT activity.[2] |
| 6-Alkynyl-Fuc-1-P | C-6 Alkynyl | Good | The high levels of 6-Alk-Fuc incorporation into cellular glycans necessitate its efficient conversion to GDP-6-Alk-Fuc, indicating 6-Alkynyl-Fuc-1-P is a competent substrate for FPGT.[8] |
Part 3: Downstream Consequences and Experimental Validation
The successful navigation of the salvage pathway by a fucose analog results in the accumulation of an unnatural GDP-fucose derivative. This is the species responsible for the desired biological effect.
-
Competitive Inhibition: Most GDP-fucose analogs act as competitive inhibitors of various fucosyltransferases (FUTs). For instance, GDP-2-deoxy-2-fluoro-L-fucose is a known competitive inhibitor of several FUTs with Ki values in the low micromolar range.[2]
-
Feedback Inhibition: The accumulation of these analogs can also trigger feedback inhibition of the de novo pathway, reducing the overall cellular pool of natural GDP-L-fucose.[2]
-
Direct Pathway Inhibition: Some analogs have unique mechanisms. 6-Alkynyl-fucose, in addition to being metabolized, directly inhibits FX (TSTA3), a key bifunctional enzyme in the de novo pathway, leading to potent depletion of cellular GDP-fucose.[9][11]
To validate these interactions and quantify the cross-reactivity of new analogs, robust enzymatic assays are essential.
Caption: General workflow for kinetic analysis of FUK and FPGT.
Protocol 1: Coupled Spectrophotometric Assay for Fucokinase (FUK) Activity
Trustworthiness: This protocol is a self-validating system. The rate of NADH depletion is directly proportional to the rate of ADP production by FUK, but only when FUK is the rate-limiting enzyme. Running controls without FUK, without the fucose analog, or without ATP will result in no change in absorbance, confirming the specificity of the reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.
-
FUK Enzyme: Purified recombinant L-fucokinase diluted in assay buffer to a working concentration (e.g., 10-50 nM).
-
Substrate Mix: Prepare a 2X stock in assay buffer containing:
-
2 mM ATP
-
2 mM Phosphoenolpyruvate (PEP)
-
0.4 mM NADH
-
10 U/mL Pyruvate Kinase (PK)
-
15 U/mL Lactate Dehydrogenase (LDH)
-
-
Analog Stock: Prepare a 10X stock of the fucose analog in assay buffer, covering a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
-
Assay Procedure:
-
Set up a 96-well UV-transparent plate.
-
To each well, add 50 µL of the 2X Substrate Mix.
-
Add 10 µL of the 10X fucose analog stock (or L-fucose for positive control, or buffer for blank).
-
Pre-incubate the plate at 37°C for 5 minutes to allow temperature equilibration and consumption of any contaminating ADP.
-
Initiate the reaction by adding 40 µL of the FUK enzyme solution.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the fucose analog concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: HPLC-Based Assay for FPGT Activity
Trustworthiness: This is a direct detection method. The identity of the product can be confirmed by its retention time and, if coupled to a mass spectrometer, its mass. The quantification relies on a standard curve of a known concentration of the product, ensuring accuracy. Controls lacking enzyme or either substrate will show no product peak.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 20 mM MgCl₂.
-
FPGT Enzyme: Purified recombinant FPGT diluted in assay buffer.
-
Substrates: Prepare stocks of GTP (e.g., 10 mM) and the analog-fucose-1-phosphate (e.g., 10 mM) in assay buffer. The Fuc-1-P analog can be generated using the FUK enzyme from Protocol 1 in a scaled-up reaction and purified.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine assay buffer, GTP (to a final concentration of 1 mM), and the analog-Fuc-1-P (at various final concentrations).
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding FPGT enzyme. Total reaction volume should be 50-100 µL.
-
Incubate at 37°C. For kinetic analysis, take aliquots at multiple time points (e.g., 0, 2, 5, 10, 20 minutes) and immediately quench the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation (95°C for 2 min). For endpoint assays, simply stop the entire reaction after a fixed time.
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the enzyme.
-
-
HPLC Analysis:
-
Column: A strong anion exchange (SAX) column is typically used for nucleotide separation.
-
Mobile Phase: A gradient of phosphate buffers, e.g., Buffer A (25 mM KH₂PO₄, pH 3.5) and Buffer B (500 mM KH₂PO₄, pH 3.5).
-
Detection: UV absorbance at 254 nm.
-
Method: Inject the supernatant from the quenched reaction. Elute with a gradient to separate GTP from the GDP-fucose analog product.
-
Quantification: Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve generated with a purified, known concentration of the GDP-fucose analog.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the analog-Fuc-1-P concentration and determine Km and Vmax as described for the FUK assay.
-
References
- Wikipedia. (n.d.). Fucose-1-phosphate guanylyltransferase.
- Rillahan, C. D., et al. (2012). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of the American Chemical Society.
- NCBI Gene. (n.d.). FPGT fucose-1-phosphate guanylyltransferase [Homo sapiens (human)].
- UniProt. (n.d.). L-fucokinase/L-fucose-1-P guanylyltransferase - Bacteroides fragilis.
- WikiGenes. (n.d.). FPGT - fucose-1-phosphate guanylyltransferase.
- Kizuka, Y., et al. (2019). Mechanism and application of fucosylation inhibition by 6-alkynyl-fucose. ResearchGate.
- NCBI PubMed. (2000). Identification of human L-fucose kinase amino acid sequence. FEBS Letters.
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). FPGT (fucose-1-phosphate guanylyltransferase).
- Wikipedia. (n.d.). Fucokinase.
- PubMed Central. (n.d.). Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals.
- UniProt. (n.d.). Fucose-1-phosphate guanylyltransferase - Homo sapiens (Human).
- UniProt. (n.d.). FCSK - L-fucose kinase - Homo sapiens (Human).
- ResearchGate. (n.d.). Identification of human L-fucose kinase amino acid sequence.
- PubMed Central. (2018). Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation. The American Journal of Human Genetics.
- ResearchGate. (n.d.). Fucose-1-phosphate guanylyltransferase (FPGT).
- ResearchGate. (n.d.). Detection and Modulation of Fucosylated Glycans using Fucose Analogs.
- MDPI. (n.d.). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. International Journal of Molecular Sciences.
- PubMed. (2017). An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3. Cell Chemical Biology.
- PubMed. (1984). Dopamine stimulated L-fucose incorporation into brain proteins is related to an increase in fucokinase activity. Biomedica Biochimica Acta.
Sources
- 1. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucokinase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
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- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fluorinated Fucose-1-Phosphate Analogs: A Comparative Analysis for Modulating Fucosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the subtle addition of a single sugar moiety can dramatically alter the function of a protein, impacting everything from cell-cell recognition to immune responses. Fucosylation, the attachment of L-fucose to glycans, is a pivotal post-translational modification implicated in a spectrum of physiological and pathological processes, including inflammation, cancer progression, and microbial infection. Consequently, the ability to precisely control fucosylation is of paramount interest for both fundamental research and therapeutic development.
This guide provides a comprehensive comparative analysis of a powerful class of chemical tools designed for this purpose: fluorinated fucose-1-phosphate analogs. As metabolic inhibitors, these compounds hijack the cell's own enzymatic machinery to disrupt the fucosylation process, offering a nuanced approach to studying and potentially treating fucose-dependent pathologies. Here, we delve into the synthesis, mechanism of action, and relative efficacy of various positional isomers of these analogs, supported by experimental data and detailed protocols to empower your research endeavors.
The Fucosylation Machinery: A Tale of Two Pathways
To appreciate the strategic intervention of fluorinated fucose-1-phosphate analogs, it is crucial to understand the endogenous routes to fucosylation. Cells utilize two primary pathways to synthesize the activated fucose donor, guanosine diphosphate fucose (GDP-fucose): the de novo pathway and the salvage pathway.
The de novo pathway, which is the primary source of GDP-fucose, begins with GDP-mannose.[1] This precursor undergoes a two-step enzymatic conversion catalyzed by GDP-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) to yield GDP-fucose.[2] The salvage pathway, on the other hand, recycles free L-fucose from the extracellular environment or lysosomal degradation of glycoconjugates. This free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP), also known as fucose-1-phosphate guanylyltransferase (FPGT).[3]
Fluorinated fucose analogs are designed to enter the salvage pathway, where they are processed into their corresponding GDP-fucose analogs. These unnatural sugar nucleotides can then inhibit fucosylation through two primary mechanisms:
-
Competitive Inhibition of Fucosyltransferases (FUTs): The fluorinated GDP-fucose analogs can bind to the active sites of FUTs, competing with the natural substrate, GDP-fucose, and thereby preventing the transfer of fucose to glycan acceptors.[4]
-
Feedback Inhibition of the De Novo Pathway: The accumulation of unnatural GDP-fucose analogs can act as a feedback inhibitor of key enzymes in the de novo pathway, such as GMD, leading to a global reduction in the cellular pool of GDP-fucose.[4]
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 1: The dual mechanism of action of fluorinated fucose-1-phosphate analogs in inhibiting cellular fucosylation.
A Comparative Analysis of Positional Isomers
The strategic placement of a fluorine atom on the fucose scaffold significantly influences the biological activity of the resulting analog. Here, we compare the properties and performance of key positional isomers.
2-Fluoro-Fucose-1-Phosphate Analogs
Analogs fluorinated at the C-2 position are the most extensively studied. The parent compound, 2-deoxy-2-fluoro-L-fucose (2FF), has been a workhorse in the field. However, its potency can be enhanced by providing it as a 1-phosphate derivative, bypassing the initial phosphorylation step.
-
Synthesis and Properties: Protected 2-fluorofucose 1-phosphate derivatives are synthesized to be cell-permeable. Once inside the cell, esterases cleave the protecting groups, releasing the active inhibitor.[5]
-
Mechanism of Action: These analogs are metabolized to GDP-2-deoxy-2-fluoro-L-fucose (GDP-2FF). GDP-2FF is a potent competitive inhibitor of a broad range of fucosyltransferases.[2][4] It also exerts feedback inhibition on the de novo pathway.[4]
-
Experimental Data: Studies have shown that protected 2-fluorofucose 1-phosphate (2FF1P) is four to seven times more potent at inhibiting cellular fucosylation than 2FF.[4] Interestingly, both the natural β-anomer and the unnatural α-anomer of 2FF1P exhibit similar inhibitory activity, and both are converted to their respective GDP-2FF anomers within the cell.[5]
3-Fluoro-Fucose-1-Phosphate Analogs
Information on 3-fluoro analogs is less abundant in the literature compared to their 2- and 6-fluoro counterparts. However, their unique substitution pattern warrants investigation.
-
Synthesis and Properties: The synthesis of 3-deoxy-3-fluoro-L-fucose has been reported and involves a chemoenzymatic approach. The enzymatic activation to the corresponding GDP-fucose analog has also been demonstrated.
-
Mechanism of Action: It is hypothesized that, like other fluorinated analogs, 3-fluoro-fucose-1-phosphate would be converted to its GDP-fucose analog and act as a competitive inhibitor of fucosyltransferases. The impact of the C-3 fluorine on enzyme binding and feedback inhibition of the de novo pathway requires further experimental validation.
-
Experimental Data: While the enzymatic incorporation of 3-deoxy-3-fluoro-L-fucose into glycoconjugates has been shown, comprehensive data on its inhibitory potency on cellular fucosylation and direct comparison with other fluorinated analogs are currently limited.
4-Fluoro-Fucose-1-Phosphate Analogs
The synthesis and biological activity of 4-fluoro-fucose-1-phosphate analogs as fucosylation inhibitors are not well-documented in publicly available scientific literature. The synthesis of protected 4-deoxy-4-fluoro-D-galactopyranosides (a related sugar) has been described, suggesting that synthetic routes to 4-fluoro-L-fucose are feasible. Further research is needed to explore the potential of these analogs as modulators of fucosylation.
6-Fluoro-Fucose-1-Phosphate Analogs
Fluorination at the C-6 position, which replaces the methyl group of fucose, has yielded potent inhibitors of fucosylation with distinct properties from the C-2 fluorinated analogs.
-
Synthesis and Properties: A variety of 6-fluorinated fucose analogs, including mono-, di-, and tri-fluorinated derivatives, have been synthesized and evaluated.[2]
-
Mechanism of Action: The corresponding GDP-6-fluoro-fucose analogs also act as competitive inhibitors of fucosyltransferases.[2] However, a comparative study revealed that while GDP-2-deoxy-2-fluoro-L-fucose is a potent inhibitor of FUT8 (the enzyme responsible for core fucosylation), the GDP derivatives of 6,6-difluoro- and 6,6,6-trifluoro-L-fucose are weaker inhibitors of this specific enzyme.[2] This suggests that the primary inhibitory mechanism of 6-fluorinated analogs may be through potent feedback inhibition of the de novo pathway and/or inhibition of other fucosyltransferases.[2]
-
Experimental Data: 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose have demonstrated significant inhibitory activity against the proliferation of human colon cancer cells and human umbilical vein endothelial cells, while 2-deoxy-2-fluoro-L-fucose showed no apparent effect in the same study.[2] This highlights the differential biological activities that can be achieved by altering the position of fluorination.
| Analog Position | Relative Potency (Cellular Fucosylation) | Primary Mechanism of Action | Key Experimental Findings |
| 2-Fluoro | High (4-7x more potent than 2FF)[4] | Competitive FUT inhibition & Feedback inhibition[4] | Both α and β anomers are active.[5] |
| 3-Fluoro | Data Limited | Presumed competitive FUT inhibition | Enzymatic incorporation demonstrated. |
| 4-Fluoro | Data Limited | Unknown | Synthesis of related compounds reported. |
| 6-Fluoro | High | Potent feedback inhibition, variable FUT inhibition[2] | Strong anti-proliferative effects in some cancer cells.[2] |
Experimental Protocols
To facilitate the practical application of these powerful chemical tools, we provide the following detailed experimental protocols.
In Vitro Fucosyltransferase (FUT) Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of fluorinated fucose-1-phosphate analogs on the activity of a specific fucosyltransferase.
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}
Figure 2: Workflow for an in vitro fucosyltransferase inhibition assay.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
Acceptor substrate (e.g., a suitable glycan or glycoprotein)
-
GDP-fucose
-
Fluorinated GDP-fucose analog (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM MnCl₂)
-
Quenching solution (e.g., cold 100 mM EDTA)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and the fluorinated GDP-fucose analog at various concentrations.
-
Initiate the reaction: Add the fucosyltransferase enzyme to the reaction mixture, followed by the addition of GDP-fucose to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Terminate the reaction: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction mixture by HPLC or LC-MS to quantify the amount of fucosylated product formed.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Fucosylation Inhibition Assay (Lectin Staining and Flow Cytometry)
This protocol allows for the quantification of the effect of fluorinated fucose-1-phosphate analogs on the overall fucosylation of the cell surface.
dot graph G { rankdir=TB; node [shape=box, style=rounded, color="#34A853", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];
}
Figure 3: Workflow for a cellular fucosylation inhibition assay using lectin staining.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorinated fucose-1-phosphate analog (as a cell-permeable prodrug)
-
Phosphate-buffered saline (PBS)
-
Biotinylated fucose-binding lectin (e.g., Aleuria aurantia lectin - AAL)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the fluorinated fucose-1-phosphate analog prodrug for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in a suitable buffer.
-
Lectin Staining: Incubate the cells with the biotinylated fucose-binding lectin for 30-60 minutes on ice.
-
Secondary Staining: Wash the cells to remove unbound lectin and then incubate with the fluorescently labeled streptavidin for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells again and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: Determine the EC₅₀ value of the inhibitor by plotting the mean fluorescence intensity against the inhibitor concentration.
Analysis of Intracellular Nucleotide Sugar Pools by LC-MS
This protocol provides a method to quantify the levels of endogenous GDP-fucose and the unnatural fluorinated GDP-fucose analog within the cell, offering mechanistic insights into the inhibitor's action.
dot graph G { rankdir=LR; node [shape=box, style=rounded, color="#FBBC05", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];
}
Figure 4: Workflow for the analysis of intracellular nucleotide sugar pools.
Materials:
-
Cell culture materials and inhibitor
-
Quenching solution (e.g., ice-cold saline)
-
Lysis buffer (e.g., methanol/water)
-
Internal standards
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)
Procedure:
-
Cell Treatment: Culture and treat cells with the inhibitor as described in the cellular fucosylation assay.
-
Metabolism Quenching and Cell Lysis: Rapidly quench cellular metabolism by washing with ice-cold saline. Lyse the cells using a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotide sugars.
-
Sample Preparation: Dry the supernatant and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system and perform targeted analysis for GDP-fucose and the fluorinated GDP-fucose analog using appropriate mass transitions.
-
Data Analysis: Quantify the nucleotide sugar levels by comparing the peak areas to a standard curve.
Conclusion and Future Perspectives
Fluorinated fucose-1-phosphate analogs represent a versatile and potent class of chemical probes for the study of fucosylation. The choice of positional isomer allows for the fine-tuning of inhibitory mechanisms, with 2-fluoro analogs acting as broad-spectrum FUT inhibitors and 6-fluoro analogs potentially exhibiting more pronounced effects on the de novo biosynthesis pathway and cell proliferation. While data on 3- and 4-fluoro analogs remain limited, they represent an exciting frontier for future investigation.
The continued development of these and other novel fucosylation inhibitors will undoubtedly deepen our understanding of the roles of fucose in health and disease. Furthermore, these molecules hold significant promise as therapeutic leads for a range of conditions, from cancer to inflammatory disorders. The experimental protocols provided herein offer a robust framework for researchers to explore the potential of these powerful tools in their own investigations, paving the way for new discoveries and therapeutic innovations.
References
- Dai, J., et al. (2020). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of Medicinal Chemistry, 63(15), 8449–8463.
- Pijnenborg, J. F. A., et al. (2021). Fluorinated rhamnosides inhibit cellular fucosylation.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
- Pijnenborg, J. F. A., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates. Chemistry – A European Journal, 27(12), 4022-4027.
- Okajima, T. (2021). Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- Nishihara, S., et al. (2021). Enzyme assay of α1,3/4-fucosyltransferase. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- Zachara, N. (2019). Module 6: Nucleotide Sugar Analysis.
- Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.
Sources
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- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activities of β-L-Fucose 1-Phosphate and GDP-L-Fucose
In the dynamic field of glycobiology, understanding the precise roles of metabolic intermediates and activated sugar donors is fundamental to unraveling complex cellular processes and designing targeted therapeutic strategies. This guide provides an in-depth comparative analysis of two pivotal molecules in fucose metabolism: β-L-fucose 1-phosphate, a key intermediate, and Guanosine Diphosphate (GDP)-L-fucose, the universal fucose donor. We will dissect their distinct biological activities, detail the experimental methodologies required to validate their functions, and discuss the implications for researchers in basic science and drug development.
The Fucosylation Engine: Contextualizing β-L-Fucose 1-Phosphate and GDP-L-Fucose
Fucosylation, the enzymatic attachment of fucose to glycans, is a critical post-translational modification that governs a vast spectrum of biological events, from cell-cell adhesion and immune surveillance to cancer progression.[1] The execution of this process is entirely dependent on a consistent supply of the activated sugar donor, GDP-L-fucose. Mammalian cells generate this crucial substrate through two distinct metabolic routes: the de novo pathway and the salvage pathway.[2][3]
-
The De Novo Pathway: This is the primary production route in most cells, synthesizing GDP-L-fucose from GDP-mannose through a series of enzymatic steps.[2][4] It is estimated that this pathway accounts for approximately 90% of the total cellular GDP-fucose pool under normal conditions.[1][3]
-
The Salvage Pathway: This pathway recycles free L-fucose, either from the extracellular environment or from the lysosomal degradation of endogenous fucosylated glycoconjugates.[2] In a two-step process, free fucose is first phosphorylated by a fucokinase to form β-L-fucose 1-phosphate .[5] Subsequently, the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase, catalyzes the reaction between β-L-fucose 1-phosphate and GTP to produce GDP-L-fucose .[6][7]
This metabolic framework immediately establishes the fundamental difference between our two molecules of interest: β-L-fucose 1-phosphate is a precursor, while GDP-L-fucose is the final, functional donor molecule.
Figure 1: Metabolic roles of key fucose derivatives. This diagram illustrates the de novo and salvage pathways converging on the production of GDP-L-fucose, the sole fucose donor for fucosyltransferases (FUTs). β-L-fucose 1-phosphate is a critical intermediate exclusive to the salvage pathway.
Head-to-Head Comparison: Biological Activity
The distinct positions of β-L-fucose 1-phosphate and GDP-L-fucose in the metabolic pathway dictate their fundamentally different biological activities. GDP-L-fucose is the active effector molecule in glycosylation, while β-L-fucose 1-phosphate's activity is defined by its role as a substrate for its downstream enzyme.
| Feature | β-L-Fucose 1-Phosphate | GDP-L-Fucose |
| Primary Biological Role | Metabolic intermediate in the fucose salvage pathway.[8] | Universal activated fucose donor for all fucosyltransferase enzymes.[2][9][10] |
| Direct Glycosylation Activity | None. It cannot be used by fucosyltransferases to modify glycans. | High. It is the sole substrate that directly provides the fucose moiety for fucosylation reactions.[10] |
| Key Enzymatic Interaction | Substrate for fucose-1-phosphate guanylyltransferase (FPGT/GFPP).[7] | Substrate for all fucosyltransferases (FUTs).[3][11] |
| Cellular Function | To serve as the immediate precursor to GDP-L-fucose within the salvage pathway.[8] | To enable the fucosylation of proteins and lipids, thereby modulating a wide range of cellular functions.[1] |
| Regulatory Impact | Its production rate can influence the salvage pathway's contribution to the total GDP-L-fucose pool. | Its concentration can act as a feedback inhibitor of the de novo pathway and is a rate-limiting factor for fucosylation.[12] |
| Experimental Utility | Used to assay FPGT/GFPP activity; a tool to study salvage pathway metabolism.[8] | Used in fucosyltransferase assays; essential for in vitro glycoengineering; a target for developing fucosylation inhibitors.[13][14] |
Validating Function: Key Experimental Protocols
To empirically demonstrate the distinct activities of these molecules, specific and robust assays are required. The following protocols provide a framework for objectively assessing and comparing their functions.
Protocol: In Vitro Fucosyltransferase (FUT) Activity Assay
This assay directly tests the ability of a molecule to act as a fucose donor for a fucosyltransferase. It serves as the definitive experiment to distinguish the direct activity of GDP-L-fucose from the inactivity of β-L-fucose 1-phosphate.
Causality: The rationale is to create a controlled enzymatic system containing the transferase and an acceptor glycan, and then to test whether the molecule of interest can complete the reaction by donating a fucose residue.
Methodology:
-
Reaction Assembly: In separate microcentrifuge tubes, prepare a reaction buffer containing a recombinant fucosyltransferase (e.g., human FUT8 for core fucosylation) and a suitable acceptor substrate (e.g., a fluorescently-labeled biantennary N-glycan).
-
Substrate Addition:
-
Test Reaction: Add GDP-L-fucose to a final concentration of 1 mM.
-
Comparative Reaction: Add β-L-fucose 1-phosphate to a final concentration of 1 mM.
-
Negative Control: Add an equivalent volume of buffer with no fucose donor.
-
-
Incubation: Incubate all reactions at 37°C for 1-2 hours.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. The fucosylated product will have a different retention time than the non-fucosylated acceptor substrate.
-
Data Interpretation: Quantify the peak area of the fucosylated product. Significant product formation will only be observed in the reaction containing GDP-L-fucose, confirming its role as the direct donor.
Figure 2: Workflow for a comparative fucosyltransferase assay. This diagram shows the experimental design to test the direct donor activity of GDP-L-fucose versus β-L-fucose 1-phosphate.
Protocol: Fucose-1-Phosphate Guanylyltransferase (FPGT) Activity Assay
This assay is designed to validate the biological activity of β-L-fucose 1-phosphate as a substrate for the FPGT enzyme, confirming its role in the salvage pathway.
Causality: This self-validating system provides the enzyme FPGT with its putative substrates, β-L-fucose 1-phosphate and GTP. The formation of the expected product, GDP-L-fucose, provides direct evidence of the precursor's biological function.
Methodology:
-
Reaction Setup: Prepare a reaction buffer containing recombinant FPGT enzyme and GTP.
-
Initiation: Start the reaction by adding β-L-fucose 1-phosphate. Include a control reaction lacking the β-L-fucose 1-phosphate substrate.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Quenching: Terminate the reaction by adding ice-cold acetonitrile or perchloric acid to precipitate the enzyme.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant using ion-pair reverse-phase HPLC coupled with mass spectrometry (LC-MS) to identify and quantify the formation of GDP-L-fucose.
-
Data Interpretation: The appearance of a peak corresponding to the mass and retention time of GDP-L-fucose in the complete reaction, which is absent in the control, confirms that β-L-fucose 1-phosphate is the correct substrate for FPGT.
Implications for Research and Development
The distinction between these two molecules is not merely academic; it has significant practical consequences for researchers.
-
For Cellular Biologists: To study the impact of fucosylation, modulating the GDP-L-fucose pool is key. This can be achieved by targeting the de novo pathway (e.g., with GMDS inhibitors) or by manipulating the salvage pathway. Supplementing cells with fluorinated fucose analogs, which are converted into inactive GDP-fucose analogs via β-L-fucose 1-phosphate, is a powerful strategy to inhibit overall fucosylation.[15]
-
For Drug Development Professionals: In the production of therapeutic monoclonal antibodies, the absence of core fucose on the Fc N-glycan dramatically enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[16] Strategies to produce afucosylated antibodies often involve engineering cell lines to block the fucosylation pathway. Understanding the roles of both β-L-fucose 1-phosphate and GDP-L-fucose is crucial for designing effective knockout or inhibition strategies.
-
For Enzymologists: β-L-fucose 1-phosphate is an essential tool for characterizing the kinetics and inhibition of FPGT, while GDP-L-fucose is the indispensable substrate for studying the entire family of over a dozen human fucosyltransferases.[11]
References
- Thomès, V., & Bojar, D. (2021). Use of Crithidia fasciculata extract for the facile enzymatic synthesis of GDP-L-[3H]Fucose.
- Ishihara, H., & Heath, E. C. (1968). The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver. The Journal of biological chemistry, 243(6), 1110–1115. [Link]
- Wang, W., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences of the United States of America, 106(38), 16096–16101. [Link]
- Yan, X., et al. (2019). Cell-free enzymatic synthesis of GDP-L-fucose from mannose. AMB Express, 9(1), 74. [Link]
- Gale, A. R., et al. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. bioRxiv. [Link]
- Mahour, R., et al. (2021). Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. ChemBioChem, 22(10), 1789-1796. [Link]
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]
- Li, J., et al. (2018). The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. Scientific Reports, 8(1), 9363. [Link]
- Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R–184R. [Link]
- Wikipedia. (n.d.). Fucosyltransferase. [Link]
- Lauc, G., & Zoldoš, V. (2004). Fucose—The Sugar of Life and Death. Periodicum Biologorum, 106(3), 207-213. [Link]
- PubChem. (n.d.). GDP-beta-L-fucose. [Link]
- Shan, M., et al. (2021). Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. International Journal of Molecular Sciences, 22(19), 10565. [Link]
- Wikipedia. (n.d.).
- Adelmann, M., et al. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.
- Noda, K., et al. (2002). An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. Analytical Biochemistry, 310(1), 100-106. [Link]
- Renkonen, J., et al. (2004). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII.
- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. The Journal of biological chemistry, 243(6), 1103–1109. [Link]
- Muraoka, R., et al. (2008). The level of fucosyltransferases and intracellular GDP-L-fucose, a sugar nucleotide, may regulate the level of fucosylated glycoproteins. Journal of Biological Chemistry, 283(52), 36278-36287. [Link]
- Rillahan, C. D., et al. (2012). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Nature Chemical Biology, 8(7), 647-653. [Link]
- van der Woude, L. C., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates. Chemistry–A European Journal, 27(13), 4022-4027. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of beta-L-fucose 1-phosphate
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the materials we use, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of beta-L-fucose 1-phosphate, ensuring the protection of our personnel and environment. Our approach is grounded in established regulatory principles and a thorough understanding of the compound's chemical nature.
Core Principle: Hazard Assessment and Regulatory Context
-
L-Fucose: Multiple safety data sheets for the parent sugar, L-fucose, consistently classify it as a non-hazardous substance under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[1][2][3][4] It is a stable, white crystalline solid with no noted acute toxicity, carcinogenicity, or significant environmental hazards.[1][3][4][5]
-
Phosphate Group: The phosphate moiety is ubiquitous in biological systems and is not classified as a hazardous waste from a toxicity standpoint. However, it is an environmental nutrient. The primary concern with phosphate disposal is the potential to contribute to eutrophication (excessive nutrient enrichment) in aquatic ecosystems.[6]
All laboratory personnel are responsible for the proper identification and management of the waste they generate.[8] Disposal procedures must always align with your institution's written Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[9][10][11] Therefore, the final authority on waste disposal is your institution's Environmental Health & Safety (EHS) department.
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for this compound and its associated waste.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, when handling chemical waste.[2][7]
Protocol 3.1: Disposal of Uncontaminated Solid this compound
This protocol applies to the pure compound in powder form or residual amounts left in original containers.
-
Container Selection: Choose a sealable, chemically compatible container designated for non-hazardous solid chemical waste. A wide-mouth polyethylene jar is ideal. Ensure the container is free from damage.[7]
-
Labeling: Immediately label the waste container. The label must include:
-
The full chemical name: "this compound"
-
The words: "Non-Hazardous Chemical Waste"
-
The date of accumulation.
-
Your name and laboratory information.
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container using a spatula or funnel. Avoid creating dust.[1][2]
-
Storage: Seal the container tightly. Store it in a designated satellite accumulation area (SAA) within your laboratory, away from incompatible materials like strong oxidizing agents.[5][12]
-
Pickup: Arrange for waste pickup by your institution's EHS department according to their schedule.
Protocol 3.2: Disposal of Uncontaminated Aqueous Solutions of this compound
This protocol applies to buffer solutions or reaction mixtures where the only chemical of concern is this compound in water or a non-hazardous buffer (e.g., PBS, Tris).
-
Prohibition of Drain Disposal: Do not pour solutions down the sanitary sewer drain. While not acutely toxic, this practice introduces phosphates into the wastewater system.[6][13]
-
Container Selection: Use a sealable, leak-proof polyethylene carboy or bottle designated for non-hazardous aqueous waste.
-
Labeling: Label the container clearly with:
-
The full chemical name: "Aqueous Waste: this compound"
-
List all components, including the buffer system and approximate concentration.
-
The words: "Non-Hazardous Aqueous Waste"
-
Your name, lab, and date.
-
-
Storage: Keep the sealed container in a designated SAA, preferably within secondary containment to mitigate potential spills.
-
Pickup: Request a chemical waste pickup from your EHS department.
Protocol 3.3: Management of Contaminated Waste
If this compound is mixed with any substance classified as hazardous (e.g., organic solvents, heavy metals, acutely toxic materials), the entire mixture must be treated as hazardous waste.[12]
-
Consult EHS: Immediately consult your EHS department for guidance. They will provide the correct hazardous waste container and specific labeling requirements.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a complete list of all constituents, including percentages.[14]
-
Segregation and Storage: Store this waste according to EHS instructions, ensuring it is segregated from all other waste streams and incompatible materials.[7]
Spill Management and Decontamination
Given the non-hazardous nature of the compound, spills can be managed with standard laboratory procedures.[3][4]
-
Isolate the Area: Alert others in the lab and restrict access to the spill area.
-
Don PPE: Ensure you are wearing a lab coat, gloves, and safety glasses.
-
Contain and Absorb:
-
For Solids: Gently sweep up the powder, avoiding dust generation, and place it in a labeled non-hazardous waste container.[5]
-
For Liquids: Cover the spill with an absorbent material (e.g., paper towels, absorbent pads).
-
-
Decontaminate: Wipe the spill area clean with soap and water.
-
Dispose of Materials: All cleanup materials (gloves, absorbent pads, etc.) should be placed in the designated solid non-hazardous chemical waste container.
Summary of Waste Handling Parameters
| Parameter | Guideline for Pure this compound |
| Physical State | White Crystalline Solid[1] |
| Primary Hazard | None classified; environmental nutrient (phosphate) |
| RCRA Classification | Not a characteristic hazardous waste (if uncontaminated) |
| RCRA Waste Code | None |
| Recommended PPE | Safety glasses, nitrile gloves, lab coat |
| Solid Waste Container | Sealable, labeled polyethylene container for non-hazardous solid waste |
| Aqueous Waste Container | Sealable, labeled polyethylene carboy for non-hazardous aqueous waste |
| Disposal Route | Institutional Chemical Waste Pickup (via EHS) |
| Incompatibilities | Strong oxidizing agents[4][5] |
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- L-(-)FUCOSE 99% (For Biochemistry) Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Laboratory Waste Management: The New Regulations. (2019). MedLab Magazine.
- L-(-)-Fucose Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- PHOSPHATE Safety Data Sheet. (2014). Marichem Marigases Hellas SA.
- Fucose 1-phosphate (HMDB0001265). (n.d.). Human Metabolome Database.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
- Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration.
- Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies Press.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Fucose-1-phosphate guanylyltransferase. (n.d.). Wikipedia.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Treatment and Recycling of Phosphorus in Effluent From the Dairy and Agri-Food Industries. (2016). ResearchGate.
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Personal protective equipment for handling beta-L-fucose 1-phosphate
An Expert Guide to Personal Protective Equipment for Handling beta-L-fucose 1-phosphate
In the specialized fields of biochemical research and drug development, the integrity of our work and the safety of our personnel are paramount. Handling novel or specialized reagents like this compound requires a nuanced understanding of safety protocols that extends beyond basic laboratory practice. This guide, designed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE). By understanding the rationale behind each piece of equipment and integrating these practices into a clear operational plan, we can ensure both personal safety and the validity of our experimental outcomes.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety protocol by evaluating the parent compound, L-fucose, and the general class of phosphorylated sugars. The SDS for L-fucose indicates that the compound is not considered hazardous under OSHA regulations and has a low acute toxicity profile.[1][2] The primary risks associated with this and similar powdered biochemicals are mechanical irritation to the eyes and respiratory tract upon inhalation of dust, and potential effects from accidental ingestion. The addition of a phosphate group does not typically increase the chemical reactivity or contact hazard of the molecule but underscores its potential as a biologically active agent within cellular systems.[3]
Therefore, our PPE strategy focuses on creating a reliable barrier against these primary routes of exposure: inhalation, dermal contact, and eye contact.
Core Protective Equipment: A Multi-Layered Defense
The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] For this compound, this is supplemented with specific equipment tailored to the task.
Eye and Face Protection: Your Critical Shield
Accidental splashes or airborne powder can cause significant eye irritation. The level of protection must match the potential hazard.
-
Safety Glasses: For handling dilute solutions or performing routine experimental steps with a low risk of splashing, safety glasses with side shields are the minimum requirement. They must be compliant with the ANSI Z87.1 standard.[4][5]
-
Chemical Splash Goggles: When weighing the powdered form of the compound or preparing stock solutions, you must upgrade to chemical splash goggles.[6] Goggles provide a full seal around the eyes, offering superior protection against airborne particles and splashes.
-
Face Shields: If there is a significant splash hazard, such as when preparing large volumes of a solution or during vigorous mixing, a face shield must be worn in addition to chemical splash goggles.[4][6]
Hand Protection: Preventing Dermal Exposure
Gloves are essential to prevent skin contact and cross-contamination of your experiment.
-
Nitrile Gloves: Disposable nitrile gloves are the standard choice for handling most biochemicals.[4][7] They offer good protection against incidental contact and are less likely to cause allergic reactions than latex.[7]
-
Best Practices: Always inspect gloves for tears or defects before use. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Never wear gloves outside of the laboratory space to prevent the spread of contaminants.[7]
Body Protection: The Laboratory Lab Coat
A lab coat protects your skin and personal clothing from spills and contamination.[6] It should be fully buttoned with sleeves rolled down. Choose a coat made from a durable material like cotton or a flame-resistant blend.
Respiratory Protection: Managing Inhalation Risk
The primary inhalation risk comes from the fine powder form of this compound.[8]
-
Engineering Controls: The first and most effective line of defense is an engineering control. All weighing and handling of the powdered compound should be conducted within a certified chemical fume hood or a powder containment hood. This captures airborne particles at the source.
-
Respirators: If a fume hood is not available, a NIOSH-approved N95 respirator is required when handling the powder.[8] This will filter out fine particulates and prevent them from entering your respiratory system. Note that proper respirator use requires fit-testing and training as per your institution's policies.[5]
Operational Plan: Integrating Safety into Your Workflow
A clear, step-by-step plan ensures that the correct PPE is used at every stage of handling, from receipt to disposal.
Figure 1. Workflow for handling this compound with key PPE callouts.
Step-by-Step Protocol
-
Receiving: Upon receipt, wear a lab coat, safety glasses, and nitrile gloves. Inspect the package for any damage or leaks before opening.
-
Storage: The compound should be stored at -20°C as recommended.[8]
-
Weighing Powder: Move the container to a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles. If not using a fume hood, an N95 respirator is mandatory.[8] Use anti-static tools if possible to minimize dust generation.
-
Solution Preparation: Within the fume hood, slowly add the weighed powder to your solvent. Keep the container opening away from your face. Continue to wear goggles during this step.
-
Experimental Use: When working with prepared solutions, a lab coat, nitrile gloves, and safety glasses are sufficient, provided there is no significant splash risk.
-
Spills: For small powder spills, gently cover with a damp paper towel to avoid making the dust airborne, then wipe up and place in a sealed bag for chemical waste disposal. For liquid spills, absorb with an inert material and dispose of as chemical waste.
-
Disposal: All contaminated materials (gloves, pipette tips, tubes, absorbent pads) must be disposed of according to your institution's chemical waste procedures.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Not Required |
| Weighing Powder | Chemical Splash Goggles | Nitrile Gloves | Fume Hood or N95 Respirator |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Fume Hood Recommended |
| Routine Experiments | Safety Glasses | Nitrile Gloves | Not Required |
By following this comprehensive guide, you can handle this compound with a high degree of confidence and safety, protecting yourself and the integrity of your research.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. [Link]
- Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases, University of Washington. [Link]
- Sugar-Phosphate Toxicities. ASM Journals, EcoSal Plus. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
